4-(Ethoxymethyl)-2-methoxyphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(ethoxymethyl)-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-3-13-7-8-4-5-9(11)10(6-8)12-2/h4-6,11H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCVACNWDMSLBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074783 | |
| Record name | Phenol, 4-(ethoxymethyl)-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
pale amber to yellow liquid with a phenolic, smoky odour | |
| Record name | Vanillyl ethyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/885/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
212.00 °C. @ 760.00 mm Hg | |
| Record name | 4-(Ethoxymethyl)-2-methoxyphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037641 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | Vanillyl ethyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/885/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.106-1.113 | |
| Record name | Vanillyl ethyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/885/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
13184-86-6 | |
| Record name | Vanillyl ethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13184-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vanillyl ethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013184866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-(ethoxymethyl)-2-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 4-(ethoxymethyl)-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(ethoxymethyl)-2-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.837 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VANILLYL ETHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1423UFT5P6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-(Ethoxymethyl)-2-methoxyphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037641 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Ethoxymethyl)-2-methoxyphenol (CAS: 13184-86-6)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(Ethoxymethyl)-2-methoxyphenol (CAS: 13184-86-6), a versatile methoxyphenol derivative. Also known by synonyms such as Vanillyl Ethyl Ether and Ethyl 4-hydroxy-3-methoxybenzyl ether, this compound serves as a valuable intermediate in various chemical syntheses, particularly within the pharmaceutical and fragrance industries.[1][2] This document delineates its physicochemical properties, provides detailed synthetic protocols, outlines robust analytical methodologies for its characterization, and explores its current and potential applications, with a focus on its utility as a building block in drug discovery and development.
Introduction and Chemical Identity
4-(Ethoxymethyl)-2-methoxyphenol is an organic compound belonging to the class of methoxyphenols, which are characterized by a methoxy group attached to the benzene ring of a phenol moiety.[3] Its structure features a guaiacol (2-methoxyphenol) core with an ethoxymethyl substituent at the para position relative to the hydroxyl group. This unique substitution pattern imparts specific chemical reactivity and physical properties that are of interest to synthetic chemists.
The compound is recognized for its sweet, alcoholic, and chocolate-like taste profile, which has led to its use as a flavoring agent.[3] Beyond its sensory characteristics, its phenolic hydroxyl group and ether linkages provide reactive sites for further chemical modification, positioning it as a key starting material for more complex molecules.[4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-(Ethoxymethyl)-2-methoxyphenol is essential for its effective handling, application, and analysis. These properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O₃ | [1] |
| Molecular Weight | 182.22 g/mol | [1] |
| Appearance | Colorless to pale yellow or amber liquid | [1][5] |
| Odor | Phenolic, smoky, with a weak vanilla note | [1] |
| Boiling Point | 212 °C at 760 mmHg; 125 °C at 4 mmHg | [1][5] |
| Density | 1.106 - 1.113 g/cm³ at 25 °C | [1] |
| Refractive Index | 1.528 - 1.532 at 20 °C | [1] |
| Solubility | Insoluble in water; soluble in organic solvents and oils | [1] |
| Flash Point | 120 °C | [5] |
Synthesis and Purification
The synthesis of 4-(Ethoxymethyl)-2-methoxyphenol can be achieved through several routes, with the Williamson ether synthesis being a common and adaptable method. Below, two detailed protocols are provided, starting from readily available precursors.
Synthesis from Vanillin via Reductive Etherification
This one-pot method provides a direct route from vanillin, a widely available starting material. The reaction proceeds via the reduction of the aldehyde group of vanillin to a hydroxyl group, which is then etherified in the same reaction vessel.
Reaction Scheme:
Caption: One-pot synthesis of 4-(Ethoxymethyl)-2-methoxyphenol from vanillin.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve vanillin in a suitable solvent.
-
Reagent Addition: While stirring, add a metal complex hydride (e.g., sodium borohydride) and an alkylating reagent. The molar ratio of vanillin to the metal complex hydride and alkylating agent is typically 1:0.8-1.2.
-
Reaction: Heat the mixture to 30-40 °C and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture. The resulting vanillyl alcohol ether solution is then subjected to separation and purification to yield the final product.[3]
Self-Validation Insight: The one-pot nature of this synthesis simplifies the procedure, reduces handling losses, and offers a more efficient workflow. The mild reaction conditions make it a favorable method for industrial-scale production.[3]
Williamson Ether Synthesis from Vanillyl Alcohol
This classic and robust method involves the formation of an alkoxide from vanillyl alcohol, followed by its reaction with an ethyl halide.
Workflow:
Caption: Williamson ether synthesis workflow for 4-(Ethoxymethyl)-2-methoxyphenol.
Protocol:
-
Alkoxide Formation: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend sodium hydride (NaH) in a dry aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). To this suspension, add a solution of vanillyl alcohol in the same solvent dropwise at 0 °C. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium vanillyl alkoxide.
-
Etherification: Cool the alkoxide solution to 0 °C and add an ethyl halide (e.g., ethyl bromide or ethyl iodide) dropwise. Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching and Extraction: Carefully quench the reaction with water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 4-(Ethoxymethyl)-2-methoxyphenol.
Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation of the phenolic hydroxyl group without competing side reactions. An aprotic solvent is crucial to prevent protonation of the highly reactive alkoxide intermediate. The SN2 reaction with a primary ethyl halide is efficient and minimizes elimination side products.
Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized 4-(Ethoxymethyl)-2-methoxyphenol. The following section details the key analytical techniques and expected results.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (Proton NMR): The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. While experimental data for this specific compound is limited in publicly available literature, a reported ¹H-NMR spectrum in CDCl₃ shows characteristic peaks at: δ=1.37 (3H, t), 3.42 (1H, q), 3.86 (3H, s), 4.44 (2H, s), 5.92 (1H, s), 6.88 (3H, m).
Infrared (IR) Spectroscopy:
The FTIR spectrum is useful for identifying the functional groups present. Key expected absorption bands include:
-
A broad O-H stretch from the phenolic hydroxyl group (around 3200-3600 cm⁻¹).
-
C-H stretching vibrations from the aromatic ring and aliphatic groups (around 2850-3100 cm⁻¹).
-
C=C stretching vibrations of the aromatic ring (around 1500-1600 cm⁻¹).
-
Strong C-O stretching vibrations from the ether linkages and the phenolic C-O bond (in the region of 1000-1300 cm⁻¹).
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Electron Ionization (EI-MS): The molecular ion peak (M⁺) is expected at m/z 182. Common fragmentation patterns for ethers include alpha-cleavage and cleavage of the C-O bond. Predicted GC-MS data suggests characteristic fragments.
Chromatographic Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for assessing the purity and identifying any volatile impurities. A typical method would involve:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure the elution of all components.
-
Detection: Mass spectrometer operating in EI mode.
High-Performance Liquid Chromatography (HPLC):
A validated reverse-phase HPLC method is crucial for accurate purity determination and quantification. A general method for related phenolic compounds can be adapted:
-
Column: A C18 stationary phase.
-
Mobile Phase: A gradient of an aqueous acidic solution (e.g., water with 0.1% phosphoric or formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detector set at a wavelength where the compound exhibits maximum absorbance.
Self-Validating System: A comprehensive analytical approach combining spectroscopic and chromatographic techniques provides a self-validating system. NMR and IR confirm the structure, while GC-MS and HPLC provide orthogonal methods for purity assessment, ensuring the reliability of the analytical results.
Applications in Research and Drug Development
While widely used in the flavor and fragrance industry, 4-(Ethoxymethyl)-2-methoxyphenol also holds significant potential as a building block in medicinal chemistry and drug development.
As a Pharmaceutical Intermediate
The guaiacol moiety is a common structural motif in many biologically active compounds. The ethoxymethyl group can serve as a lipophilic side chain or be further functionalized. 4-Substituted-2-methoxyphenols are considered suitable building blocks for preparing new bioactive molecules.[4][6] For instance, derivatives of similar structures, such as 2-ethoxy-4-(methoxymethyl)benzamides, have been investigated as potent and selective inhibitors of protein tyrosine phosphatase 1B (PTP1B), a therapeutic target for type 2 diabetes and obesity.
Potential Biological Activities
Antioxidant Properties:
Phenolic compounds are well-known for their antioxidant activity, which is primarily due to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. The methoxy group at the ortho position can further stabilize the resulting phenoxyl radical through resonance. While specific antioxidant data for 4-(Ethoxymethyl)-2-methoxyphenol is not extensively reported, related methoxyphenols have demonstrated significant antioxidant potential.
Safety and Handling
4-(Ethoxymethyl)-2-methoxyphenol is classified as causing skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. It is recommended to store the compound in a cool, dark place under an inert atmosphere as it may be air-sensitive.[5] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS). A safety assessment by the Research Institute for Fragrance Materials (RIFM) concluded that vanillyl ethyl ether is not expected to be genotoxic.[7]
Conclusion
4-(Ethoxymethyl)-2-methoxyphenol is a valuable chemical entity with established applications in the flavor and fragrance sectors and emerging potential in pharmaceutical research. Its synthesis is achievable through well-established organic chemistry principles, and its characterization can be robustly performed using standard analytical techniques. As a versatile building block, it offers a platform for the development of novel bioactive molecules, warranting further investigation into its therapeutic potential.
References
-
FooDB. (2010, April 8). Showing Compound 4-(Ethoxymethyl)-2-methoxyphenol (FDB016757). Retrieved from [Link]
-
PubChem. Vanillyl ethyl ether | C10H14O3 | CID 61586. National Institutes of Health. Retrieved from [Link]
-
The Good Scents Company. vanillyl ethyl ether. Retrieved from [Link]
- Dettori, M. A., Fabbri, D., Pisano, M., Rozzo, C., Palmieri, G., Dessì, A., ... & Delogu, G. (2015). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Letters in Drug Design & Discovery, 12(2), 131-139.
- Google Patents. (2019). Method for synthesizing vanillyl alcohol ether. CN109942382B.
-
Utah Tech University. Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (2015, February). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Retrieved from [Link]
- Api, A. M., Belsito, D., Botelho, D., Bruze, M., Burton, G. A., Buschmann, J., ... & Vey, M. (2021). RIFM fragrance ingredient safety assessment, vanillyl ethyl ether, CAS Registry Number 13184-86-6. Food and Chemical Toxicology, 153, 112293.
Sources
- 1. Vanillyl ethyl ether | C10H14O3 | CID 61586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vanillyl ethyl ether, 13184-86-6 [thegoodscentscompany.com]
- 3. Showing Compound 4-(Ethoxymethyl)-2-methoxyphenol (FDB016757) - FooDB [foodb.ca]
- 4. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(Ethoxymethyl)-2-methoxyphenol | 13184-86-6 | TCI EUROPE N.V. [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Solubility of 4-(Ethoxymethyl)-2-methoxyphenol in organic solvents
An In-depth Technical Guide to the Solubility of 4-(Ethoxymethyl)-2-methoxyphenol in Organic Solvents
Executive Summary
4-(Ethoxymethyl)-2-methoxyphenol, also known as Ethyl Vanillyl Ether, is a versatile organic compound with significant potential in the pharmaceutical and cosmetic industries, often serving as a key intermediate in chemical synthesis.[1] Its solubility profile in various organic solvents is a critical physical property that dictates its behavior in reaction media, purification processes, and formulation development.[2] Understanding and accurately determining this solubility is paramount for optimizing processes, ensuring reproducibility, and accelerating development timelines.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the solubility of 4-(Ethoxymethyl)-2-methoxyphenol. As a Senior Application Scientist, the narrative moves beyond simple protocols to explain the underlying causality, integrating theoretical models with robust, field-proven experimental methodologies. We will explore the molecular characteristics governing solubility, delve into predictive models such as Hansen Solubility Parameters (HSP) and COSMO-RS, and provide detailed, self-validating protocols for the experimental determination of thermodynamic solubility using the gold-standard shake-flask method coupled with UV-Vis and HPLC analytical quantification.
The Molecule: 4-(Ethoxymethyl)-2-methoxyphenol
A molecule's structure is the primary determinant of its solubility. 4-(Ethoxymethyl)-2-methoxyphenol (CAS 13184-86-6) possesses a unique combination of functional groups that create a nuanced interaction profile with different solvents.
1.1. Chemical Structure and Physicochemical Properties
The molecule is a phenol derivative, featuring a benzene ring substituted with a hydroxyl (-OH) group, a methoxy (-OCH₃) group, and an ethoxymethyl (-CH₂OCH₂CH₃) group.[1] This structure imparts both polar and non-polar characteristics.
-
Polar Features : The phenolic hydroxyl group is a strong hydrogen bond donor and acceptor. The oxygen atoms in the methoxy and ethoxymethyl groups act as hydrogen bond acceptors. These features contribute to its moderate solubility in water and its affinity for polar solvents.[1]
-
Non-Polar Features : The benzene ring and the ethyl portion of the ethoxymethyl group provide a hydrophobic character, driving its solubility in less polar organic solvents.
A summary of its key predicted properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₃ | [3] |
| Average Molecular Weight | 182.22 g/mol | [3] |
| logP (Predicted) | 1.74 - 1.8 | [3] |
| pKa (Strongest Acidic, Predicted) | 9.91 | [3] |
| Polar Surface Area (Predicted) | 38.69 Ų | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Predicted Water Solubility | 1.82 g/L | [3] |
1.2. Significance in Research and Development The presence of the phenolic hydroxyl group suggests potential antioxidant activity, a valuable trait in cosmetic and pharmaceutical formulations.[1] Its role as a synthetic intermediate means it is frequently used in reaction mixtures, where its solubility directly impacts reaction kinetics, yield, and purity.[1]
Theoretical Framework for Solubility Prediction
Before embarking on extensive experimental work, theoretical models can provide invaluable guidance, enabling a rational selection of solvents and saving significant time and resources.
2.1. Hansen Solubility Parameters (HSP)
The principle of "like dissolves like" is quantified by solubility parameters. While the single-parameter Hildebrand model has limitations, the three-component Hansen Solubility Parameters provide a more powerful predictive framework.[4] HSP dissects the total cohesive energy of a substance into three components:
-
δD (Dispersion) : Energy from atomic forces (van der Waals).
-
δP (Polar) : Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding) : Energy from hydrogen bonds.
A substance is likely to dissolve in a solvent when their respective HSP values are similar. This similarity is quantified by the HSP distance (Ra), where a smaller Ra indicates a higher affinity. The group contribution method by Hoftyzer and Van Krevelen can be used to estimate HSP values for new molecules.[5] By calculating the HSP for 4-(Ethoxymethyl)-2-methoxyphenol and comparing it to known values for various solvents, one can create a ranked list of potential candidates for experimental testing.[5][6]
2.2. COSMO-RS: A Quantum Chemical Approach
COSMO-RS (COnductor-like Screening MOdel for Real Solvents) is a modern, powerful tool for predicting thermodynamic properties from first principles.[7] It uses quantum chemistry to calculate the screening charge density on the surface of a molecule (the σ-profile), which represents the molecule's polarity.[8][9] By comparing the σ-profiles of a solute and a solvent, COSMO-RS can accurately predict chemical potential and, consequently, solubility.[7]
This in silico screening is exceptionally valuable in early-stage development. It allows for the rapid assessment of a vast array of conventional and green solvents without the need for physical samples, guiding experimental efforts toward the most promising systems.[8][10] While powerful, it's important to recognize that for complex molecules, especially those with multiple conformers, the accuracy of predictions can be influenced by the computational methods used.[11][12]
Experimental Determination of Thermodynamic Solubility
Theoretical models provide predictions; experimental measurement provides definitive proof. The "gold standard" for determining thermodynamic solubility—the true equilibrium value—is the shake-flask method.[13]
3.1. The Shake-Flask Method: A Self-Validating System
This method is based on creating a saturated solution by adding an excess of the solid compound to a solvent and allowing it to equilibrate.[13][14] The system's trustworthiness comes from its design: by ensuring excess solid is always present and that equilibrium is reached, the resulting concentration is, by definition, the maximum solubility at that temperature.
3.2. Detailed Experimental Protocol: Shake-Flask Method
Objective: To determine the thermodynamic solubility of 4-(Ethoxymethyl)-2-methoxyphenol in a selected organic solvent at a constant temperature.
Materials:
-
4-(Ethoxymethyl)-2-methoxyphenol (solid, >98% purity)
-
Solvent of choice (HPLC grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
Volumetric flasks and pipettes for dilutions
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid 4-(Ethoxymethyl)-2-methoxyphenol to a vial. Causality: An excess is critical to ensure that the solution reaches saturation and that some solid remains, confirming equilibrium.
-
Solvent Addition: Add a known volume of the solvent to the vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixture to shake for at least 24 to 48 hours. Causality: This extended period is necessary to ensure the system reaches thermodynamic equilibrium. The time required can vary, and for rigorous studies, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours) to confirm the concentration is no longer changing.[13][14]
-
Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant.
-
Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. Causality: This step is crucial to remove any undissolved microscopic particles, which would otherwise lead to an overestimation of solubility.
-
Dilution: Accurately dilute the filtered saturate with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method (see Section 4).
-
Calculation: Calculate the original concentration in the saturate, accounting for the dilution factor. This value represents the solubility.
3.3. Shake-Flask Workflow Diagram
Sources
- 1. CAS 13184-86-6: 4-(ethoxymethyl)-2-methoxyphenol [cymitquimica.com]
- 2. improvedpharma.com [improvedpharma.com]
- 3. Showing Compound 4-(Ethoxymethyl)-2-methoxyphenol (FDB016757) - FooDB [foodb.ca]
- 4. Hildebrand | Hansen Solubility Parameters [hansen-solubility.com]
- 5. d.lib.msu.edu [d.lib.msu.edu]
- 6. Application of Hansen Dolubility Parameters to ExtractionProcess of Phenolic Compounds from Chamomile Inflorences | Scientific Journal of Gdynia Maritime University [sjgmu.umg.edu.pl]
- 7. zenodo.org [zenodo.org]
- 8. Making sure you're not a bot! [mostwiedzy.pl]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]
- 12. pubs.acs.org [pubs.acs.org]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
Discovery and history of 4-(Ethoxymethyl)-2-methoxyphenol
The following technical guide details the chemical, historical, and functional profile of 4-(Ethoxymethyl)-2-methoxyphenol (Vanillyl Ethyl Ether).
From Flavor Chemistry to Bioactive Pharmacophore[1][2][3]
Executive Summary
4-(Ethoxymethyl)-2-methoxyphenol, commonly known as Vanillyl Ethyl Ether (VEE) , is a phenolic ether derivative of vanillin.[1][2] Historically utilized as a high-value flavoring agent due to its sensory profile (warm, spicy, vanilla-like), VEE has recently garnered attention in drug development for its potent antioxidant capacity and neuro-olfactory modulation. Unlike its parent compound vanillin, VEE exhibits enhanced lipophilicity, influencing its bioavailability and interaction with transient receptor potential (TRP) channels. This guide analyzes its transition from a fermentation byproduct to a target for green synthesis and pharmacological application.
Chemical Identity & Structural Analysis
VEE belongs to the class of methoxyphenols . Its structure consists of a guaiacol core (2-methoxyphenol) substituted at the para-position with an ethoxymethyl group. This ether linkage significantly alters its volatility and solubility compared to vanillyl alcohol.
| Property | Data |
| IUPAC Name | 4-(Ethoxymethyl)-2-methoxyphenol |
| Common Synonyms | Vanillyl ethyl ether; Ethyl vanillyl ether; 4-Ethoxy-3-methoxybenzyl alcohol (ether form) |
| CAS Number | 13184-86-6 |
| Molecular Formula | C₁₀H₁₄O₃ |
| Molecular Weight | 182.22 g/mol |
| LogP (Predicted) | ~1.8 (Higher lipophilicity than Vanillin) |
| Organoleptic Profile | Phenolic, smoky, spicy, vanilla; lower volatility than vanillin.[3][1][4][2][5][6][7] |
Historical Genesis: Discovery & Isolation
The history of VEE is bifurcated into its identification as a natural congener and its intentional synthesis.
3.1 The Fermentation Artifact (Early 20th Century)
VEE was not initially "discovered" as a target molecule but identified as a congener in aged spirits . Researchers analyzing the volatile composition of grape brandy, rum, and whiskey noted that vanillin (leached from oak barrels) reacts slowly with ethanol in the acidic, oxidative environment of the aging cask.
-
Mechanism: Acid-catalyzed etherification of vanillyl alcohol (reduced vanillin) with ethanol.[1]
-
Significance: This identified VEE as a contributor to the "mellowing" and "spicy" notes of aged spirits, distinguishing premium distillates from raw spirits.
3.2 The Flavor Industry Era (1970s–1990s)
Recognizing its sensory value, the flavor industry sought to synthesize VEE to enhance vanilla and fruit profiles. It was registered with FEMA (Flavor and Extract Manufacturers Association) as FEMA 3815 , granting it GRAS (Generally Recognized As Safe) status. This era marked the shift from extraction to industrial synthesis.
Synthetic Evolution & Protocols
The synthesis of VEE has evolved from harsh acid catalysis to "Green Motion" certified processes.
4.1 Traditional Industrial Synthesis (Catalytic Reductive Etherification)
The most robust industrial method involves the reductive etherification of vanillin using triethyl orthoformate. This method avoids the instability of vanillyl alcohol intermediates.
Protocol 1: Palladium-Catalyzed Reductive Etherification
-
Scope: High-yield industrial production.
-
Reagents: Vanillin (20 mmol), Triethyl orthoformate (40 mmol), p-Toluenesulfonic acid (p-TSA, cat.), 5% Pd/C catalyst.[2]
-
Equipment: High-pressure Autoclave (100 mL).
Step-by-Step Methodology:
-
Charge: Load 3.04 g Vanillin, 5.93 g Triethyl orthoformate, 15 mg p-TSA, and 15 mg 5% Pd/C into the autoclave inner tube.
-
Inerting: Purge the system with Nitrogen (N₂) three times to remove oxygen.
-
Pressurization: Introduce Hydrogen (H₂) gas to a pressure of 3.0 MPa .
-
Reaction: Heat the autoclave to 130°C with continuous stirring (approx. 500-800 rpm). Maintain for 1 hour .
-
Work-up: Cool to room temperature. Release H₂ pressure carefully.
-
Purification: Filter the mixture to recover the Pd/C catalyst. Distill the filtrate under reduced pressure to remove unreacted orthoformate.[2]
-
Yield: Expect ~3.60 g of Vanillyl Ethyl Ether (96.2% yield).
4.2 Green Enzymatic Synthesis (Biocatalysis)
Recent advancements focus on using Vanillyl Alcohol Oxidase (VAO) .
-
Mechanism: VAO catalyzes the conversion of 4-ethylguaiacol or vanillyl alcohol derivatives.
-
Advantage: Operates at ambient temperature/pressure, high regioselectivity, and avoids heavy metals.
Figure 1: Synthetic pathways for Vanillyl Ethyl Ether, contrasting the industrial reductive etherification route with the natural aging process found in spirits.[2]
Pharmacological & Functional Frontiers
While primarily a flavorant, VEE possesses a "hidden" pharmacological profile typical of lipophilic methoxyphenols.
5.1 Antioxidant Activity
VEE acts as a radical scavenger. The phenolic hydroxyl group is the active site, donating a hydrogen atom to neutralize free radicals (ROO•).
-
Data: In comparative assays (DPPH/ABTS), VEE has demonstrated IC50 values superior to standard preservatives like BHT (Butylated hydroxytoluene) in specific lipid matrices due to its improved solubility in fatty tissues.
-
Mechanism: The ethoxymethyl group acts as an electron-donating group, stabilizing the resulting phenoxy radical via resonance, thereby enhancing antioxidant persistence.
5.2 Neuro-Olfactory Modulation
A 2024 fMRI study highlighted a distinct neurological footprint for VEE compared to Vanillin.[1]
-
Observation: While psychophysically similar (both smell like vanilla), VEE elicits different activation patterns in the parahippocampal gyrus and amygdala .[8]
-
Implication: VEE may bypass certain "familiarity" circuits associated with Vanillin, making it a candidate for novel sensory therapies or anxiety modulation without triggering "food-associated" memory retrieval as strongly as Vanillin.
5.3 Enzyme Inhibition (AChE)
Preliminary molecular docking and in vitro studies suggest VEE inhibits Acetylcholinesterase (AChE) .
-
Relevance: AChE inhibitors are the standard of care for Alzheimer's disease. VEE's small size and lipophilicity suggest it could cross the Blood-Brain Barrier (BBB) more effectively than polar phenolic acids, serving as a scaffold for neuroprotective drug design.
Figure 2: Structure-Activity Relationship (SAR) mapping of VEE, linking chemical features to observed biological effects.[1]
Safety & Toxicology (JECFA Evaluation)
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has extensively reviewed VEE (No. 887).
-
Metabolism: VEE is rapidly absorbed and metabolized. The ether linkage is cleaved by O-dealkylation (likely CYP450 mediated), yielding vanillyl alcohol and vanillin, which are subsequently oxidized to vanillic acid and excreted.
-
Toxicity:
-
NOEL (Rat): 500 mg/kg bw/day (14-week study).[1]
-
Genotoxicity: Negative in Ames test and in vivo micronucleus assays (read-across from Vanillyl Butyl Ether).
-
References
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2002). Safety evaluation of certain food additives: Hydroxy- and alkoxy-substituted benzyl derivatives. WHO Food Additives Series 48. Retrieved from [Link][1]
-
Research Institute for Fragrance Materials (RIFM). (2021).[9] Fragrance ingredient safety assessment, vanillyl ethyl ether, CAS Registry Number 13184-86-6.[3][1][7][10] Food and Chemical Toxicology. Retrieved from [Link]
-
Technische Universität Dresden. (2024). Cerebral Insights into Olfactory Discrimination: Vanillin, Vanitrope, and Vanillyl Ethyl Ether. ResearchGate. Retrieved from [Link]
-
Mane. (2015).[11] GREEN MOTION: a new and easy to use green chemistry metric from laboratories to industry.[12] Royal Society of Chemistry. Retrieved from [Link][1]
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 61586, Vanillyl ethyl ether. Retrieved from [Link]
Sources
- 1. Showing Compound 4-(Ethoxymethyl)-2-methoxyphenol (FDB016757) - FooDB [foodb.ca]
- 2. Vanillyl ethyl ether | 13184-86-6 [chemicalbook.com]
- 3. Vanillyl ethyl ether | C10H14O3 | CID 61586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. HYDROXY- AND ALKOXY-SUBSTITUTED BENZYL DERIVATIVES (JECFA Food Additives Series 48) [inchem.org]
- 5. 4-Ethylguaiacol | C9H12O2 | CID 62465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Showing Compound 4-Ethyl-2-methoxyphenol (FDB019887) - FooDB [foodb.ca]
- 7. Vanillyl ethyl ether natural (US), = 98 , FG 13184-86-6 [sigmaaldrich.cn]
- 8. researchgate.net [researchgate.net]
- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 10. Vanillyl ethyl ether バニリルエチルエーテル -Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 11. researchgate.net [researchgate.net]
- 12. GREEN MOTION: a new and easy to use green chemistry metric from laboratories to industry - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Monograph: Predicted Pharmacodynamics of 4-(Ethoxymethyl)-2-methoxyphenol
[1][2]
Executive Intelligence
4-(Ethoxymethyl)-2-methoxyphenol , commonly known as Vanillyl Ethyl Ether (VEE), represents a structural bridge between the volatile phenolic antioxidants (like Vanillin) and the lipophilic sensory modulators (like Vanillyl Butyl Ether and Capsaicin).[1] While historically categorized as a flavoring agent (FEMA 3815), its pharmacological architecture suggests under-explored potential as a mild, non-irritating TRPV1 agonist and a lipophilic antioxidant .
This guide moves beyond basic organoleptics to model the molecule's utility in topical therapeutics, predicting a dual-action mechanism: sensory nociceptor modulation without the "capsaicin sting," coupled with localized ROS scavenging.
Chemical Architecture & Physicochemical Profile
The molecule features a guaiacol core (2-methoxyphenol) functionalized at the para position with an ethoxymethyl ether tail.[1] This "short-tail" ether modification is critical; it increases lipophilicity (
Table 1: Comparative Physicochemical Properties
| Property | 4-(Ethoxymethyl)-2-methoxyphenol (VEE) | Vanillyl Alcohol (Precursor) | Capsaicin (Benchmark) | Impact on Bioactivity |
| MW ( g/mol ) | 182.22 | 154.16 | 305.41 | Low MW favors rapid kinetic onset.[1][2] |
| LogP (Predicted) | ~1.74 - 1.80 | 0.80 | 3.04 | Optimal for epidermal penetration; less systemic risk than Capsaicin.[1][2] |
| TPSA (Ų) | 38.7 | 49.7 | 58.6 | High membrane permeability (BBB and Dermal).[1][2] |
| H-Bond Donors | 1 (Phenolic OH) | 2 | 2 | Single donor preserves antioxidant capacity but aids lipophilicity.[1][2] |
| Key Moiety | Ethoxymethyl ether | Hydroxymethyl | Nonenamide tail | Short ether tail predicts mild TRPV1 agonism (low efficacy).[1][2] |
Predicted Pharmacodynamics: The "Soft-Agonist" Hypothesis[1][2]
3.1 Primary Mechanism: TRPV1 Allosteric Modulation
Unlike Capsaicin, which locks the Transient Receptor Potential Vanilloid 1 (TRPV1) channel open causing massive
-
Binding Mode: The vanillyl head group anchors to the TRPV1 binding pocket (residues Y511, S512). However, the short ethyl tail lacks the hydrophobic bulk to stabilize the channel in the fully "open" state for extended periods.
-
Physiological Outcome: This results in a "flickering" channel opening—sufficient to depolarize the nerve ending and release mild neuropeptides (CGRP) causing a warming sensation (thermogenesis) and vasodilation, but insufficient to trigger the high-threshold pain signal.[1]
3.2 Secondary Mechanism: Radical Scavenging
The free phenolic hydroxyl group at position 4 is the catalytic center for antioxidant activity.[1] VEE acts via Hydrogen Atom Transfer (HAT) , donating a proton to neutralize peroxyl radicals (
3.3 Visualization of Signaling Pathway
The following diagram illustrates the predicted dual-pathway mechanism in a sensory neuron.
[1][2]
In Silico ADMET Profiling
Before wet-lab validation, we predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile to guide formulation.
-
Absorption (Skin): With a
and , VEE is an ideal candidate for transdermal delivery. It resides in the "sweet spot" for epidermal permeation without becoming trapped in the stratum corneum.[1] -
Metabolism:
-
Toxicity: Predicted to be low (Class I/II).[1] Unlike aldehydes (Vanillin), the ether linkage is chemically stable and non-sensitizing (lacking the Schiff-base forming potential of aldehydes).[1]
Experimental Validation Protocols
To validate the "Soft-Agonist" and "Antioxidant" hypotheses, the following self-validating experimental workflows are required.
Protocol A: Functional TRPV1 Agonism (FLIPR Calcium Assay)
Objective: Quantify the potency (
-
Cell Line: HEK293 cells stably expressing human TRPV1 (hTRPV1-HEK293).
-
Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.
-
Compound Preparation:
-
Measurement: Use a Fluorometric Imaging Plate Reader (FLIPR).[1] Inject compounds and record fluorescence (
). -
Data Analysis: Plot
vs. Log[Concentration].-
Prediction: VEE will show a higher
(lower potency) and lower (partial efficacy) compared to Capsaicin.[1]
-
Protocol B: DPPH Radical Scavenging Assay
Objective: Confirm the retention of antioxidant activity despite etherification.[1]
-
Reagent: 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (deep purple).
-
Reaction: Mix 100
L of VEE solution (varying concentrations) with 100 L DPPH solution. -
Incubation: 30 minutes in the dark at Room Temperature.
-
Detection: Measure Absorbance at 517 nm.
-
Validation: Activity is confirmed if the solution turns yellow. Calculate
(concentration to scavenge 50% of radicals).-
Standard: Compare against Ascorbic Acid and Vanillin.[1]
-
Workflow Visualization
The following diagram outlines the critical path for validating VEE as a therapeutic candidate.
[1][2]
References
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 61586, Vanillyl ethyl ether. Retrieved from [Link][1]
-
Fujisawa, S., et al. (2007).[1] Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo. Retrieved from [Link][1]
-
Research Institute for Fragrance Materials (RIFM). (2021).[1][3] Safety Assessment of Vanillyl Ethyl Ether. Elsevier.[1] Retrieved from [Link][1]
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2001).[1] Safety Evaluation of Certain Food Additives: Hydroxy- and Alkoxy-substituted Benzyl Derivatives. WHO Food Additives Series 48. Retrieved from [Link][1]
An In-Depth Technical Guide to the Safe Handling of 4-(Ethoxymethyl)-2-methoxyphenol
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-(Ethoxymethyl)-2-methoxyphenol (CAS No. 13184-86-6), a compound also known as Vanillyl Ethyl Ether. Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure safe laboratory conduct. The causality behind each recommendation is explained to foster a deep-rooted culture of safety that extends beyond mere procedural compliance.
Section 1: Chemical Profile and Physicochemical Properties
4-(Ethoxymethyl)-2-methoxyphenol is an organic compound classified as a methoxyphenol and a benzyl ether.[1][2] Its structural features—a phenolic hydroxyl group, a methoxy group, and an ethoxymethyl substituent on a benzene ring—dictate its chemical reactivity and toxicological profile.[2] While it finds use in industries such as flavors and fragrances, its handling in a research context necessitates a thorough understanding of its properties to mitigate risks.[1]
Table 1: Physicochemical Data for 4-(Ethoxymethyl)-2-methoxyphenol
| Property | Value | Source |
|---|---|---|
| CAS Number | 13184-86-6 | [1] |
| Molecular Formula | C₁₀H₁₄O₃ | [1] |
| Molecular Weight | 182.22 g/mol | [1] |
| Appearance | Pale amber to yellow liquid | [1] |
| Odor | Phenolic, smoky | [1] |
| Boiling Point | 125 °C @ 4 mmHg | |
| Flash Point | 120 °C | |
| Solubility | Insoluble in water; soluble in organic solvents and oils. | [1] |
| Refractive Index | 1.528-1.532 |[1] |
Section 2: Hazard Identification and Risk Assessment
The primary hazards associated with 4-(Ethoxymethyl)-2-methoxyphenol, as identified by suppliers, are skin and eye irritation. Due to a lack of exhaustive toxicological data for this specific molecule, a conservative risk assessment is imperative.[2][3] The precautionary principle dictates that we extrapolate potential hazards from structurally analogous compounds, such as 2-Methoxyphenol (Guaiacol) and other substituted phenols, which are known to be harmful if swallowed and cause significant skin and eye irritation.[4][5]
The phenolic hydroxyl group is the primary driver of this irritant potential. Therefore, all handling procedures must be designed to prevent direct contact with skin and eyes.
Table 2: GHS Hazard Summary | | | | :--- | :--- | | Pictogram |
| | Signal Word | Warning | | Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. | | Precautionary Statements | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection.[6] P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6][7] P332+P313: If skin irritation occurs: Get medical advice/attention. P337+P313: If eye irritation persists: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse. |Section 3: Exposure Controls and Personal Protective Equipment (PPE)
The hierarchy of controls must be applied to minimize exposure. Engineering controls form the first line of defense, supplemented by rigorous adherence to PPE protocols.
Engineering Controls
All manipulations of 4-(Ethoxymethyl)-2-methoxyphenol should be conducted in a well-ventilated area.[4][8] For procedures that may generate aerosols or involve heating, a certified chemical fume hood is mandatory to prevent inhalation of vapors.[6]
Personal Protective Equipment (PPE)
PPE is a critical barrier between the researcher and the chemical. The selection and use of appropriate PPE are non-negotiable safety requirements. A risk assessment should precede any handling to ensure the chosen PPE is adequate for the task.[9]
-
Eye and Face Protection: Chemical safety goggles that provide a seal around the eyes are required at all times.[9] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[9][10]
-
Skin Protection:
-
Gloves: Nitrile gloves are suitable for incidental contact. For prolonged handling or immersion, butyl rubber gloves offer superior resistance to organic solvents.[9] Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.
-
Lab Coat: A flame-resistant lab coat with full-length sleeves must be worn and kept fastened.
-
-
Respiratory Protection: Not typically required when adequate engineering controls (i.e., a fume hood) are used. However, in the event of a large spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[9][11]
Section 4: Protocols for Safe Handling and Storage
Adherence to standardized protocols is essential for minimizing the risk of exposure and ensuring experimental integrity.
General Handling Protocol
-
Preparation: Before starting, ensure all necessary materials, including spill cleanup supplies, are within reach. Confirm the location and functionality of the nearest safety shower and eyewash station.
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[4][6]
-
Manipulation: Handle the chemical in a fume hood. Avoid direct contact with skin, eyes, and clothing.[4][8] Use equipment (e.g., spatulas, pipettes) to avoid direct handling.
-
Heating: If heating is required, use a controlled heating source like a mantle or water bath. Avoid open flames.
-
Closure: Keep the container tightly sealed when not in use to prevent the release of vapors.[4][6][8]
-
Post-Handling: After handling, decontaminate the work area. Wash hands and any exposed skin thoroughly with soap and water.[4][8]
Storage Protocol
Proper storage is crucial for maintaining chemical stability and preventing accidental release.
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[4][6]
-
Container: Keep in the original, tightly closed container.[4][6][8]
-
Compatibility: Store away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[7] Segregate from food and drink.[4][8]
Section 5: Emergency Procedures and First Aid
Prompt and correct response to an emergency can significantly reduce the severity of an incident.
Spill Response
The appropriate response depends on the scale and location of the spill.
-
Alert Personnel: Immediately alert nearby colleagues.
-
Evacuate (if necessary): For large spills, evacuate the area and contact the institutional safety office.
-
Containment (for small spills): For small, manageable spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste according to local and institutional regulations.[12]
First Aid Measures
Immediate first aid is critical to mitigating the effects of exposure. Always show the Safety Data Sheet (SDS) to attending medical personnel.[12][13]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][6][7][12] Remove contact lenses if present and easy to do.[4][6][7][12] Seek immediate medical attention.[6][7][13]
-
Skin Contact: Remove all contaminated clothing immediately.[13] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][6][7][12][14] If skin irritation develops or persists, seek medical attention.[12]
-
Inhalation: Move the affected person to fresh air.[6][7][12][13] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention.[13]
-
Ingestion: Do NOT induce vomiting.[12][13] Rinse the mouth thoroughly with water.[5][7][8][12] Never give anything by mouth to an unconscious person.[12][13] Call a physician or poison control center immediately.[4][12]
References
-
Thermo Fisher Scientific. (2020). Safety Data Sheet for 4-Methoxyphenol. Link
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Link
-
Fisher Scientific. (2024). Safety Data Sheet: 2-Methoxyphenol. Link
-
New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: 4-Methoxyphenol. Link
-
Thermo Scientific Chemicals. (n.d.). 4-Ethyl-2-methoxyphenol, 98%. Link
-
Carl ROTH. (n.d.). Safety Data Sheet: Guaiacol. Link
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Ethyl-2-methoxyphenol. Link
-
Carl ROTH. (2025). Safety Data Sheet: Guaiacol. Link
-
Fisher Scientific. (2025). Safety Data Sheet: 4-Ethyl-2-methoxyphenol. Link
-
Sigma-Aldrich. (2024). Safety Data Sheet: 2-Methoxy-4-methylphenol. Link
-
Elsevier. (2025). RIFM fragrance ingredient safety assessment, 2-ethoxy-4-(methoxymethyl)phenol. Link
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61586, Vanillyl ethyl ether. Link
-
TCI EUROPE N.V. (n.d.). 4-(Ethoxymethyl)-2-methoxyphenol. Link
-
TCI AMERICA. (n.d.). 4-(Ethoxymethyl)-2-methoxyphenol. Link
-
AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine. Link
-
Regulations.gov. (n.d.). Premanufacture Notice. Link
-
Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work. Link
-
FooDB. (2010). Showing Compound 4-(Ethoxymethyl)-2-methoxyphenol (FDB016757). Link
-
GERPAC. (2013). Personal protective equipment for preparing toxic drugs. Link
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Link
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79662, 2-Methoxy-4-(methoxymethyl)phenol. Link
Sources
- 1. Vanillyl ethyl ether | C10H14O3 | CID 61586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound 4-(Ethoxymethyl)-2-methoxyphenol (FDB016757) - FooDB [foodb.ca]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. fishersci.fi [fishersci.fi]
- 5. carlroth.com [carlroth.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. epa.gov [epa.gov]
- 11. gerpac.eu [gerpac.eu]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. aksci.com [aksci.com]
- 14. 4-Ethyl-2-methoxyphenol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
Methodological & Application
Application Notes and Protocols for the Utilization of 4-(Ethoxymethyl)-2-methoxyphenol in Organic Synthesis
Introduction: Unveiling the Synthetic Potential of a Versatile Guaiacol Derivative
4-(Ethoxymethyl)-2-methoxyphenol, also known commercially as Ethyl Vanillyl Ether, is a guaiacol derivative that presents a unique combination of functional groups ripe for exploitation in multi-step organic synthesis.[1] While its application is noted in the fragrance and flavor industry for its sweet, chocolate-like aroma, its utility as a chemical building block is significantly underdeveloped in publicly available literature.[1][2] This guide serves to bridge that gap by providing researchers, medicinal chemists, and process development scientists with a technical framework for its use.
This document moves beyond a simple recitation of facts to explore the logical application of this molecule's inherent reactivity. We will dissect the synthetic utility of its three key features: the nucleophilic phenolic hydroxyl group, the activated aromatic ring, and the stable, yet cleavable, ethoxymethyl ether linkage. The protocols and mechanistic discussions that follow are designed to be self-validating, providing the causality behind experimental choices to empower scientists in their synthetic endeavors.
Table 1: Physicochemical Properties of 4-(Ethoxymethyl)-2-methoxyphenol
| Property | Value | Source |
| CAS Number | 13184-86-6 | [2][3][4] |
| Molecular Formula | C₁₀H₁₄O₃ | [3][4] |
| Molecular Weight | 182.22 g/mol | [3][4] |
| Appearance | Colorless to Almost Colorless Clear Liquid | [2] |
| Boiling Point | 125 °C @ 4 mmHg (5.33 hPa) | [1][2] |
| Refractive Index (n20/D) | ~1.53 | [2] |
| Synonyms | Ethyl vanillyl ether, Vanillyl ethyl ether, Ethyl 4-hydroxy-3-methoxybenzyl ether | [1][4] |
Part 1: Exploiting the Phenolic Hydroxyl Group
The phenolic hydroxyl is arguably the most versatile functional group on the molecule, serving as a potent nucleophile once deprotonated. This enables straightforward derivatization through O-alkylation and O-acylation, providing pathways to a diverse range of analogs and intermediates.
O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and fundamental transformation for forming ether linkages.[5] The reaction proceeds via an Sₙ2 mechanism, wherein the phenoxide, generated by treating the phenol with a suitable base, displaces a halide or other suitable leaving group from an alkyl electrophile.[5] Given the Sₙ2 nature, this method is most efficient with primary alkyl halides.[5]
The application of this reaction to 4-(Ethoxymethyl)-2-methoxyphenol allows for the introduction of various alkyl or functionalized side chains, significantly altering the molecule's steric and electronic properties for applications in drug discovery or materials science.
Caption: Workflow for O-Alkylation via Williamson Ether Synthesis.
Protocol 1: Synthesis of 4-(Ethoxymethyl)-2-methoxy-1-(prop-2-yn-1-yloxy)benzene
This protocol details the propargylation of the phenolic hydroxyl, introducing a terminal alkyne moiety that can be used for subsequent "click" chemistry or other coupling reactions.
-
Materials:
-
4-(Ethoxymethyl)-2-methoxyphenol (1.0 eq, e.g., 1.82 g, 10.0 mmol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq, 0.48 g, 12.0 mmol)
-
Propargyl bromide, 80% solution in toluene (1.5 eq, 1.67 mL, 15.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF), 50 mL
-
Diethyl ether, Saturated aq. NH₄Cl, Brine, Anhydrous MgSO₄
-
-
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the 60% NaH dispersion.
-
Wash the NaH twice with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, decanting the hexanes carefully via cannula.
-
Add 30 mL of anhydrous DMF to the washed NaH and cool the resulting suspension to 0 °C in an ice bath.
-
Dissolve 4-(Ethoxymethyl)-2-methoxyphenol in 20 mL of anhydrous DMF and add it dropwise to the NaH suspension over 20 minutes. Causality: Slow addition is crucial to control the evolution of hydrogen gas.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium phenoxide.
-
Re-cool the mixture to 0 °C and add the propargyl bromide solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel containing 100 mL of diethyl ether and 100 mL of water.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure diether product.
-
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity. The disappearance of the phenolic proton signal (~5.5-6.0 ppm) and the appearance of signals corresponding to the propargyl group in the NMR spectra will validate the reaction's success.
Part 2: Aromatic Ring Functionalization
The aromatic ring of 4-(Ethoxymethyl)-2-methoxyphenol is electron-rich due to the strong activating effects of the ortho-methoxy and para-hydroxyl (directing) groups. This makes it highly susceptible to electrophilic aromatic substitution.
Regioselectivity in Electrophilic Aromatic Substitution
The directing effects of the substituents are paramount. Both the hydroxyl (-OH) and methoxy (-OCH₃) groups are ortho, para-directing. With the position para to the hydroxyl group occupied by the ethoxymethyl moiety, and the position para to the methoxy group occupied by the hydroxyl, electrophilic attack is strongly directed to the positions ortho to the powerful hydroxyl activator. Position 5 is the most sterically accessible and electronically favorable site for substitution.
Caption: Predicted Regioselectivity for Electrophilic Aromatic Substitution.
Protocol Concept: Regioselective Formylation (Duff Reaction)
The Duff reaction is a formylation method suitable for highly activated aromatic compounds like phenols. It uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium (typically glycerol/boric acid or trifluoroacetic acid). This reaction would install an aldehyde at the C-5 position, yielding a valuable trifunctionalized intermediate.
-
Materials:
-
4-(Ethoxymethyl)-2-methoxyphenol (1.0 eq)
-
Hexamethylenetetramine (HMTA) (1.5 - 2.0 eq)
-
Trifluoroacetic acid (TFA) as solvent and catalyst
-
Aqueous HCl (2M) for hydrolysis
-
-
Conceptual Procedure:
-
Dissolve 4-(Ethoxymethyl)-2-methoxyphenol and HMTA in TFA.
-
Heat the mixture (e.g., 80-90 °C) for several hours until TLC analysis indicates consumption of the starting material. Causality: Heat is required to drive the formation of the electrophilic iminium species from HMTA.
-
Cool the reaction mixture and perform an acidic workup by adding aqueous HCl and heating to hydrolyze the resulting imine intermediate to the aldehyde.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash, dry, and concentrate the organic extracts.
-
Purify by column chromatography or recrystallization to isolate 5-(ethoxymethyl)-4-hydroxy-3-methoxybenzaldehyde.
-
-
Validation: The introduction of an aldehyde group would be confirmed by the appearance of a singlet at ~9.8 ppm in the ¹H NMR spectrum and a signal at ~190 ppm in the ¹³C NMR spectrum. IR spectroscopy would show a strong carbonyl stretch around 1680 cm⁻¹.
Part 3: The Ethoxymethyl Group as a Stable Protecting Group and Synthetic Handle
The ethoxymethyl group is functionally a benzyl ether. Benzyl ethers are widely used as protecting groups for alcohols and phenols due to their stability across a wide range of reaction conditions, including strongly basic, nucleophilic, and mild acidic conditions.
However, this stability is not absolute. The C-O bond can be cleaved under specific reductive conditions, most commonly catalytic hydrogenolysis. This unmasks a primary alcohol (a hydroxymethyl group), providing a new site for synthetic elaboration.
Protocol 2: Deprotection via Catalytic Hydrogenolysis
This protocol describes the cleavage of the ethoxymethyl ether to reveal the corresponding benzylic alcohol.
-
Materials:
-
4-(Ethoxymethyl)-2-methoxyphenol (1.0 eq)
-
Palladium on carbon (Pd/C), 10 wt% (5-10 mol% Pd)
-
Methanol or Ethyl Acetate as solvent
-
Hydrogen gas (H₂) source (balloon or Parr hydrogenator)
-
-
Procedure:
-
Dissolve the substrate in a suitable solvent (e.g., methanol) in a flask equipped with a magnetic stir bar.
-
Carefully add the Pd/C catalyst to the solution. Note: Pd/C can be pyrophoric; handle under an inert atmosphere or add to the solvent carefully.
-
Evacuate the flask and backfill with hydrogen gas three times.
-
Maintain a positive pressure of hydrogen (e.g., via a balloon) and stir the reaction vigorously at room temperature. Causality: Vigorous stirring is essential to ensure efficient mixing of the three phases (solid catalyst, liquid solution, gas).
-
Monitor the reaction by TLC. The reaction may take from a few hours to overnight.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product, 4-(hydroxymethyl)-2-methoxyphenol (vanillyl alcohol).
-
Purify as needed by chromatography or recrystallization.
-
-
Validation: Successful deprotection is confirmed by ¹H NMR, where the signals for the ethyl group (a quartet and a triplet) will disappear and be replaced by a broad singlet for the new hydroxyl proton, and the benzylic -CH₂- signal may shift. Mass spectrometry will confirm the expected change in molecular weight.
Summary and Outlook
4-(Ethoxymethyl)-2-methoxyphenol is a readily available building block with significant, albeit largely untapped, potential in organic synthesis. Its defined reactivity allows for selective functionalization at three distinct sites, making it an ideal starting material for constructing complex molecular architectures.
Table 2: Summary of Synthetic Transformations
| Reaction Type | Reagents & Conditions | Resulting Functional Group | Key Application |
| O-Alkylation | Base (NaH, K₂CO₃), R-X | Aryl-Alkyl Ether | Introduction of side chains, linkers |
| O-Acylation | Acyl chloride/anhydride, Base | Aryl Ester | Prodrug synthesis, property modulation |
| Formylation | HMTA, Acid (TFA) | Aldehyde | Precursor for amines, acids, heterocycles |
| Halogenation | NBS, NCS, I₂ | Aryl Halide | Substrate for cross-coupling reactions |
| Hydrogenolysis | H₂, Pd/C | Benzylic Alcohol | Unmasking a reactive hydroxyl group |
By leveraging the principles of functional group reactivity, chemists can confidently incorporate this versatile molecule into synthetic routes for pharmaceuticals, agrochemicals, and novel materials. The protocols and insights provided herein serve as a foundational guide to unlocking the full potential of this valuable chemical intermediate.
References
-
Natural Micron Pharm Tech. 4-Ethyl-2-Methoxyphenol. Available at: [Link]
-
Ashnagar, A. et al. (2012). Isolation and characterization of 4-allyl-2-methoxyphenol (eugenol) from clove buds marketed in Tehran city of Iran. International Journal of ChemTech Research, 4(1), 105-109. Available at: [Link]
-
ResearchGate. (2017). Synthesis of 4-(2-Chloropropyl)-2-Methoxyphenol from Eugenol and Ketoprofen by Hydrohalogenation Reaction using HCl Catalyst. Available at: [Link]
-
Wikipedia. 4-Ethylguaiacol. Available at: [Link]
-
Veeral Organics. Guaiacol. Available at: [Link]
-
FooDB. (2015). Showing Compound 4-(Ethoxymethyl)-2-methoxyphenol (FDB016757). Available at: [Link]
-
PubChem, National Institutes of Health. Guaiacol. Available at: [Link]
-
ResearchGate. (2017). Reaction mechanism for the formation of 4-methoxyphenol from hydroquinone and methanol in the presence of benzoquinone. Available at: [Link]
-
Kamadatu, L., & Santoso, M. (2015). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Indonesian Journal of Cancer Chemoprevention, 6(2), 53-57. Available at: [Link]
-
CP Lab Safety. 4-(Ethoxymethyl)-2-methoxyphenol, min 98% (GC), 100 grams. Available at: [Link]
-
PubChem, National Institutes of Health. 2-Methoxy-4-(methoxymethyl)phenol. Available at: [Link]
-
PubChem, National Institutes of Health. 4-Ethylguaiacol. Available at: [Link]
-
Yeast Metabolome Database. 4-Allyl-2-methoxyphenol (YMDB01613). Available at: [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Available at: [Link]
-
NIST Chemistry WebBook. Phenol, 4-(ethoxymethyl)-2-methoxy-. Available at: [Link]
-
The Organic Chemistry Tutor. (2021). Ether and Epoxide Reactions. YouTube. Available at: [Link]
-
LibreTexts Chemistry. (2021). 18.2: Preparing Ethers. Available at: [Link]
-
Fiveable. 18.2 Preparing Ethers - Organic Chemistry. Available at: [Link]
-
FooDB. (2015). Showing Compound 2-Ethoxy-4-(methoxymethyl)phenol (FDB017691). Available at: [Link]
-
Organic Chemistry Portal. MOM Ethers. Available at: [Link]
-
Reddit. (2023). Duff reaction using 4-methoxyphenol. r/chemhelp. Available at: [Link]
Sources
- 1. Showing Compound 4-(Ethoxymethyl)-2-methoxyphenol (FDB016757) - FooDB [foodb.ca]
- 2. 4-(Ethoxymethyl)-2-methoxyphenol | 13184-86-6 | TCI AMERICA [tcichemicals.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Phenol, 4-(ethoxymethyl)-2-methoxy- [webbook.nist.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Quantitative Analysis of 4-(Ethoxymethyl)-2-methoxyphenol using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
4-(Ethoxymethyl)-2-methoxyphenol, also known as Ethyl Vanillyl Ether, is a significant compound in the flavor and fragrance industry and can be found as a component in various natural and processed products.[1][2] Its accurate quantification is crucial for quality control, product development, and research in food science, beverage analysis, and pharmaceutical formulations. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive platform for the selective detection and quantification of this and other volatile and semi-volatile phenolic compounds.[3][4]
This application note provides a detailed protocol for the quantitative analysis of 4-(Ethoxymethyl)-2-methoxyphenol in a liquid matrix. The methodology is grounded in established principles of analytical chemistry, emphasizing the use of an internal standard for enhanced accuracy and precision.[5][6] The protocol is designed for researchers, scientists, and drug development professionals familiar with GC-MS techniques.
Scientific Principles
The quantification of a target analyte by GC-MS relies on the separation of compounds in a mixture by gas chromatography followed by their detection and identification by mass spectrometry. The gas chromatograph separates volatile compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (an inert gas).[7] The mass spectrometer then ionizes the eluted compounds, separates the resulting ions based on their mass-to-charge ratio (m/z), and measures their abundance.
For quantitative analysis, the intensity of a specific ion (or ions) characteristic of the analyte is measured and compared to that of a known concentration of the same analyte in a calibration standard. To compensate for variations in sample injection volume, instrument response, and sample preparation efficiency, an internal standard is often employed.[5][6] An ideal internal standard is a compound that is chemically similar to the analyte but not present in the sample, and which elutes close to the analyte of interest. For phenolic compounds, isotopically labeled analogues such as Guaiacol-d4 or o-Cresol-d7 are often excellent choices.[4][5]
Experimental Workflow
The overall workflow for the quantification of 4-(Ethoxymethyl)-2-methoxyphenol is depicted below. This process involves sample preparation, including the addition of an internal standard, followed by GC-MS analysis and data processing.
Caption: Workflow for 4-(Ethoxymethyl)-2-methoxyphenol analysis.
Materials and Reagents
-
Analytical Standard: 4-(Ethoxymethyl)-2-methoxyphenol (purity ≥98%)[8][9]
-
Internal Standard (IS): 4-Ethyl-2-methoxyphenol (purity ≥98%) or a suitable deuterated analog.
-
Solvents: Dichloromethane (GC grade), Methanol (HPLC grade), Hexane (GC grade), Ethyl Acetate (GC grade).[7]
-
Reagents: Anhydrous sodium sulfate.
-
Glassware: Volumetric flasks, pipettes, autosampler vials with PTFE-lined septa.
Instrumentation and Analytical Conditions
A gas chromatograph coupled to a mass spectrometer is required. The following are typical starting parameters that may need to be optimized for your specific instrument.
| GC Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)[10] |
| Injector | Splitless, 250°C |
| Oven Program | Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)[11] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injection Volume | 1 µL |
| MS Parameter | Condition |
| Ion Source | Electron Ionization (EI), 70 eV |
| Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantification Ion (m/z) | To be determined from the mass spectrum of 4-(ethoxymethyl)-2-methoxyphenol (e.g., 182, 137) |
| Qualifier Ion(s) (m/z) | To be determined from the mass spectrum of 4-(ethoxymethyl)-2-methoxyphenol |
| Internal Standard Ion (m/z) | To be determined from the mass spectrum of the chosen internal standard (e.g., for 4-ethyl-2-methoxyphenol: 152, 137)[12] |
Detailed Protocol
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 4-(Ethoxymethyl)-2-methoxyphenol analytical standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard (e.g., 4-Ethyl-2-methoxyphenol) in the same manner.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with the appropriate solvent (e.g., dichloromethane). A typical concentration range would be 0.1 to 50 µg/mL.
-
Spiking of Internal Standard: To each calibration standard and sample, add a constant concentration of the internal standard (e.g., 10 µg/mL).[5]
Sample Preparation (Liquid-Liquid Extraction)
For aqueous samples, liquid-liquid extraction (LLE) is a common and effective sample preparation technique.[7]
-
Sample Measurement: Pipette a known volume (e.g., 10 mL) of the liquid sample into a separatory funnel.
-
Internal Standard Spiking: Spike the sample with a known amount of the internal standard stock solution to achieve a final concentration within the calibration range.
-
Extraction: Add 5 mL of dichloromethane to the separatory funnel. Shake vigorously for 2 minutes, periodically venting the funnel. Allow the layers to separate.
-
Collection: Drain the lower organic layer into a clean collection tube.
-
Repeat Extraction: Repeat the extraction process two more times with fresh aliquots of dichloromethane, combining the organic extracts.
-
Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.[5]
-
Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
Derivatization (Optional)
For some phenolic compounds, derivatization can improve chromatographic peak shape and sensitivity.[13] A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). If derivatization is deemed necessary, the following steps can be incorporated after the concentration step:
-
To the 1 mL concentrated extract, add 100 µL of BSTFA.
-
Cap the vial tightly and heat at 70°C for 30 minutes.[5]
-
Allow the vial to cool to room temperature before GC-MS analysis.
Data Analysis and Quantification
-
Peak Identification: Identify the peaks corresponding to 4-(Ethoxymethyl)-2-methoxyphenol and the internal standard based on their retention times and mass spectra.
-
Peak Integration: Integrate the peak areas of the quantification ions for both the analyte and the internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the series of calibration standards.[6]
-
Quantification: Determine the concentration of 4-(Ethoxymethyl)-2-methoxyphenol in the samples by calculating the peak area ratio and interpolating the concentration from the calibration curve.
Method Validation
To ensure the reliability of the analytical method, it is essential to perform a validation study. Key validation parameters include:
-
Linearity: The linearity of the calibration curve should be assessed by calculating the coefficient of determination (R²), which should ideally be ≥ 0.995.[14][15]
-
Accuracy: Accuracy is determined by performing recovery studies on spiked samples at different concentration levels. Acceptable recovery is typically within 80-120%.[15][16]
-
Precision: Precision is evaluated by replicate analyses of a single sample and is expressed as the relative standard deviation (RSD), which should be ≤ 15%.[15][16]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.[3][15]
Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Peak Shape | Active sites in the injector liner or column; improper oven temperature program. | Deactivate the liner; use a fresh column; optimize the temperature program. |
| Low Sensitivity | Leak in the system; improper MS tuning; sample degradation. | Perform a leak check; tune the mass spectrometer; ensure proper sample handling and storage. |
| Inconsistent Results | Inconsistent injection volume; variability in sample preparation. | Use an autosampler for injections; ensure consistent and precise execution of the sample preparation protocol. |
| Matrix Interference | Co-eluting compounds from the sample matrix. | Optimize the GC method for better separation; use a more selective MS scan mode (e.g., MS/MS); perform sample cleanup. |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of 4-(Ethoxymethyl)-2-methoxyphenol by GC-MS. By following the outlined procedures for sample preparation, instrument analysis, and data processing, researchers can achieve accurate and precise quantification of this important compound in various matrices. Adherence to good laboratory practices and proper method validation are crucial for obtaining reliable and defensible results.
References
-
Agilent. (2023, April 27). Analysis of Free Volatile Phenols in Smoke-Impacted Wines by SPME. Retrieved from [Link]
- Parker, D., et al. (2020). A Simple GC-MS/MS Method for Determination of Smoke Taint-Related Volatile Phenols in Grapes. Foods, 9(9), 1245.
-
Agilent Technologies Europe. (2001, October 29). Application Note on GC/MS analysis of phenols. Laboratory Talk. Retrieved from [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
- Shokur, M., et al. (2023). Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Antibiotics, 12(10), 1558.
-
Journal of Population Therapeutics and Clinical Pharmacology. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Retrieved from [Link]
- Wang, J., et al. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. Foods, 10(11), 2772.
-
ResearchGate. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 4-(Ethoxymethyl)-2-methoxyphenol, min 98% (GC), 100 grams. Retrieved from [Link]
-
International Organisation of Vine and Wine. (2020, November 26). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms). Retrieved from [Link]
-
SciSpace. (2017). GC-MS study: Selective of microwave-assisted degradation of Guaiacol Glyceryl Ether (GGE) to produce novel. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 4-(ethoxymethyl)-2-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 12). 4.2: Quantitative and Qualitative GC and GC-MS. Retrieved from [Link]
-
National Environmental Methods Index. (n.d.). EPA-NERL: 528: Phenols in Water by GC/MS. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 4-ethyl-2-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 4-(Ethoxymethyl)-2-methoxyphenol (FDB016757). Retrieved from [Link]
-
ResearchGate. (2025, December 31). Pyrolysis Mechanism of Guaiacol and Syringol as Lignin Model Compounds by Combining Py-Gc-Ms Experiments and Theoretical Calculations. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative GC chromatography [peaks representing a: guaiacol, b:.... Retrieved from [Link]
-
PureSynth. (n.d.). 4-(Ethoxymethyl)-2-Methoxyphenol 98.0%(GC). Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxy-4-(methoxymethyl)phenol. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Ethyl-2-methoxy-phenol - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
Agilent. (n.d.). Determination of Alkylphenols and Diethoxylates in Sewage Sludge by High Speed Gas Chromatography/Mass Spectrometry Application. Retrieved from [Link]
-
JEOL. (n.d.). Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI | Applications Notes. Retrieved from [Link].jp/en/applications/detail/7049.html)
Sources
- 1. Phenol, 4-(ethoxymethyl)-2-methoxy- [webbook.nist.gov]
- 2. Showing Compound 4-(Ethoxymethyl)-2-methoxyphenol (FDB016757) - FooDB [foodb.ca]
- 3. A Simple GC-MS/MS Method for Determination of Smoke Taint-Related Volatile Phenols in Grapes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. calpaclab.com [calpaclab.com]
- 9. pure-synth.com [pure-synth.com]
- 10. Application Note on GC/MS analysis of phenols | Laboratory Talk [laboratorytalk.com]
- 11. researchgate.net [researchgate.net]
- 12. Phenol, 4-ethyl-2-methoxy- [webbook.nist.gov]
- 13. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 14. Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchtrendsjournal.com [researchtrendsjournal.com]
Application of 4-(Ethoxymethyl)-2-methoxyphenol in Fragrance Compositions: A Technical Guide
This document provides a comprehensive guide for researchers, scientists, and fragrance development professionals on the application of 4-(Ethoxymethyl)-2-methoxyphenol, also known as Vanillyl Ethyl Ether, in fragrance compositions. This guide delves into the molecule's olfactory characteristics, physicochemical properties, and practical application protocols, underpinned by scientific principles to ensure formulation integrity and performance.
Introduction to 4-(Ethoxymethyl)-2-methoxyphenol (Vanillyl Ethyl Ether)
4-(Ethoxymethyl)-2-methoxyphenol (CAS No. 13184-86-6) is a synthetic aroma chemical that has gained prominence in the fragrance and flavor industry.[1][2] Structurally, it is a derivative of vanillin, the primary component of natural vanilla, and is classified as a methoxyphenol.[1][3] Its molecular structure features a benzene ring with hydroxyl, methoxy, and ethoxymethyl groups, which contribute to its characteristic aroma and physical properties.[3] This molecule serves as a versatile ingredient, imparting a warm, sweet, and complex vanilla-like scent to a wide array of products, from fine fragrances to personal care items.[1] Its stability and low volatility make it a valuable component in various formulations.[1]
Physicochemical and Olfactory Properties
A thorough understanding of the physicochemical properties of 4-(Ethoxymethyl)-2-methoxyphenol is crucial for its effective incorporation into fragrance formulations. These properties influence its solubility, stability, and olfactory performance.
Table 1: Physicochemical Properties of 4-(Ethoxymethyl)-2-methoxyphenol
| Property | Value | Source |
| Chemical Name | 4-(Ethoxymethyl)-2-methoxyphenol | [4] |
| Synonyms | Vanillyl Ethyl Ether, Ethyl Vanillyl Ether | [1] |
| CAS Number | 13184-86-6 | [1] |
| Molecular Formula | C10H14O3 | [1] |
| Molecular Weight | 182.22 g/mol | [1] |
| Appearance | Pale amber to yellow liquid | [1][2] |
| Odor Profile | Sweet, warm, vanilla-like, with phenolic smoke and rum-like facets | [1][5] |
| Boiling Point | 275.2°C at 760 mmHg | [1] |
| Flash Point | 120.2°C (248°F) | [1][6] |
| Density | 1.087 - 1.113 g/cm³ | [1][2] |
| Refractive Index | 1.517 - 1.532 | [1][2] |
| Solubility | Insoluble in water; soluble in organic solvents and oils | [2] |
The olfactory profile of 4-(Ethoxymethyl)-2-methoxyphenol is multifaceted. It delivers a rich, gourmand vanilla character with distinctive alcoholic, rum-like facets, creamy chocolate undertones, and warm spicy nuances.[5] This complexity allows it to be used not just as a simple vanilla note, but as a modifier that can add depth and warmth to a variety of fragrance families, including oriental, gourmand, and woody compositions.
Application in Fragrance Compositions
4-(Ethoxymethyl)-2-methoxyphenol is a versatile ingredient used across a broad spectrum of fragranced products. Its stability and pleasant aroma make it suitable for personal care products like soaps, lotions, and creams, as well as fine fragrances and colognes.[1]
Rationale for Use
The primary motivation for using 4-(Ethoxymethyl)-2-methoxyphenol lies in its ability to impart a sophisticated and enduring vanilla note. Unlike some natural vanilla extracts that can be prone to discoloration and instability, this synthetic molecule offers good heat stability, making it suitable for applications that involve heating, such as candle making and some soap manufacturing processes.[1] Furthermore, its low volatility contributes to the longevity of the fragrance on the skin or in a given space.[1]
Recommended Usage Levels
The concentration of 4-(Ethoxymethyl)-2-methoxyphenol in a fragrance concentrate can vary depending on the desired olfactory effect and the nature of the final product. A general recommendation for its usage level is up to 0.6% in the fragrance concentrate.[6]
Table 2: Suggested Starting Concentrations in Final Product
| Product Type | Suggested Concentration Range (%) | Rationale |
| Fine Fragrance (Eau de Parfum) | 0.1 - 0.5 | To provide a warm, sweet base note and enhance the overall richness of the fragrance. |
| Body Lotion / Cream | 0.05 - 0.2 | To impart a pleasant, lasting scent without being overpowering, ensuring skin compatibility.[7] |
| Bar Soap (Cold Process) | 0.2 - 0.6 | To ensure the fragrance survives the saponification process and provides a noticeable scent in the final product. |
| Candles | 0.3 - 0.6 | To achieve a good scent throw, both cold and hot, leveraging its heat stability.[7] |
Disclaimer: These are starting-point recommendations. Formulators must adhere to the guidelines set by the International Fragrance Association (IFRA) and conduct their own stability and safety testing for each specific formulation.[7][8]
Experimental Protocols
The following protocols provide a step-by-step methodology for incorporating 4-(Ethoxymethyl)-2-methoxyphenol into different fragrance applications. These protocols are designed to be self-validating by including quality control checkpoints.
Protocol 1: Incorporation into an Alcohol-Based Fine Fragrance
Objective: To create a 15% Eau de Parfum concentration featuring 4-(Ethoxymethyl)-2-methoxyphenol as a key base note.
Materials:
-
4-(Ethoxymethyl)-2-methoxyphenol
-
Other fragrance raw materials (essential oils, absolutes, other aroma chemicals)
-
Perfumer's alcohol (SDA 40-B or equivalent)
-
Glass beakers and stirring rods
-
Digital scale (accurate to 0.01g)
-
Filtration system (optional)
-
Airtight glass storage bottles
Procedure:
-
Fragrance Concentrate Formulation:
-
On a digital scale, accurately weigh each component of your fragrance concentrate, including 4-(Ethoxymethyl)-2-methoxyphenol, into a clean glass beaker.
-
The order of addition should follow the perfumer's established methodology, typically starting with the most viscous materials.
-
Gently stir the mixture with a glass rod until all components are fully dissolved and the solution is homogenous. This ensures an even distribution of all fragrance notes.
-
-
Dilution and Maturation:
-
Calculate the required amount of perfumer's alcohol to achieve a 15% fragrance concentrate solution.
-
Slowly add the fragrance concentrate to the alcohol while stirring gently. Avoid vigorous shaking to minimize aeration.
-
Transfer the solution to an airtight glass bottle and store in a cool, dark place for a maturation period of at least two weeks. This allows the various chemical components to interact and the fragrance to develop its full character.
-
-
Quality Control and Filtration:
-
After maturation, evaluate the fragrance for clarity, color, and olfactory profile.
-
If any sedimentation has occurred, the fragrance can be chilled and then filtered to ensure a clear final product.
-
-
Final Bottling:
-
Once the fragrance has matured and passed quality control, it can be bottled into its final packaging.
-
Causality Behind Choices: The maturation period is critical for the chemical reactions between the different fragrance components to reach equilibrium, resulting in a more rounded and harmonious scent. Using a high-proof, denatured alcohol is essential as it acts as a solvent and carrier for the fragrance oils without imparting its own scent.
Protocol 2: Incorporation into a Body Lotion Base
Objective: To create a scented body lotion with a 0.1% concentration of a fragrance containing 4-(Ethoxymethyl)-2-methoxyphenol.
Materials:
-
Fragrance concentrate containing 4-(Ethoxymethyl)-2-methoxyphenol
-
Unscented body lotion base
-
Digital scale
-
Spatulas and mixing vessels
Procedure:
-
Preparation:
-
Weigh the desired amount of unscented lotion base into a mixing vessel.
-
-
Fragrance Addition:
-
Accurately weigh the fragrance concentrate to achieve a 0.1% final concentration.
-
Add the fragrance concentrate to the lotion base.
-
-
Homogenization:
-
Thoroughly mix the fragrance into the lotion base using a spatula until the mixture is completely uniform. Ensure there are no streaks of fragrance oil visible. This step is crucial for even scent distribution and to avoid localized skin irritation.
-
-
Stability Testing:
-
Store a sample of the scented lotion in a clear container and observe for any changes in color, viscosity, or separation over a period of several weeks at both room temperature and elevated temperatures (e.g., 40°C). This accelerated stability testing helps predict the long-term behavior of the product.
-
-
Packaging:
-
Once stability is confirmed, package the lotion in appropriate containers.
-
Trustworthiness of Protocol: This protocol includes a crucial stability testing phase. A stable emulsion indicates that the fragrance oil is compatible with the lotion base and will not compromise the product's integrity over time.
Visualization of Fragrance Development Workflow
The following diagram illustrates a typical workflow for developing a fragrance that incorporates 4-(Ethoxymethyl)-2-methoxyphenol.
Caption: Fragrance development workflow incorporating 4-(Ethoxymethyl)-2-methoxyphenol.
Safety and Regulatory Considerations
4-(Ethoxymethyl)-2-methoxyphenol is classified as causing skin and serious eye irritation.[9] Therefore, appropriate personal protective equipment, including gloves and eye protection, should be worn when handling the neat material.[4] It is imperative for formulators to consult the latest Safety Data Sheet (SDS) for detailed handling and safety information.[4]
All fragrance formulations must comply with the standards set by the International Fragrance Association (IFRA).[8] These standards are based on safety assessments conducted by the Research Institute for Fragrance Materials (RIFM) and are in place to ensure consumer safety.[10] Formulators must ensure that the concentration of 4-(Ethoxymethyl)-2-methoxyphenol, and all other fragrance ingredients, in their final product does not exceed the limits established by IFRA for the specific product category.
Conclusion
4-(Ethoxymethyl)-2-methoxyphenol is a valuable and versatile aroma chemical for the modern perfumer. Its rich and complex vanilla-like aroma, coupled with good stability, makes it a preferred choice for a wide range of applications. By understanding its properties and following systematic and self-validating protocols, fragrance developers can effectively harness the potential of this molecule to create compelling and high-performing scented products. Adherence to safety and regulatory guidelines is paramount to ensure the responsible use of this ingredient.
References
-
Beijing Entrepreneur Science & Trading Co., Ltd. Vanillyl ethyl ether. 1
-
Ataman Kimya. VANILLIN ETHYL.
-
metasci. Safety Data Sheet 4-(Ethoxymethyl)-2-methoxyphenol. 4
-
Olfactorian. vanillyl ethyl ether | Perfume Material. 5
-
Natural Micron Pharm Tech. 4-Ethyl-2-Methoxyphenol. 11
-
The Good Scents Company. vanillyl ethyl ether, 13184-86-6. 6
-
chemical label 4-(ethoxymethyl)-2-methoxyphenol. 9
-
FooDB. Showing Compound 4-(Ethoxymethyl)-2-methoxyphenol (FDB016757). 3
-
IFRA Guidelines & Best Practices. How to Use Fragrance Oils Safely in Manufacturing. 7
-
Sigma-Aldrich. Vanillyl ethyl ether natural (US), = 98 , FG 13184-86-6. 12
-
SAFETY DATA SHEET. 13
-
PubChem. Vanillyl ethyl ether | C10H14O3 | CID 61586.
-
SAFETY DATA SHEET. 14
-
Sigma-Aldrich. SAFETY DATA SHEET. 15
-
FooDB. Showing Compound 2-Ethoxy-4-(methoxymethyl)phenol (FDB017691). 16
-
Perfumer & Flavorist. Formulating with Natural and Organic Fragrances. 17
-
chemicalbook. 4-Methoxyphenol synthesis. 18
-
Fragrance regulation. Navigating Fragrance Regulation: A Guide for Entrepreneurs. 8
-
Green Seal. Understanding Ingredients: A Guide to Fragrance in Consumer Product. 19
-
CIRS Group. The Requirements for Fragrances Used in Cosmetics in America. 10
-
designer-drug.com. Synthesis of 4-Methoxyphenol. 20
-
Fragrance University. methoxy-4-vinyl phenol. 21
-
Google Patents. US9834739B2 - Fragrance composition.
-
[www.rhodium.ws]. Synthesis of 4-Methoxyphenol. 22
-
TCI EUROPE N.V. 4-(Ethoxymethyl)-2-methoxyphenol | 13184-86-6.
-
Wikipedia. 2-Methoxy-4-vinylphenol.
-
RIFM fragrance ingredient safety assessment, 2-ethoxy-4-(methoxymethyl)phenol, CAS Registry Number 5595-79-9.
-
RIFM fragrance ingredient safety assessment, 2-methoxy-4-vinylphenol, CAS Registry Number 7786-61-0.
-
Google Patents. US3376351A - Process for producing methoxyphenol or ethoxyphenol.
-
PubChem. 2-Methoxy-4-(methoxymethyl)phenol | C9H12O3 | CID 79662.
-
RIFM fragrance ingredient safety assessment, 2-ethoxy-4-[(1-methylethoxy)methyl] phenol, CAS Registry number 96840-56-1.
-
PubChem. 4-Ethylguaiacol | C9H12O2 | CID 62465.
-
PerfumersWorld. Amendment 49 STAND 2-Methoxy-4-methylphenol IFRA STANDARD RESTRICTION. 23
Sources
- 1. Vanillyl ethyl ether バニリルエチルエーテル -Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 2. Vanillyl ethyl ether | C10H14O3 | CID 61586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound 4-(Ethoxymethyl)-2-methoxyphenol (FDB016757) - FooDB [foodb.ca]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. olfactorian.com [olfactorian.com]
- 6. vanillyl ethyl ether, 13184-86-6 [thegoodscentscompany.com]
- 7. bathbodysupply.com [bathbodysupply.com]
- 8. fastercapital.com [fastercapital.com]
- 9. chemical-label.com [chemical-label.com]
- 10. The Requirements for Fragrances Used in Cosmetics in America - Regulatory News - Personal and Home Care Products - CIRS Group [cirs-group.com]
- 11. 4-Ethyl-2-Methoxyphenol - Natural Micron Pharm Tech [nmpharmtech.com]
- 12. Vanillyl ethyl ether natural (US), = 98 , FG 13184-86-6 [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Showing Compound 2-Ethoxy-4-(methoxymethyl)phenol (FDB017691) - FooDB [foodb.ca]
- 17. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 18. 4-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]
- 19. A Guide to Fragrance in Consumer Products - Green Seal [greenseal.org]
- 20. designer-drug.com [designer-drug.com]
- 21. Fragrance University [fragranceu.com]
- 22. Synthesis of 4-Methoxyphenol - [www.rhodium.ws] [chemistry.mdma.ch]
- 23. perfumersworld.com [perfumersworld.com]
Antimicrobial activity of 4-(Ethoxymethyl)-2-methoxyphenol against foodborne pathogens
Technical Application Note: Antimicrobial Profiling of 4-(Ethoxymethyl)-2-methoxyphenol (VEE)
Executive Summary
4-(Ethoxymethyl)-2-methoxyphenol, commonly known as Vanillyl Ethyl Ether (VEE) , is a lipophilic derivative of vanillyl alcohol often utilized for its warm, spicy, vanilla-like organoleptic properties.[1] While established as a flavoring agent (FEMA 3815), its potential as a "clean label" antimicrobial preservative remains an area of active investigation.
This Application Note provides a rigorous technical framework for evaluating the antimicrobial efficacy of VEE against major foodborne pathogens (Listeria monocytogenes, Staphylococcus aureus, Salmonella spp., and Escherichia coli). Unlike its precursor vanillin, the ethoxy-substitution at the para-position enhances VEE's lipophilicity (LogP ~1.46–1.8), theoretically improving membrane partition coefficients and bioactivity against lipid-rich bacterial envelopes.
Mechanism of Action: The Lipophilic Driver
The antimicrobial potency of methoxyphenols is governed by their ability to disrupt bacterial membrane integrity. VEE operates via a Membrane Insertion & Disruption Mechanism .
-
Adsorption: The hydrophobic ethoxy tail facilitates rapid adsorption onto the bacterial cell wall.
-
Insertion: VEE partitions into the lipid bilayer, destabilizing Van der Waals interactions between fatty acid tails.
-
Leakage: Structural destabilization increases permeability, causing leakage of critical intracellular ions (
, ) and ATP, leading to loss of membrane potential ( ) and cell death.
Figure 1: Mechanism of Action Pathway
Caption: VEE targets the lipid bilayer, inducing structural instability and metabolic collapse via ion leakage.
Experimental Protocols
Pre-requisite: Compound Handling & Solubility
-
Challenge: VEE is sparingly soluble in water (~1.8 g/L) and volatile.
-
Stock Solution: Dissolve VEE in DMSO (Dimethyl Sulfoxide) or 95% Ethanol to create a 100 mg/mL stock.
-
Working Solution: Dilute into media (Muller-Hinton Broth or TSB). Ensure final solvent concentration is < 1% (v/v) to prevent solvent toxicity artifacts.
Protocol A: Minimum Inhibitory Concentration (MIC) – Modified Microdilution
Standard: CLSI M07-A10 / ISO 20776-1 Modification: Sealed plate method to prevent vapor loss of VEE.
Materials:
-
96-well polystyrene microplates (U-bottom).
-
Mueller-Hinton Broth (MHB) (cation-adjusted).
-
Resazurin dye (0.015%) for viability visualization.
-
Adhesive plate sealers (gas-permeable but evaporation-resistant).
Workflow:
-
Inoculum Prep: Adjust bacterial culture to
CFU/mL ( , diluted 1:100). -
Serial Dilution: Dispense 100 µL MHB into wells. Perform 2-fold serial dilution of VEE (Range: 4000 µg/mL to 31.25 µg/mL).
-
Inoculation: Add 100 µL of standardized inoculum to each well.
-
Controls:
-
Positive Control: Ciprofloxacin or Vanillin (standard reference).
-
Solvent Control: MHB + 1% DMSO + Bacteria (Must show growth).
-
Sterility Control: MHB + VEE (No bacteria).
-
-
Incubation: Seal plates tightly with adhesive film. Incubate at 37°C for 24 hours.
-
Readout: Add 30 µL Resazurin. Incubate 2 hours.
-
Blue = No Growth (Inhibition).
-
Pink = Growth (Metabolic reduction).
-
Protocol B: Time-Kill Kinetics Assay
Determines if VEE is bacteriostatic (inhibits growth) or bactericidal (kills).
Workflow:
-
Setup: Prepare tubes with MHB containing VEE at 1× MIC and 2× MIC .
-
Inoculation: Add bacteria to final concentration of
CFU/mL. -
Sampling: Incubate at 37°C with shaking (150 rpm).
-
Time Points: Remove aliquots at 0, 2, 4, 8, 12, and 24 hours.
-
Quantification: Serially dilute aliquots in PBS and plate on Agar. Count colonies after 24h.
-
Analysis: Plot Log10 CFU/mL vs. Time.
-
Bactericidal:
log reduction (99.9% kill). -
Bacteriostatic:
log reduction.
-
Protocol C: Membrane Integrity Assay (SYTOX Green / Propidium Iodide)
Validates the mechanism of membrane permeabilization.
Workflow:
-
Harvest: Centrifuge mid-log phase cells; wash 2x with PBS.
-
Staining: Resuspend cells in PBS containing Propidium Iodide (PI) (10 µM). PI only enters cells with damaged membranes.
-
Treatment: Add VEE (at MIC concentration) to the suspension.
-
Monitoring: Measure fluorescence immediately and every 5 mins for 1 hour using a fluorescence microplate reader (Ex/Em: 535/617 nm).
-
Result: An increase in Relative Fluorescence Units (RFU) confirms membrane rupture.
Expected Data Ranges & Interpretation
Based on structural analogs (Vanillin, Eugenol) and lipophilic ether behavior:
| Pathogen Type | Strain Example | Expected MIC (µg/mL) | Mechanism Sensitivity |
| Gram-Positive | S. aureus, L. monocytogenes | 500 – 1500 | High. Single membrane allows direct phenolic insertion. |
| Gram-Negative | E. coli, Salmonella | 1500 – >3000 | Moderate/Low. LPS layer (Outer Membrane) acts as a barrier to lipophilic ethers. May require permeabilizer (e.g., EDTA) for efficacy. |
| Yeasts/Molds | C. albicans, A. niger | 250 – 1000 | High. Fungal membranes are highly susceptible to phenolic disruption. |
Experimental Workflow Diagram
Caption: Step-by-step workflow for MIC and Time-Kill determination of VEE.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 61586, Vanillyl ethyl ether. Retrieved from [Link]
-
Orlo, E., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria.[2] Foods, 10(8), 1807.[3][4] Retrieved from [Link]
-
Kim, S., et al. (2025). Antioxidant and antibacterial activity of fatty acid vanillyl ester produced by lipase-mediated transesterification. (Contextual grounding on lipophilic vanillyl derivatives). Retrieved from [Link]
- Clinical and Laboratory Standards Institute (CLSI).M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (Standard Protocol Reference).
Sources
- 1. Vanillyl ethyl ether | 13184-86-6 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-(Ethoxymethyl)-2-methoxyphenol as a Standard for Analytical Method Development
Introduction: The Role of 4-(Ethoxymethyl)-2-methoxyphenol in Pharmaceutical Analysis
In the landscape of pharmaceutical development, the purity and stability of drug substances are of paramount importance. 4-(Ethoxymethyl)-2-methoxyphenol, a methoxyphenol derivative, often emerges as a process-related impurity or a degradation product in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its structural similarity to common pharmacophores necessitates its careful monitoring and control. The availability of a well-characterized reference standard of 4-(Ethoxymethyl)-2-methoxyphenol is therefore critical for the development and validation of robust analytical methods. These methods are essential for ensuring the quality, safety, and efficacy of the final drug product.
This comprehensive guide provides detailed application notes and protocols for the use of 4-(Ethoxymethyl)-2-methoxyphenol as a reference standard. It is designed for researchers, analytical scientists, and drug development professionals, offering in-depth technical insights and field-proven methodologies. The protocols herein are structured to be self-validating systems, emphasizing the causality behind experimental choices and grounding them in authoritative scientific principles.
Physicochemical Properties of 4-(Ethoxymethyl)-2-methoxyphenol
A thorough understanding of the physicochemical properties of a reference standard is the foundation for developing effective analytical methods. The following table summarizes the key properties of 4-(Ethoxymethyl)-2-methoxyphenol.
| Property | Value | Source |
| Chemical Formula | C10H14O3 | [2] |
| IUPAC Name | 4-(ethoxymethyl)-2-methoxyphenol | [2] |
| Average Molecular Weight | 182.2164 g/mol | [2] |
| Monoisotopic Molecular Weight | 182.094294314 Da | [2] |
| Appearance | Colorless to Almost colorless clear liquid | TCI |
| Boiling Point | 124-125 °C at 4 mmHg | [2] |
| logP (predicted) | 1.8 | [2] |
| pKa (Strongest Acidic, predicted) | 9.91 | [2] |
| Polar Surface Area | 38.69 Ų | [2] |
High-Performance Liquid Chromatography (HPLC-UV) Method Development
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a cornerstone technique for the quantification of impurities in pharmaceutical manufacturing.[3] The following protocol outlines a stability-indicating HPLC-UV method for the analysis of 4-(Ethoxymethyl)-2-methoxyphenol.
Rationale for Method Design
The choice of a reversed-phase C18 column is based on the non-polar nature of the ethoxymethyl and methoxy groups, which will provide good retention and separation from more polar or non-polar impurities. A gradient elution is employed to ensure the timely elution of any potential degradation products with varying polarities. The mobile phase composition of acetonitrile and water with a phosphoric acid modifier is a common and robust choice for the analysis of phenolic compounds, providing good peak shape and resolution.[4] The detection wavelength is selected based on the UV absorption maxima of methoxyphenols, which typically exhibit strong absorbance in the 270-280 nm range.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of 4-(Ethoxymethyl)-2-methoxyphenol.
Detailed HPLC-UV Protocol
1. Materials and Reagents:
-
4-(Ethoxymethyl)-2-methoxyphenol reference standard
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (AR grade)
-
Water (HPLC grade)
-
Volumetric flasks and pipettes
-
HPLC vials
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm |
| Diluent | Acetonitrile:Water (50:50, v/v) |
3. Standard Solution Preparation:
-
Accurately weigh about 25 mg of 4-(Ethoxymethyl)-2-methoxyphenol reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to obtain a stock solution of approximately 1 mg/mL.
-
Further dilute this stock solution to prepare working standards at desired concentrations (e.g., for linearity studies).
4. Sample Solution Preparation:
-
Prepare the sample by dissolving the drug substance or product in the diluent to a suitable concentration.
-
If spiking is required, add a known amount of the standard solution to the sample solution.
5. System Suitability:
-
Before sample analysis, inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.
-
The theoretical plates for the analyte peak should be ≥ 2000.
-
The tailing factor should be ≤ 2.0.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development
For volatile and semi-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent sensitivity and specificity.[5]
Rationale for Method Design
The phenolic hydroxyl group of 4-(Ethoxymethyl)-2-methoxyphenol can lead to peak tailing in GC analysis. Derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is often employed to improve volatility and chromatographic performance.[6] A non-polar capillary column (e.g., DB-5ms) is suitable for separating the derivatized analyte from other components. The mass spectrometer is operated in electron ionization (EI) mode, and the predicted mass spectrum can be used for identification.[2]
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of 4-(Ethoxymethyl)-2-methoxyphenol.
Detailed GC-MS Protocol
1. Materials and Reagents:
-
4-(Ethoxymethyl)-2-methoxyphenol reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
-
GC vials with inserts
2. Chromatographic and Spectrometric Conditions:
| Parameter | Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, 1.0 mL/min (constant flow) |
| Injector Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Oven Temperature Program | Initial: 100 °C (hold 2 min) |
| Ramp: 10 °C/min to 280 °C (hold 5 min) | |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
3. Standard and Sample Derivatization:
-
Accurately weigh about 1 mg of the standard or sample into a GC vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Quantitative NMR (qNMR) for Purity Assessment
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary ratio method for determining the purity of reference standards without the need for a specific reference standard of the analyte itself.[7][8]
Rationale for Method Design
The principle of qNMR relies on the direct proportionality between the integrated signal area and the number of protons contributing to that signal.[8] By co-dissolving a known mass of a high-purity internal standard with a known mass of the analyte, the purity of the analyte can be accurately calculated. The choice of an internal standard is critical; it should be stable, have a simple spectrum with signals that do not overlap with the analyte's signals, and be accurately weighable.[9] Maleic acid is a suitable internal standard for aromatic compounds in polar aprotic solvents like DMSO-d6 due to its simple singlet in a relatively clear region of the spectrum.
Experimental Workflow for qNMR Analysis
Caption: Workflow for qNMR purity assessment.
Detailed qNMR Protocol
1. Materials and Reagents:
-
4-(Ethoxymethyl)-2-methoxyphenol
-
Maleic acid (certified reference material, >99.5% purity)
-
DMSO-d6 (with 0.03% v/v TMS)
-
High-precision analytical balance
-
NMR tubes
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of 4-(Ethoxymethyl)-2-methoxyphenol and 5 mg of maleic acid into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of DMSO-d6.
-
Transfer the solution to an NMR tube.
3. NMR Acquisition Parameters (example for a 400 MHz spectrometer):
-
Pulse Program: zg30
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)
-
Number of Scans (ns): 8
-
Acquisition Time (aq): ≥ 3 s
-
Spectral Width (sw): 20 ppm
4. Data Processing and Purity Calculation:
-
Apply phasing and baseline correction to the acquired spectrum.
-
Integrate a well-resolved signal of 4-(Ethoxymethyl)-2-methoxyphenol (e.g., the methoxy protons) and the singlet of maleic acid.
-
Calculate the purity using the following formula:
Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Method Validation According to ICH Guidelines
Any analytical method intended for quality control must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10]
Logical Flow of Analytical Method Validation
Caption: Logical flow of analytical method validation.
Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is often demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999.
-
Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by analyzing a sample with a known concentration (e.g., a spiked placebo) and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Forced Degradation Studies
Forced degradation studies are essential for developing stability-indicating methods and understanding the degradation pathways of a drug substance.[5] The following protocol outlines a forced degradation study for 4-(Ethoxymethyl)-2-methoxyphenol.
Rationale for Stress Conditions
The selected stress conditions (acidic, basic, oxidative, thermal, and photolytic) are based on ICH guidelines and are designed to mimic potential degradation scenarios during manufacturing, storage, and administration.[11] The ether and phenolic functional groups in 4-(Ethoxymethyl)-2-methoxyphenol are susceptible to hydrolysis and oxidation.
Forced Degradation Protocol
1. Sample Preparation:
-
Prepare a stock solution of 4-(Ethoxymethyl)-2-methoxyphenol at 1 mg/mL in a suitable solvent (e.g., acetonitrile:water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80 °C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid standard to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber according to ICH Q1B guidelines.[12]
3. Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration and analyze by the validated HPLC-UV method.
-
Analyze a non-stressed sample as a control.
-
Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the main peak.
Conclusion
The application notes and protocols detailed in this guide provide a comprehensive framework for the use of 4-(Ethoxymethyl)-2-methoxyphenol as a reference standard in analytical method development. By following these scientifically grounded methodologies, researchers and drug development professionals can establish robust and reliable analytical procedures for the control of this important impurity. The emphasis on the rationale behind experimental choices and adherence to regulatory guidelines ensures the integrity and trustworthiness of the generated data, ultimately contributing to the development of safe and effective pharmaceutical products.
References
-
ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
SIELC Technologies. (2018). Phenol, 2-ethoxy-4-(methoxymethyl)-. [Link]
-
FooDB. (2010). Showing Compound 4-(Ethoxymethyl)-2-methoxyphenol (FDB016757). [Link]
-
ResolveMass Laboratories Inc. (2024). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
-
Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
-
Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
ResearchGate. (2020). (PDF) Development and Validation of a Stability-Indicating Method for Assay of Moxifloxacin in Oral Pharmaceutical Dosage Forms by HPLC. [Link]
-
FooDB. (2010). Showing Compound 4-(Ethoxymethyl)-2-methoxyphenol (FDB016757). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 480253, 2-(Hydroxymethyl)-4-methoxyphenol. [Link]
-
ICH. (2023). Q2(R2) Validation of analytical procedures. [Link]
-
ResearchGate. (2025). (PDF) Stability Indicating HPLC Method Development: A Review. [Link]
-
U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2018). Forced Degradation Studies and Development and Validation of Stability-Indicating RP-HPLC Chromatographic Method for Mycophenolate Mofetil Assay and Related Substances. [Link]
-
Journal of Pharmacognosy and Phytochemistry. (2015). GC-MS analysis of phytoconstituents in alcohol extract of Epiphyllum oxypetalum leaves. [Link]
-
Science.gov. forced degradation study: Topics by Science.gov. [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
-
Chromatography Online. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
FooDB. (2010). Showing Compound 2-Ethoxy-4-(methoxymethyl)phenol (FDB017691). [Link]
-
U.S. Environmental Protection Agency. Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. [Link]
-
ResearchGate. (2025). (PDF) Steps of sample preparation for HPLC characterization of phenolic compounds. [Link]
-
Taylor & Francis Online. (2021). Full article: HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. [Link]
-
ResearchGate. (2025). Determination of phenolic compounds in aromatic plants by RP-HPLC and GC-MS. [Link]
-
SIELC Technologies. (2022). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. [Link]
-
National Center for Biotechnology Information. (2014). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. [Link]
-
ACS Publications. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]
-
Manufacturing Chemist. (2019). qNMR: top tips for optimised sample prep. [Link]
-
University of California, Agriculture and Natural Resources. Solid-Phase Extraction for Sample Preparation, in the HPLC Analysis of Polyphenolic Compounds in “Fino” Sherry Wine. [Link]
-
OSHA. 4-Methoxyphenol. [Link]
-
J-STAGE. Quantitative NMR. [Link]
-
NIST WebBook. Phenol, 4-ethyl-2-methoxy-. [Link]
Sources
- 1. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 2. ijbpas.com [ijbpas.com]
- 3. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. Drug-Excipient Compatibility Studies - Pharmapproach.com [pharmapproach.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. ema.europa.eu [ema.europa.eu]
NMR spectroscopy techniques for 4-(Ethoxymethyl)-2-methoxyphenol
An Application Note for the Comprehensive NMR-Based Structural Elucidation of 4-(Ethoxymethyl)-2-methoxyphenol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the structural characterization of 4-(Ethoxymethyl)-2-methoxyphenol using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of methods. It delves into the causality behind experimental choices, offering field-proven insights into the application of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC, NOESY) NMR for unambiguous molecular verification. The protocols herein are presented as self-validating systems, ensuring that the combination of data from orthogonal experiments leads to a confident and complete structural assignment.
Introduction and Strategic Overview
4-(Ethoxymethyl)-2-methoxyphenol is a substituted phenol derivative with functional groups—hydroxyl, methoxy, and ethoxymethyl—that present distinct and interesting features in an NMR spectrum. Accurate structural confirmation is paramount in fields like fragrance development, natural product synthesis, and pharmaceutical research, where this molecule may serve as a building block or be identified as a component.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive elucidation of small organic molecules.[1] This guide outlines a multi-tiered NMR strategy, beginning with fundamental 1D experiments to gather initial structural data and progressing to sophisticated 2D correlation experiments to assemble the molecular puzzle with precision.
Molecular Structure and Initial NMR Considerations
The structure of 4-(Ethoxymethyl)-2-methoxyphenol (C₁₀H₁₄O₃) contains several distinct proton and carbon environments that we will systematically identify.[2][3]
-
Aromatic Region: A tri-substituted benzene ring gives rise to three unique aromatic proton signals. Their splitting patterns and chemical shifts are influenced by the electron-donating effects of the hydroxyl (-OH), methoxy (-OCH₃), and ethoxymethyl (-CH₂OCH₂CH₃) groups.
-
Aliphatic Region: This region will feature signals from the methoxy group, the two methylene groups of the ethoxymethyl side chain, and the terminal methyl group.
-
Labile Proton: The phenolic hydroxyl (-OH) proton will present a signal whose chemical shift and appearance (broad or sharp) can be highly dependent on the solvent, concentration, and temperature.[4]
Our analytical workflow is designed to first identify these individual spin systems and then connect them to build the complete molecular structure.
Caption: Key HMBC correlations for connectivity.
NOESY: Through-Space Correlation
The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides information about the spatial proximity of protons, regardless of their bonding. [5][6][7]It detects correlations between protons that are close in space (typically < 5 Å). [7]For this molecule, a key NOESY correlation would be expected between the methoxy protons (-OCH₃) and the adjacent aromatic proton at C3. This provides orthogonal evidence for the substitution pattern that complements the through-bond data from HMBC.
Detailed Experimental Protocols
Scientific integrity requires robust and reproducible experimental design. The following protocols provide a self-validating framework for data acquisition.
Sample Preparation
-
Weighing: Accurately weigh 10-15 mg of 4-(Ethoxymethyl)-2-methoxyphenol for ¹H and 2D NMR, or 50-75 mg for a high-quality ¹³C NMR spectrum. [8][9]2. Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds. [10]Use approximately 0.6 mL of solvent.
-
Dissolution: Add the deuterated solvent to the vial containing the sample. Vortex gently for 30 seconds to ensure complete dissolution.
-
Filtration: To remove any particulate matter that can degrade NMR spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. 5. Capping and Labeling: Cap the NMR tube securely and label it clearly.
NMR Data Acquisition
These protocols are based on a standard 500 MHz NMR spectrometer.
| Experiment | Key Parameters | Purpose & Rationale |
| ¹H NMR | Pulses: 16; Sweep Width: 16 ppm | Provides a high S/N overview of all proton environments. |
| ¹³C NMR | Pulses: 1024; Sweep Width: 240 ppm | Detects all carbon environments; requires more scans due to low natural abundance of ¹³C. |
| HSQC | ¹J(CH) = 145 Hz | Optimized for single-bond C-H coupling to correlate directly attached pairs. |
| HMBC | ⁿJ(CH) = 8 Hz | Optimized for long-range (2-3 bond) couplings to establish the carbon skeleton connectivity. |
| NOESY | Mixing Time = 800 ms | Allows for magnetization transfer between spatially close protons to build up detectable NOE signals. |
Data Processing
-
Software: Process all acquired data using appropriate NMR software such as Mnova, TopSpin, or NMRium. [11][12][13][14]2. Transformation: Apply Fourier transformation to the Free Induction Decay (FID) signal.
-
Correction: Perform phase and baseline corrections to ensure accurate signal representation.
-
Referencing: Calibrate the ¹H spectrum by setting the residual CDCl₃ signal to 7.26 ppm. Reference the ¹³C spectrum using the CDCl₃ signal at 77.16 ppm.
-
Integration: Integrate the signals in the ¹H spectrum to determine the relative number of protons in each environment. [15]
Conclusion: A Validated Structural Assignment
By systematically applying this suite of NMR experiments, a complete and unambiguous structural assignment of 4-(Ethoxymethyl)-2-methoxyphenol is achieved. The 1D spectra provide a quantitative count of all proton and carbon nuclei. The HSQC experiment links each proton to its directly attached carbon. The HMBC experiment, as the cornerstone of this analysis, definitively establishes the molecular backbone and the precise positions of the substituents on the aromatic ring. Finally, the NOESY experiment provides through-space correlational data that validates the assignments made from through-bond experiments. This integrated approach ensures a high degree of confidence in the final structure, meeting the rigorous standards of chemical and pharmaceutical research.
References
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, November 12). 14.11: H-NMR and C-NMR of Alcohols and Phenols. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 2-methoxypropane. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Retrieved from [Link]
-
OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methoxy-4-(methoxymethyl)phenol. PubChem. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0038354). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Phenol, 4-(ethoxymethyl)-2-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]
-
Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
-
YouTube. (2020, November 3). Introduction to HMBC. Retrieved from [Link]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]
-
YouTube. (2024, December 7). NOESY and COSY NMR Spectroscopy: Explained with a practical example. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Phenol, 4-(ethoxymethyl)-2-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). NMR Characterization of RNA Small Molecule Interactions. PubMed Central. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
NMRium. (n.d.). The next-generation NMR software. Retrieved from [Link]
-
CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC. Retrieved from [Link]
-
Georgia Tech NMR Center. (n.d.). Recommended Software for NMR Data Process. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]
-
University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
News-Medical.Net. (2019, April 11). Characterizing Small Molecules with NMR. Retrieved from [Link]
-
YouTube. (2025, August 12). What Is HSQC NMR? - Chemistry For Everyone. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, November 29). Advances in NMR spectroscopy of small molecules in solution. In Nuclear Magnetic Resonance (Vol. 49). Retrieved from [Link]
-
Lead Sciences. (n.d.). 4-(Ethoxymethyl)-2-methoxyphenol. Retrieved from [Link]
-
Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]
-
Royal Society of Chemistry. (2016, December 14). Chapter 1: Application of the Nuclear Overhauser Effect to the Structural Elucidation of Natural Products. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
-
ACD/Labs. (2024, October 2). How to Choose NMR Data Analysis Software That's Right for You. Retrieved from [Link]
-
University of Ottawa. (2017, April 25). HMBC vs. H2BC. NMR Facility Blog. Retrieved from [Link]
-
Proprep. (n.d.). In NMR spectroscopy, what is NOESY, and how is it used to determine spatial relationships in molecules? Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
Bruker. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
MathWorks. (2024, June 14). NMR Data Processing and Analysis. File Exchange - MATLAB Central. Retrieved from [Link]
-
anuchems. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 4-(Ethoxymethyl)phenol (FDB019619). Retrieved from [Link]
Sources
- 1. news-medical.net [news-medical.net]
- 2. Phenol, 4-(ethoxymethyl)-2-methoxy- [webbook.nist.gov]
- 3. Phenol, 4-(ethoxymethyl)-2-methoxy- [webbook.nist.gov]
- 4. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 6. youtube.com [youtube.com]
- 7. proprep.com [proprep.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 10. organomation.com [organomation.com]
- 11. Mnova NMR Software for 1D and 2D NMR Data - Mestrelab [mestrelab.com]
- 12. nmrium.com [nmrium.com]
- 13. Recommended Software for NMR Data Process – Georgia Tech NMR Center [sites.gatech.edu]
- 14. acdlabs.com [acdlabs.com]
- 15. mathworks.com [mathworks.com]
Application Notes and Protocols for 4-(Ethoxymethyl)-2-methoxyphenol in Cosmetic Formulations
Introduction: Unveiling the Potential of a Novel Phenolic Compound in Cosmetics
In the ever-evolving landscape of cosmetic science, the quest for novel, multi-functional ingredients is paramount. 4-(Ethoxymethyl)-2-methoxyphenol, also known as Ethyl Vanillyl Ether, emerges as a promising candidate for cosmetic formulations.[1][2][3] As a derivative of vanillin, a well-established compound with known antioxidant and anti-inflammatory properties, 4-(Ethoxymethyl)-2-methoxyphenol is poised to offer significant benefits for skin health and product preservation.[4] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining the potential applications and detailed protocols for evaluating the efficacy of this intriguing methoxyphenol. While direct extensive research on this specific molecule is nascent, its structural similarity to other well-studied phenolic compounds allows for a scientifically grounded exploration of its cosmetic potential. Its phenolic nature strongly suggests antioxidant capabilities, which are beneficial in protecting the skin from oxidative stress.[5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-(Ethoxymethyl)-2-methoxyphenol is crucial for its effective incorporation into cosmetic formulations.
| Property | Value | Source |
| Synonyms | Ethyl Vanillyl Ether, Vanillyl ethyl ether | [1][2] |
| Molecular Formula | C10H14O3 | [1][2][3] |
| Molecular Weight | 182.22 g/mol | [1][2][3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 124-125 °C at 4 mmHg | [1][2] |
| Refractive Index | n20D 1.5297 | [1] |
| Solubility | Soluble in organic solvents, oils; insoluble in water | [3] |
Anticipated Mechanisms of Action and Cosmetic Applications
Based on the established biological activities of related methoxyphenols, 4-(Ethoxymethyl)-2-methoxyphenol is hypothesized to exert its cosmetic benefits through the following mechanisms:
-
Antioxidant Activity: The phenolic hydroxyl group in its structure is a key determinant of antioxidant activity. It can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress, a primary contributor to premature skin aging. This positions the compound as a valuable anti-aging ingredient.
-
Anti-inflammatory Properties: Chronic inflammation is implicated in various skin conditions, including acne and rosacea. Many phenolic compounds are known to modulate inflammatory pathways. It is plausible that 4-(Ethoxymethyl)-2-methoxyphenol can inhibit pro-inflammatory mediators, offering a soothing effect on the skin.
-
Skin Lightening and Hyperpigmentation Control: Tyrosinase is a key enzyme in melanin synthesis. Inhibition of this enzyme is a common strategy for skin lightening and treating hyperpigmentation. Several phenolic compounds have demonstrated tyrosinase inhibitory activity.
-
Fragrance and Formulation Stabilization: As an ether derivative of vanillin, it may contribute a subtle, pleasant aroma to formulations. Furthermore, its antioxidant properties can help stabilize other less stable ingredients in a cosmetic product. A related compound, 4-Ethyl-2-methoxyphenol, is utilized in cosmetics for fragrance stabilization and antioxidant support.[5]
Experimental Protocols for Efficacy Evaluation
To substantiate the hypothesized cosmetic benefits of 4-(Ethoxymethyl)-2-methoxyphenol, a series of in vitro assays are recommended. These protocols are designed to provide robust and reproducible data for claim substantiation.
Antioxidant Capacity Assessment
The antioxidant capacity of 4-(Ethoxymethyl)-2-methoxyphenol can be quantitatively assessed using established spectrophotometric methods.
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[6]
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of concentrations of 4-(Ethoxymethyl)-2-methoxyphenol in methanol.
-
Ascorbic acid or Trolox can be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or control.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
-
The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation, leading to a reduction in absorbance. This method is suitable for both hydrophilic and lipophilic antioxidants.[1][5]
Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Procedure:
-
Add 10 µL of the test compound at various concentrations to 1 mL of the diluted ABTS radical solution.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
Workflow for Antioxidant Assays:
Caption: Workflow for DPPH and ABTS antioxidant assays.
In Vitro Anti-inflammatory Activity
This assay assesses the ability of the test compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[7]
Protocol:
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of 4-(Ethoxymethyl)-2-methoxyphenol for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect the cell culture supernatant.
-
-
NO Measurement (Griess Assay):
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[7]
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition relative to the LPS-treated control.
-
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of many pro-inflammatory genes.[8] An NF-κB reporter gene assay can be used to determine if 4-(Ethoxymethyl)-2-methoxyphenol inhibits this pathway.
Protocol:
-
Cell Line:
-
Use a stable cell line containing an NF-κB-responsive reporter gene (e.g., luciferase or GFP).
-
-
Assay Procedure:
-
Seed the reporter cells in a 96-well plate.
-
Pre-treat the cells with the test compound for 1 hour.
-
Stimulate with an NF-κB activator (e.g., TNF-α or LPS).
-
Incubate for an appropriate time (e.g., 6-24 hours).
-
-
Reporter Gene Measurement:
-
Measure the reporter gene expression (luciferase activity or fluorescence).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of NF-κB activation.
-
Signaling Pathway for Anti-inflammatory Action:
Caption: Hypothesized NF-κB signaling pathway inhibition.
Skin Lightening Potential
This is a cell-free assay that provides a rapid screening of the direct inhibitory effect of a compound on tyrosinase activity.[9]
Protocol:
-
Reagents:
-
Mushroom tyrosinase solution.
-
L-DOPA or L-Tyrosine as the substrate.
-
Phosphate buffer (pH 6.8).
-
Kojic acid as a positive control.[9]
-
-
Assay Procedure:
-
In a 96-well plate, mix the test compound with the tyrosinase solution and incubate for 10 minutes.
-
Add the substrate to initiate the reaction.
-
Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition and the IC50 value.
-
This cell-based assay evaluates the effect of the test compound on melanin production in a well-established melanoma cell line.[3]
Protocol:
-
Cell Culture:
-
Culture B16F10 melanoma cells in DMEM with 10% FBS.
-
-
Assay Procedure:
-
Seed cells in a 6-well plate and allow them to attach.
-
Treat the cells with various non-toxic concentrations of 4-(Ethoxymethyl)-2-methoxyphenol for 72 hours.[3] Alpha-melanocyte-stimulating hormone (α-MSH) can be used to stimulate melanogenesis.
-
Harvest the cells and lyse them in 1N NaOH with 10% DMSO at an elevated temperature (e.g., 80°C for 1 hour).[3]
-
-
Melanin Measurement:
-
Measure the absorbance of the lysate at 405 nm.
-
Normalize the melanin content to the total protein concentration of the cell lysate.
-
-
Data Analysis:
-
Compare the melanin content of treated cells to that of untreated controls.
-
Formulation and Stability Considerations
The successful incorporation of 4-(Ethoxymethyl)-2-methoxyphenol into cosmetic formulations requires careful consideration of its properties and potential interactions.
-
Solubility: Being soluble in organic solvents and oils, it is well-suited for incorporation into the oil phase of emulsions (creams, lotions) or in anhydrous formulations.[3]
-
Concentration: The optimal concentration will depend on the desired effect and should be determined through dose-response studies. For phenolic compounds in cosmetics, concentrations can range from 0.1% to 5.0%.[4]
-
pH Stability: The stability of phenolic compounds can be pH-dependent. It is advisable to evaluate the stability of 4-(Ethoxymethyl)-2-methoxyphenol in formulations across a relevant pH range (typically 4-7 for skin care products).
-
Photostability: Phenolic compounds can be susceptible to degradation upon exposure to UV light.[4] Photostability testing of the raw material and the final formulation is recommended to ensure the product maintains its efficacy and safety throughout its shelf life.
-
Compatibility: Assess the compatibility of 4-(Ethoxymethyl)-2-methoxyphenol with other common cosmetic ingredients, including other antioxidants, preservatives, and actives.
Safety and Toxicological Assessment
While related compounds like vanillin are generally recognized as safe (GRAS), a thorough safety assessment of 4-(Ethoxymethyl)-2-methoxyphenol is essential.[4]
-
Cytotoxicity: Determine the cytotoxic concentration range on relevant skin cell lines (e.g., keratinocytes, fibroblasts) using assays like the MTT assay.
-
Skin Irritation and Sensitization: In vitro and/or in vivo tests should be conducted to evaluate the potential for skin irritation and sensitization.
-
Regulatory Compliance: Ensure that the use of 4-(Ethoxymethyl)-2-methoxyphenol complies with the cosmetic regulations in the target markets.
Conclusion
4-(Ethoxymethyl)-2-methoxyphenol presents a compelling profile for a multi-functional cosmetic ingredient. Its structural relationship to other bioactive methoxyphenols strongly suggests potential as an antioxidant, anti-inflammatory, and skin-lightening agent. The protocols detailed in this guide provide a robust framework for scientifically validating these applications. Further research into its precise mechanisms of action and clinical efficacy will be instrumental in unlocking its full potential for innovative and effective cosmetic formulations.
References
-
FooDB. (2015, July 20). Showing Compound 4-(Ethoxymethyl)-2-methoxyphenol (FDB016757). Retrieved from [Link]
-
Natural Micron Pharm Tech. 4-Ethyl-2-Methoxyphenol. Retrieved from [Link]
-
PubChem. (n.d.). Vanillyl ethyl ether. Retrieved from [Link]
-
Sharif, U., et al. (2023). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Molecules, 28(15), 5859. Retrieved from [Link]
-
Butkeviciute, A., et al. (2022). Dermal Penetration Studies of Potential Phenolic Compounds Ex Vivo and Their Antioxidant Activity In Vitro. Plants, 11(15), 1901. Retrieved from [Link]
-
Ado Ahmad, M., et al. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Malaysian Journal of Analytical Sciences, 22(6), 1190-1199. Retrieved from [Link]
-
Ferreira, I., et al. (2025). Phenolics as Active Ingredients in Skincare Products: A Myth or Reality?. Cosmetics. Retrieved from [Link]
-
Cosmetics & Toiletries. (2025, September 17). Sensory Evaluation in Cosmetics: Key Protocols and Best Practices. Retrieved from [Link]
-
Son, K. H., & Heo, M. Y. (2013). The evaluation of depigmenting efficacy in the skin for the development of new whitening agents in Korea. International journal of cosmetic science, 35(1), 9–18. Retrieved from [Link]
- Nohynek, G. J., et al. (2010). The role of animal testing in the safety assessment of cosmetic ingredients. Regulatory toxicology and pharmacology, 58(3), 481–485.
-
Copley, M. (n.d.). Understanding Photostability Testing for Cosmetic & OTC Drug Products. CPT Labs. Retrieved from [Link]
-
Active Concepts. (2023, September 21). Tyrosinase Inhibition Assay. Retrieved from [Link]
-
Lee, J. H., et al. (2020). Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways. Journal of microbiology and biotechnology, 30(4), 546–553. Retrieved from [Link]
-
Li, Y., et al. (2025). Effects of pine needle essential oil on melanin synthesis in B16F10 cells and its mechanism. Experimental and Therapeutic Medicine, 29(6), 1. Retrieved from [Link]
-
Hammami, M., et al. (2023). Phenolic Compounds and Skin Permeability: An In Silico Investigation. Avicenna Journal of Medical Biochemistry, 11(1), 47-54. Retrieved from [Link]
-
Gomez Molina, M., et al. (2024). Exploring Phenolic Compounds in Crop By-Products for Cosmetic Efficacy. Preprints. Retrieved from [Link]
-
Ado Ahmad, M., et al. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. ResearchGate. Retrieved from [Link]
-
TRI Princeton. (2024, November 12). Introduction to Product Evaluation for Cosmetic & Personal Care Products – Bite-Sized Learning. Retrieved from [Link]
-
Pillaiyar, T., et al. (2017). Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 32(1), 403–425. Retrieved from [Link]
-
Eurolab. (n.d.). Photostability Testing of Cosmetic Ingredients. Retrieved from [Link]
-
D’Mello, S. A., et al. (2016). Overview of Skin Whitening Agents: Drugs and Cosmetic Products. Cosmetics, 3(4), 26. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Safety assessment of personal care products/cosmetics and their ingredients. Retrieved from [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]
-
Bralley, E. E., et al. (2020). Antioxidant Capacity and NF-kB-Mediated Anti-Inflammatory Activity of Six Red Uruguayan Grape Pomaces. Molecules, 25(21), 5133. Retrieved from [Link]
-
Liu, F., et al. (2023). A Guide to Best Practice in Sensory Analysis of Pharmaceutical Formulations. Pharmaceutics, 15(9), 2320. Retrieved from [Link]
-
Muanje, A. D. (2020). assessment of the levels of selected skin lightening agents in cosmetics marketed in mombasa. Kenyatta University. Retrieved from [Link]
-
Akhtar, N., et al. (2011). Cosmetic Application of Phenolic Cream from Mulberry Bark Extract. Journal of Applied Pharmaceutical Science, 1(5), 183. Retrieved from [Link]
-
de Cássia da Silveira e Sá, R., et al. (2018). In vitro anti-inflammatory activity of terpenes via suppression of superoxide and nitric oxide generation and the NF-κB signalling pathway. Inflammopharmacology, 26(4), 1073–1083. Retrieved from [Link]
-
FDA. (n.d.). GUIDELINES FOR THE SAFETY ASSESSMENT OF A COSMETIC PRODUCT. Retrieved from [Link]
-
ResearchGate. (2020, November 29). Has anyone measure melanin content in in vitro cell culture?. Retrieved from [Link]
-
Batubara, I., et al. (2015). Tyrosinase Inhibition Assay and Skin Whitening Cream Formulation of Edamame Extract (Glycine Max). Journal of Young Pharmacists, 7(4), 337-343. Retrieved from [Link]
-
ResearchGate. (n.d.). Sensory Measurement—Evaluation and Testing of Cosmetic Products. Retrieved from [Link]
-
Martins, A., et al. (2021). Relevance of Natural Phenolics from Grape and Derivative Products in the Formulation of Cosmetics. Cosmetics, 8(1), 10. Retrieved from [Link]
-
Microchem Laboratory. (n.d.). Photostability Testing. Retrieved from [Link]
-
Couteau, C., & Coiffard, L. (2008). Skin-lightening products revisited. International journal of cosmetic science, 30(3), 169–175. Retrieved from [Link]
-
Hammami, M., et al. (2023). Penolic compound and skin permeability: In silico investigation. ResearchGate. Retrieved from [Link]
-
Duangjai, A., et al. (2021). Determination of Phenolic Content, Antioxidant Activity, and Tyrosinase Inhibitory Effects of Functional Cosmetic Creams Available on the Thailand Market. Cosmetics, 8(4), 112. Retrieved from [Link]
-
Zolghadri, S., et al. (2019). Tyrosinase Inhibitors from Natural and Synthetic Sources as Skin-lightening Agents. Mini reviews in medicinal chemistry, 19(11), 873–891. Retrieved from [Link]
-
Park, J., et al. (2023). Syringetin Promotes Melanogenesis in B16F10 Cells. International Journal of Molecular Sciences, 24(12), 10005. Retrieved from [Link]
-
Arbab, A. H. (2010). Review on Skin Whitening Agents. Khartoum Pharmacy Journal, 13(1), 5-11. Retrieved from [Link]
-
Rondan, P. A., et al. (2023). Role of Polyphenols in Dermatological Diseases: Exploring Pharmacotherapeutic Mechanisms and Clinical Implications. International Journal of Molecular Sciences, 24(13), 10837. Retrieved from [Link]
-
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
Ionescu, A. M., et al. (2024). Evaluation of the Safety of Cosmetic Ingredients and Their Skin Compatibility through In Silico and In Vivo Assessments of a Newly Developed Eye Serum. Cosmetics, 11(3), 85. Retrieved from [Link]
-
Zengin, G., et al. (2017). Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells. Molecules, 22(7), 1148. Retrieved from [Link]
-
University of Toledo. (n.d.). Introduction to Sensory Characterization of Cosmetic Emulsions. Retrieved from [Link]
-
ResearchGate. (2023, July 12). Exploring the Skin Cosmetic Benefits of Phenolic Compounds and Pigments from Marine Macroalgae: A Novel Green Approach for Sustainable Beauty Solutions. Retrieved from [Link]
Sources
- 1. Buy Vanillyl butyl ether | 82654-98-6 [smolecule.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CAS 13184-86-6: 4-(ethoxymethyl)-2-methoxyphenol [cymitquimica.com]
- 6. WO2010045415A2 - Topical nsaid compositions having sensate component - Google Patents [patents.google.com]
- 7. A review of indigenous knowledge and ethnopharmacological significance of African Copaiba Balsam Tree, Daniellia oliveri (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. vinumvine.wordpress.com [vinumvine.wordpress.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Ethoxymethyl)-2-methoxyphenol
A Guide to Impurity Profiling and Troubleshooting
Welcome to the technical support guide for the synthesis of 4-(Ethoxymethyl)-2-methoxyphenol (CAS 13184-86-6).[1] This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable compound. As a key intermediate and flavoring agent, ensuring its high purity is paramount.[2][3] This guide provides in-depth, experience-driven insights into potential impurities, their origins, and robust troubleshooting strategies to optimize your synthetic outcomes.
Section 1: The Synthetic Landscape & Anticipated Impurities
The most common and economically viable route to 4-(Ethoxymethyl)-2-methoxyphenol proceeds via a two-step synthesis starting from guaiacol (2-methoxyphenol). Understanding this pathway is the first step in predicting and controlling potential impurities.
-
Step 1: Hydroxymethylation of Guaiacol: Guaiacol is reacted with formaldehyde under basic conditions to install a hydroxymethyl (-CH2OH) group, primarily at the para-position, yielding vanillyl alcohol (4-(hydroxymethyl)-2-methoxyphenol).[4]
-
Step 2: Williamson Ether Synthesis: The resulting vanillyl alcohol is then treated with an ethylating agent (e.g., chloroethane or diethyl sulfate) under basic conditions to form the final ethoxymethyl ether product.
Impurities can be introduced at every stage of this process, from the quality of the starting materials to the conditions of the reaction and workup.
Caption: Primary synthesis pathway and key impurity checkpoints.
Table 1: Classification of Common Impurities
| Impurity Class | Specific Examples | Source / Cause |
| Starting Material-Related | Guaiacol, Cresols, Phenol | Incomplete reaction of guaiacol; impurities present in the initial guaiacol stock.[5] |
| Synthesis-Related (Step 1) | Isomers of vanillyl alcohol | Non-selective hydroxymethylation at the ortho-position to the hydroxyl group. |
| Bis-hydroxymethylated guaiacol | Over-reaction with formaldehyde. | |
| Phenolic resins/polymers | Uncontrolled reaction temperature or pH leading to polymerization. | |
| Synthesis-Related (Step 2) | Vanillyl alcohol | Incomplete etherification reaction.[4] |
| 1-Ethoxy-2-methoxy-4-(ethoxymethyl)benzene | Over-etherification at the phenolic hydroxyl group under harsh basic conditions. | |
| 2-Methoxy-4-vinylphenol | Elimination side reaction, particularly at elevated temperatures.[6] | |
| Degradation-Related | Quinone-type compounds | Oxidation of the phenolic hydroxyl group upon exposure to air, light, or metal contaminants.[7] |
Section 2: Troubleshooting Guide
This section addresses common issues observed during synthesis and purification in a practical question-and-answer format.
Q1: My reaction crude shows a major product by GC/HPLC, but the yield is low and there's a significant amount of insoluble, tar-like material. What happened?
A: This is a classic sign of polymerization. Phenols, especially when activated with a hydroxymethyl group like in your intermediate vanillyl alcohol, can undergo self-condensation to form phenolic resins, particularly under harsh temperature or pH conditions.
-
Causality: The hydroxymethyl group can be protonated (under acidic conditions) or the phenoxide can attack another molecule (under basic conditions), leading to the elimination of water and the formation of polymeric chains.
-
Troubleshooting Steps:
-
Temperature Control: Strictly maintain the recommended reaction temperature. For the hydroxymethylation step, ensure efficient cooling to manage any exotherms.
-
Reagent Stoichiometry: Use a modest excess of formaldehyde. A large excess can promote the formation of bis-adducts and increase the likelihood of polymerization.
-
pH Control: Maintain a moderately basic pH. Excessively strong bases or high concentrations can accelerate undesirable side reactions.
-
Q2: My final product analysis (HPLC/GC-MS) shows a persistent impurity with the same mass as my starting vanillyl alcohol. How can I drive the etherification to completion?
A: This indicates an incomplete Williamson ether synthesis. Several factors can contribute to this.
-
Causality: The nucleophilicity of the benzylic alcohol can be insufficient, the base may not be strong enough to deprotonate it effectively, or the reaction time may be too short.
-
Troubleshooting Steps:
-
Choice of Base: Ensure your base is strong enough to deprotonate the benzylic alcohol but not so strong that it favors deprotonation of the more acidic phenol (which can lead to the di-ether impurity). Sodium hydroxide or potassium carbonate are common choices.
-
Phase-Transfer Catalyst: If you are using an aqueous base with an organic solvent, the reaction can be slow. Adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can significantly improve the reaction rate by transporting the alkoxide into the organic phase.
-
Increase Reaction Time/Temperature: Monitor the reaction by TLC or HPLC. If it stalls, consider increasing the reaction time or moderately increasing the temperature, but be cautious of promoting elimination side reactions.[6]
-
Q3: I've isolated my product, and it appears pure. However, after a few days on the benchtop, it has developed a distinct pink or brown color. Is it degrading?
A: Yes. This coloration is a tell-tale sign of oxidation. The phenolic hydroxyl group is susceptible to oxidation, forming highly colored quinone or quinone-methide structures.[7] This is a common degradation pathway for many phenolic compounds.[8][9]
-
Causality: Oxygen from the air, often catalyzed by trace metal impurities or exposure to UV light, can abstract the hydrogen atom from the phenolic hydroxyl group, initiating a radical chain reaction that leads to colored, conjugated products.
-
Preventative Measures:
-
Inert Atmosphere: Once purified, handle and store the product under an inert atmosphere (e.g., Nitrogen or Argon).[10]
-
Light Protection: Store in an amber vial or a flask wrapped in aluminum foil to protect it from light.
-
Antioxidant Addition: For long-term storage or use in formulations, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene).
-
Sources
- 1. Phenol, 4-(ethoxymethyl)-2-methoxy- [webbook.nist.gov]
- 2. Vanillyl ethyl ether | C10H14O3 | CID 61586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound 4-(Ethoxymethyl)-2-methoxyphenol (FDB016757) - FooDB [foodb.ca]
- 4. chembk.com [chembk.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. 2-Methoxy-4-vinylphenol - Wikipedia [en.wikipedia.org]
- 7. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prediction of degradation pathways of phenolic compounds in the human gut microbiota through enzyme promiscuity methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. labsolu.ca [labsolu.ca]
Optimizing reaction conditions for the synthesis of 4-(Ethoxymethyl)-2-methoxyphenol
Topic: Optimizing Reaction Conditions for Ethyl Vanillyl Ether Synthesis
Document ID: TS-ORG-5533 | Version: 2.1 | Status: Active[1][2][3]
Executive Summary & Chemical Context
Target Molecule: 4-(Ethoxymethyl)-2-methoxyphenol (also known as Ethyl Vanillyl Ether).[1][2][3] CAS: 13184-86-6 Primary Application: Flavoring agents, pharmaceutical intermediates, antioxidant derivatives.[1][2][3]
This guide addresses the acid-catalyzed solvolysis of Vanillyl Alcohol (4-hydroxy-3-methoxybenzyl alcohol) in Ethanol. Unlike standard Williamson ether synthesis, which requires basic conditions and protecting groups for the phenol, this protocol utilizes the unique stability of the benzylic carbocation to achieve chemoselective etherification without protecting the phenolic hydroxyl.
The Core Challenge: Balancing the rate of ether formation against the competing self-condensation (dimerization) of the starting material.
Optimized Experimental Protocol
This protocol is designed for high selectivity (>95%) and ease of purification.[3]
Reagents & Materials
| Component | Grade/Spec | Role | Optimization Note |
| Vanillyl Alcohol | >98% Purity | Substrate | Ensure free of Vanillin (aldehyde) to prevent acetal formation.[1][2][3] |
| Ethanol | Anhydrous (Abs.)[1][2][3] | Solvent/Reagent | Critical: Water drives the equilibrium backward.[1][2][3] Use molecular sieves if necessary.[2][3] |
| Amberlyst-15 (H+) | Dry beads | Catalyst | Heterogeneous catalyst allows for filtration workup; prevents acidic workup emulsions.[1][2][3] |
| p-TsOH | Monohydrate | Alt.[1][2][3] Catalyst | Use only if Amberlyst is unavailable; requires aqueous workup.[1][2][3] |
Step-by-Step Methodology
-
Preparation:
-
Reaction:
-
Stir vigorously at Room Temperature (
) for 10 minutes to dissolve. -
Heat to mild reflux (
) or hold at for slower, more controlled kinetics. -
Monitor: Check via TLC (Hexane/EtOAc 7:3) or HPLC every 30 minutes. The product (
) is less polar than the starting alcohol ( ).[3]
-
-
Quenching & Isolation:
-
Purification:
Critical Mechanism & Logic (Visualized)
The success of this reaction relies on the
Figure 1: Mechanistic pathway showing the competition between solvent attack (Product) and substrate attack (Dimer).[3] Controlling concentration shifts the probability toward the green path.
Troubleshooting Guide
Issue: Low Yield / Incomplete Conversion
Symptom: Starting material remains after 4+ hours; reaction seems "stuck."
-
Root Cause 1: Water Accumulation. The reaction produces water (
).[2][3] As water builds up, the equilibrium shifts back to the starting material.-
Fix: Add activated 3Å Molecular Sieves to the reaction flask to scavenge water in situ.[3]
-
-
Root Cause 2: Catalyst Poisoning. If using reagents from an old bottle, trace basic impurities may have neutralized the acid.[3]
-
Fix: Increase catalyst loading by 5-10%.
-
Issue: Dimerization (Gummy residue)
Symptom: TLC shows a streak or a spot much lower than the starting material; crude product is viscous/solid.[3]
-
Root Cause: Substrate concentration is too high.[2][3] The benzylic carbocation is reacting with unreacted Vanillyl Alcohol instead of Ethanol.[3]
-
Fix: Dilution is key. Increase the volume of Ethanol.[3] Ensure the concentration is
.
Issue: Phenolic Alkylation (Wrong Isomer)
Symptom: Product is not soluble in dilute NaOH (indicating loss of phenolic proton).
-
Root Cause: Basic contamination or use of alkyl halides (Williamson conditions) instead of acid catalysis.[3]
-
Fix: Ensure the system is strictly acidic . In acid, the phenol (
) is not nucleophilic enough to compete with the solvent.
Frequently Asked Questions (FAQs)
Q: Can I use HCl or
Q: Why don't I need to protect the phenol group?
A: Chemoselectivity.[3] Under acidic conditions, the reaction proceeds via a carbocation at the benzylic position. The phenolic oxygen is tightly bound to its proton in acid and does not attack the carbocation.[3] Furthermore, the benzylic hydroxyl is a much better leaving group (as
Q: How do I store the product?
A: Benzylic ethers can be sensitive to oxidation over time.[3] Store under an inert atmosphere (Nitrogen/Argon) in the dark at
Q: My product has a "clove-like" smell but isn't pure. What is it?
A: You may have residual Vanillin (if the starting material wasn't pure) or Ethyl Vanillin (if oxidation occurred).[3] These have distinct aldehyde peaks in NMR (
References
-
Deng, W., et al. (2022).[3][4] "Catalytic conversion of lignocellulosic biomass into chemicals and fuels."[3][4] ResearchGate.[2][3][5][6]
-
Master Organic Chemistry. (2014). "Alcohols To Ethers via Acid Catalysis." MasterOrganicChemistry.com.
-
FooDB. "4-(Ethoxymethyl)-2-methoxyphenol Compound Summary."[1][2][3] FooDB.ca.[2][3][7] [2][3]
-
Sun, L., et al. (2008).[3][6] "Chemoselective Etherification of Benzyl Alcohols." Synthesis.
Sources
- 1. Showing Compound 4-(Ethoxymethyl)-2-methoxyphenol (FDB016757) - FooDB [foodb.ca]
- 2. 2-Methoxy-4-vinylphenol - Wikipedia [en.wikipedia.org]
- 3. 2-Methoxy-4-(methoxymethyl)phenol | C9H12O3 | CID 79662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 4-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: High-Resolution GC-MS of 4-(Ethoxymethyl)-2-methoxyphenol
Welcome to the Advanced Resolution Hub. Ticket ID: GC-PHENOL-RES-001 Assigned Specialist: Senior Application Scientist (Separation Science Division) Status: Open[1]
Executive Summary
Analyzing 4-(Ethoxymethyl)-2-methoxyphenol (also known as Ethyl Vanillyl Ether) presents a classic "Phenolic Paradox" in gas chromatography. The molecule contains a polar hydroxyl group (-OH) capable of strong hydrogen bonding, yet it also possesses ether linkages that require careful thermal management.
Poor resolution in this context usually manifests as one of two symptoms:
-
Peak Tailing (Loss of Efficiency,
): The hydroxyl group interacts with active silanols in the liner or column, dragging the peak tail and obscuring adjacent analytes. -
Co-elution (Loss of Selectivity,
): Structural isomers (e.g., ethyl vanillin derivatives) co-elute on standard non-polar phases.
This guide prioritizes Inertness and Derivatization as the primary drivers for resolution.
Module 1: The Hardware Foundation (Inertness)
Goal: Restore Theoretical Plates (
Before adjusting method parameters, you must ensure the flow path is chemically invisible to the phenol group. 4-(Ethoxymethyl)-2-methoxyphenol is an "active" compound; it will find any dirty glass wool or exposed metal and stick to it.[1]
Critical Checkpoints
| Component | Recommendation | Scientific Rationale |
| Inlet Liner | Ultra-Inert Splitless with Wool (Deactivated) | The wool provides surface area for vaporization but must be deactivated (silylated) to prevent phenol adsorption.[1] Standard glass wool acts as a trap. |
| Gold Seal | Ultra-Inert (Gold Plated) | Stainless steel seals at the base of the inlet can oxidize, creating active sites that degrade methoxyphenols. |
| Column Trimming | Trim 10-20 cm from inlet | Non-volatile matrix components accumulate at the head of the column, exposing active silanols.[1] This is the #1 cause of sudden tailing. |
Troubleshooting Logic Flow
Use this decision tree to diagnose resolution loss.
Figure 1: Diagnostic logic for isolating the root cause of resolution loss in phenolic analysis.
Module 2: Stationary Phase Selection
Goal: Maximize Selectivity (
If your peaks are sharp but overlapping, you have a selectivity problem.
-
The Standard: 5% Phenyl-arylene (e.g., DB-5ms, Rxi-5ms) [1]
-
Pros: High thermal stability (325°C+), low bleed for MS.
-
Cons: Separates primarily by boiling point. Isomers of 4-(Ethoxymethyl)-2-methoxyphenol may co-elute.[1]
-
Verdict: Use only if derivatizing (see Module 3).
-
-
The Specialist: Polyethylene Glycol (e.g., DB-WAX, Stabilwax)
-
Pros: Separates by polarity (hydrogen bonding). Excellent for separating methoxyphenol isomers.
-
Cons: Lower temp limit (250°C). Higher bleed.[2]
-
Verdict:Best for underivatized analysis. The polar phase "wets" the polar analyte, reducing tailing naturally.
-
Module 3: Derivatization (The "Nuclear Option")
Goal: Chemical modification to eliminate polarity.
If hardware fixes and column selection fail, you must alter the analyte. Silylation replaces the active proton on the hydroxyl group with a trimethylsilyl (TMS) group. This eliminates hydrogen bonding, significantly sharpens peaks, and improves resolution.
Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane).
Protocol: Silylation of 4-(Ethoxymethyl)-2-methoxyphenol
Note: This reaction is moisture-sensitive.[1] Ensure all glassware and solvents are anhydrous.
-
Preparation: Dissolve 1-5 mg of sample in 100 µL of anhydrous Pyridine (acts as an acid scavenger and solvent).
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS .
-
Why TMCS? The methoxy group at the ortho position creates steric hindrance. TMCS is a catalyst that drives the reaction to completion.
-
-
Incubation: Cap the vial and heat at 65°C for 30 minutes .
-
Causality: Heat provides the kinetic energy to overcome the steric hindrance of the ethoxymethyl group.
-
-
Injection: Inject 1 µL directly into the GC-MS.
Figure 2: Reaction pathway for the silylation of hindered phenols to improve chromatographic shape.
Module 4: MS Acquisition Parameters
Goal: Sensitivity and Specificity.
For the TMS derivative of 4-(Ethoxymethyl)-2-methoxyphenol, the mass spectrum will shift.[1] You must monitor specific ions to ensure you aren't integrating matrix noise.
| Parameter | Setting | Notes |
| Mode | SIM (Selected Ion Monitoring) | Essential for trace analysis.[1] |
| Target Ion (TMS) | M+ (Molecular Ion) | The TMS group adds mass (MW + 72).[1] |
| Qualifier Ions | [M-15]⁺, [M-31]⁺ | Loss of Methyl (CH₃) from TMS; Loss of Methoxy (OCH₃).[1] |
| Scan Rate | >3 scans/sec | Ensure enough points across the sharp peak for reproducible quantification. |
Frequently Asked Questions (FAQs)
Q: I see "ghost peaks" eluting after my main peak. What are they? A: If you are using BSTFA, these are likely silylated matrix components or column bleed products. If you are not derivatizing, these could be "carryover" from a previous injection where the phenol stuck to a cold spot in the inlet and released slowly. Fix: Run a blank injection with pure solvent. If the peak persists, change the inlet liner.
Q: Can I use a WAX column with the TMS derivative? A: It is not recommended. WAX columns (PEG) are polar. TMS derivatives are non-polar. This creates a "polarity mismatch" which can actually reduce resolution. Rule of Thumb:
-
Underivatized Phenol
WAX Column -
Derivatized (TMS) Phenol
5MS Column
Q: My response drops significantly after 10 injections. A: Phenols and derivatizing agents produce "active" byproducts that foul the source. Fix: Increase the Source Temperature to 280°C (if using an inert source) to prevent condensation of high-boiling contaminants.
References
-
Agilent Technologies. (2025). Peak Perfection: A Guide to GC Troubleshooting. Retrieved from
-
Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations. Retrieved from
-
Sigma-Aldrich. (2025). Derivatization Reagents for GC: BSTFA Protocol. Retrieved from
-
NIST Mass Spectrometry Data Center. Phenol, 4-ethyl-2-methoxy- (Related Structure Data). Retrieved from [1]
-
Schummer, C., et al. (2009).[3] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds. Talanta. Retrieved from [1]
Sources
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 4-(Ethoxymethyl)-2-methoxyphenol
Welcome to the technical support center for the LC-MS/MS analysis of 4-(Ethoxymethyl)-2-methoxyphenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows. Our focus is on providing scientifically sound and field-proven insights to ensure the accuracy and reliability of your analytical data.
I. Understanding 4-(Ethoxymethyl)-2-methoxyphenol and Matrix Effects
4-(Ethoxymethyl)-2-methoxyphenol, also known as Ethyl Vanillyl Ether, is a methoxyphenol with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol .[1][2] It is a colorless to light yellow liquid.[3] In LC-MS/MS analysis, particularly in complex biological matrices such as plasma, serum, or urine, this compound can be susceptible to matrix effects.
Matrix effects are the alteration of ionization efficiency by co-eluting compounds, leading to signal suppression or enhancement.[4] This phenomenon can significantly impact the accuracy, precision, and sensitivity of quantitative bioanalysis. Common sources of matrix effects include phospholipids, salts, and other endogenous or exogenous compounds present in the sample.[5]
II. Frequently Asked Questions (FAQs)
Q1: What are the most common signs of matrix effects in my analysis of 4-(Ethoxymethyl)-2-methoxyphenol?
A1: The primary indicators of matrix effects include:
-
Poor reproducibility of analyte response between replicate injections of the same sample.
-
Inaccurate quantification , where the measured concentration is significantly different from the expected concentration.
-
Signal suppression or enhancement , observed as a decrease or increase in the analyte's peak area/height in the presence of the matrix compared to a clean solvent.
-
Drifting retention times can sometimes be an indirect indicator of matrix components affecting the column chemistry.
Q2: Why are phospholipids a major concern for matrix effects when analyzing plasma samples?
A2: Phospholipids are abundant in plasma and have a high tendency to cause ion suppression in electrospray ionization (ESI), particularly in the positive ion mode.[6] Their amphiphilic nature allows them to co-extract with a wide range of analytes. During ESI, they can compete with the analyte for ionization, leading to a significant reduction in the analyte's signal intensity.
Q3: What is the best internal standard (IS) to use for the analysis of 4-(Ethoxymethyl)-2-methoxyphenol?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as 4-(Ethoxymethyl-d5)-2-methoxyphenol or 4-(Ethoxymethyl)-2-(methoxy-d3)-phenol. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction for signal variations. If a SIL-IS is not available, a structural analog with similar physicochemical properties and chromatographic behavior can be used, but it may not compensate for matrix effects as effectively.
Q4: How do I quantitatively assess the extent of matrix effects in my assay?
A4: The most common method is the post-extraction spike method. This involves comparing the peak area of the analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak Area in Extracted Blank Matrix / Peak Area in Neat Solution) * 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. According to regulatory guidelines, the variability of the matrix effect across different lots of matrix should also be assessed.
III. Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during the LC-MS/MS analysis of 4-(Ethoxymethyl)-2-methoxyphenol.
Issue 1: Significant Signal Suppression (>25%) Observed
Potential Cause: Co-eluting matrix components, most likely phospholipids in biological fluids, are interfering with the ionization of 4-(Ethoxymethyl)-2-methoxyphenol.
Troubleshooting Workflow:
Sources
- 1. GSRS [precision.fda.gov]
- 2. zefsci.com [zefsci.com]
- 3. longdom.org [longdom.org]
- 4. LC-MS analysis of the plasma metabolome--a novel sample preparation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of Flavor Compounds in Refill Solutions for Electronic Cigarettes Using HS-GCxIMS and Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
Minimizing byproduct formation in the etherification of vanillyl alcohol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the etherification of vanillyl alcohol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that researchers, scientists, and drug development professionals may encounter during this crucial synthetic transformation. Our goal is to equip you with the knowledge to anticipate and resolve common challenges, thereby improving reaction efficiency, yield, and purity.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the etherification of vanillyl alcohol. Each problem is followed by a detailed analysis of potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Ether Product
Q: My etherification reaction is resulting in a consistently low yield. What are the likely causes and how can I improve it?
A: Low yields in the etherification of vanillyl alcohol can stem from several factors, ranging from reaction conditions to the inherent reactivity of the starting materials. Here’s a breakdown of potential causes and corresponding troubleshooting steps:
-
Incomplete Deprotonation: The Williamson ether synthesis, a common method for this transformation, requires the formation of an alkoxide from the alcohol.[1][2][3] Vanillyl alcohol has two potentially reactive hydroxyl groups: a phenolic hydroxyl and a benzylic alcohol. For etherification of the benzylic alcohol, selective deprotonation is key. If the base is not strong enough or used in insufficient quantity, the starting alcohol will not be fully converted to the nucleophilic alkoxide, leading to a sluggish or incomplete reaction.[1][4]
-
Solution: Ensure you are using a sufficiently strong base to deprotonate the benzylic alcohol. While stronger bases like sodium hydride (NaH) are effective, they can also deprotonate the phenolic hydroxyl.[1] A milder base or a strategy involving a protecting group for the phenolic hydroxyl might be necessary for selectivity (see Issue 3).
-
-
Suboptimal Reaction Temperature: Temperature plays a critical role in reaction kinetics.
-
Solution: While lower temperatures can favor the desired SN2 reaction over elimination side reactions, a temperature that is too low will result in a very slow reaction rate.[4] Conversely, excessively high temperatures can promote side reactions and decomposition.[2] A typical temperature range for Williamson ether synthesis is 50-100 °C.[4] Optimization of the reaction temperature through small-scale trials is recommended.
-
-
Poor Leaving Group on the Alkylating Agent: The rate of the SN2 reaction is highly dependent on the quality of the leaving group on your alkylating agent.
-
Solution: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride and experiencing slow reaction rates, consider switching to the corresponding bromide or iodide. Alkyl tosylates and mesylates are also excellent leaving groups and can be used as alternatives.[2][3]
-
-
Steric Hindrance: The Williamson ether synthesis is sensitive to steric hindrance.[3]
-
Solution: This reaction works best with primary alkyl halides.[2] Secondary alkyl halides are more prone to a competing E2 elimination reaction, which will reduce the yield of your ether product.[3][4] Tertiary alkyl halides will almost exclusively undergo elimination.[2] If your synthesis allows, choose the reaction pathway that utilizes the less sterically hindered alkyl halide.[3]
-
Issue 2: Formation of a Significant Amount of Dimer or Polymer Byproducts
Q: I am observing the formation of high molecular weight species in my reaction mixture, which are complicating purification. What are these byproducts and how can I prevent their formation?
A: The formation of dimers and oligomers is a known issue in reactions involving vanillyl alcohol, primarily due to self-condensation reactions.[5][6][7]
-
Mechanism of Self-Condensation: Under acidic or certain thermal conditions, the benzylic alcohol of one vanillyl alcohol molecule can be protonated and lost as water, forming a benzylic carbocation. This electrophilic intermediate can then be attacked by the electron-rich aromatic ring of another vanillyl alcohol molecule, leading to the formation of diphenylmethane structures and benzyl ethers.[6][7]
Figure 1. Simplified pathway of vanillyl alcohol self-condensation.
-
Troubleshooting Strategies:
-
Control of pH: Avoid acidic conditions unless the reaction is specifically an acid-catalyzed etherification. If using a Williamson synthesis approach, ensure the reaction mixture remains basic.
-
Temperature Management: High temperatures can promote the dehydration step that initiates self-condensation. Maintain the lowest effective temperature for the desired etherification reaction.
-
Reaction Concentration: High concentrations of vanillyl alcohol can increase the rate of the bimolecular self-condensation reaction. Running the reaction at a lower concentration may help to minimize this side reaction.
-
Order of Addition: Adding the vanillyl alcohol slowly to a solution containing the base and the alkylating agent can help to keep the instantaneous concentration of the reactive vanillyl alcohol low, thereby disfavoring self-condensation.
-
Issue 3: Unwanted Etherification of the Phenolic Hydroxyl Group
Q: My product mixture contains the desired ether, but also a significant amount of the product where the phenolic hydroxyl group has been etherified. How can I achieve selective etherification of the benzylic alcohol?
A: The phenolic proton of vanillyl alcohol is more acidic than the benzylic alcohol proton. Therefore, strong bases will preferentially deprotonate the phenol, leading to O-alkylation at this position.
-
Protecting Group Strategy: The most robust method to ensure selective etherification of the benzylic alcohol is to use a protecting group for the phenolic hydroxyl.[8][9][10][11][12]
-
Common Protecting Groups for Phenols: Silyl ethers (e.g., TBDMS, TIPS) are commonly used and are stable to the basic conditions of the Williamson ether synthesis but can be easily removed later with a fluoride source.[11] Acetals like MOM (methoxymethyl) or THP (tetrahydropyranyl) ethers are also viable options.[10]
-
Workflow:
-
Protect the phenolic hydroxyl group of vanillyl alcohol.
-
Perform the etherification of the benzylic alcohol.
-
Deprotect the phenolic hydroxyl to yield the final desired product.
-
Figure 2. Protecting group strategy for selective etherification.
-
-
Careful Choice of Base and Reaction Conditions: In some cases, careful selection of a milder base and control of stoichiometry may allow for some selectivity without a protecting group, but this is often difficult to achieve and may result in a mixture of products.
Issue 4: Presence of Oxidation Byproducts
Q: I have identified vanillin and vanillic acid in my product mixture. How are these forming and what can be done to prevent them?
A: Vanillyl alcohol is susceptible to oxidation, which can convert the benzylic alcohol to an aldehyde (vanillin) and subsequently to a carboxylic acid (vanillic acid).[13][14][15][16][17]
-
Causes of Oxidation:
-
Presence of Air (Oxygen): Reactions run open to the atmosphere or with solvents that have not been degassed can lead to aerobic oxidation, especially if trace metal catalysts are present or at elevated temperatures.[15]
-
Oxidizing Reagents: Ensure that none of the reagents used contain oxidizing impurities.
-
Reaction Conditions: Some catalytic systems, particularly those involving certain transition metals, can promote oxidation.[13][15]
-
-
Preventative Measures:
-
Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen.
-
Degassed Solvents: Use solvents that have been properly degassed prior to use.
-
Reagent Purity: Use high-purity reagents to avoid introducing oxidizing contaminants.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant can help to suppress oxidation, but this should be tested for compatibility with the desired reaction.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the Williamson ether synthesis of vanillyl alcohol?
A1: Polar aprotic solvents like DMF (N,N-dimethylformamide) or acetonitrile are generally preferred for Williamson ether synthesis.[4] They are effective at solvating the alkoxide nucleophile. Ethers like THF (tetrahydrofuran) can also be a good choice, particularly when using sodium hydride as the base.[1]
Q2: Can I use an acid-catalyzed method for the etherification of vanillyl alcohol?
A2: While acid-catalyzed dehydration of vanillyl alcohol with another alcohol is a possible route to an ether, it is often low-yielding.[18] This is because the water generated as a byproduct can inhibit the reaction.[19] Furthermore, the acidic conditions can strongly promote the self-condensation of vanillyl alcohol into undesired oligomers.[5]
Q3: How can I effectively purify my vanillyl ether product from the reaction byproducts?
A3: The purification strategy will depend on the specific byproducts present and the physical properties of your desired ether.
-
Column Chromatography: This is often the most effective method for separating the desired ether from structurally similar byproducts like unreacted vanillyl alcohol, dimers, and oxidation products.
-
Distillation: If the desired ether is volatile and thermally stable, vacuum distillation can be an excellent method for purification, particularly on a larger scale.[19]
-
Recrystallization: If your ether product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.
Q4: Are there alternative "one-pot" methods to synthesize vanillyl ethers that might avoid some of these issues?
A4: Yes, methods have been developed to synthesize vanillyl ethers in a "one-pot" fashion starting from vanillin. These methods typically involve the simultaneous reduction of the aldehyde and etherification. For example, using a metal complex hydride as a reducing agent in the presence of an alkylating agent can directly yield the vanillyl ether.[18][19] This approach can be more efficient and avoid the isolation of vanillyl alcohol, which can be prone to self-condensation.[18]
Section 3: Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis of Vanillyl Alcohol (with Phenolic Protection)
This protocol assumes the phenolic hydroxyl group of vanillyl alcohol has been pre-protected (e.g., as a TBDMS ether).
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), add anhydrous THF (or DMF).
-
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the solvent.
-
Alcohol Addition: Slowly add a solution of the phenol-protected vanillyl alcohol (1.0 equivalent) in anhydrous THF to the NaH suspension at 0 °C.
-
Alkoxide Formation: Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Alkylating Agent Addition: Cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide or iodide, 1.1-1.5 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 50-70 °C. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of water or ethanol.
-
Workup: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or vacuum distillation.
-
Deprotection: Follow standard procedures to remove the phenolic protecting group (e.g., TBAF for TBDMS) to yield the final product.
Data Summary Table
| Issue | Common Byproduct(s) | Key Cause(s) | Recommended Solution(s) |
| Low Yield | Unreacted Starting Material | Incomplete deprotonation, low temperature, poor leaving group | Use stronger base, optimize temperature, use alkyl iodide/bromide |
| Dimerization | Diphenylmethanes, Benzyl ethers | Acidic conditions, high temperature, high concentration | Maintain basic pH, control temperature, use lower concentration |
| Lack of Selectivity | Phenolic Ether | Strong base deprotonates the more acidic phenol | Protect the phenolic hydroxyl group before etherification |
| Oxidation | Vanillin, Vanillic Acid | Presence of oxygen (air) | Run reaction under inert atmosphere with degassed solvents |
References
- CN109942382B - Method for synthesizing vanillyl alcohol ether - Google P
-
Etherification reaction of vanillyl alcohol. a) standard reaction... - ResearchGate. (URL: [Link])
- CN105622363A - Process for preparing vanillyl alcohol ether by one-step method - Google P
-
Reduction of Vanillin to Vanillyl Alcohol. (URL: [Link])
-
Synthesis of Vanillyl Acetate through Fischer Esterification of Acetic Acid and Vanillyl Alcohol Product of Vanillyl Reduction - Semantic Scholar. (URL: [Link])
-
Renewable Phenolic Oligomers from Self-Acid Condensation of Vanillyl Alcohol and Vanillyl Alcohol/Lignosulfonate Mixtures for Use in Epoxy/Amine Thermosets | ACS Sustainable Chemistry & Engineering. (URL: [Link])
-
Mixed Co–Mn Oxide-Catalysed Selective Aerobic Oxidation of Vanillyl Alcohol to Vanillin in Base-Free Conditions | Request PDF - ResearchGate. (URL: [Link])
-
The self-condensation reactions of the lignin model compounds, vanillyl and veratryl alcohol. (URL: [Link])
-
The self-condensation reactions of the lignin model compounds, vanillyl and veratryl alcohol - Research Paper | OiPub. (URL: [Link])
-
Oxidation Mechanism of Vanillyl Alcohol | PDF | Chemical Reactions - Scribd. (URL: [Link])
-
Aerobic oxidation of vanillyl alcohol to vanillin catalyzed by air-stable and recyclable copper complex and TEMPO under base-free conditions - Green Chemistry (RSC Publishing). (URL: [Link])
-
Alcohol Protecting Groups. (URL: [Link])
-
Schematic illustration of the oxidation of vanillyl alcohol into vanillin - ResearchGate. (URL: [Link])
-
Vanillin Reduction: Vanillyl Alcohol Synthesis Lab Procedure - Studylib. (URL: [Link]...)
-
Base metal iron catalyzed sustainable oxidation of vanillyl alcohol to vanillic acid in deep ... - RSC Publishing. (URL: [Link])
-
Alkaline-Induced Degradation Pathways of β‑O‑4-Linked Vanillin Moieties Produced during Lignin Oxidation and the Effect of Na+-Cyclic Polyether Complexes - PMC - NIH. (URL: [Link])
-
The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])
-
Purification and characterization of vanillyl-alcohol oxidase from Penicillium simplicissimum. A novel aromatic alcohol oxidase containing covalently bound FAD - ResearchGate. (URL: [Link])
-
Purification and Characterization of Vanillyl-Alcohol Oxidase From Byssochlamys Fulva V107 - PubMed. (URL: [Link])
-
Purification and characterization of vanillyl-alcohol oxidase from Penicillium simplicissimum. A novel aromatic alcohol oxidase containing covalently bound FAD - PubMed. (URL: [Link])
-
ethers as protecting groups for alcohols - YouTube. (URL: [Link])
-
Protecting Groups Archives – - Total Synthesis. (URL: [Link])
-
Protecting Groups For Alcohols - Master Organic Chemistry. (URL: [Link])
-
Vanillin acetone aldol condensation - PierpaLab. (URL: [Link])
-
Protecting Groups For Alcohols - Chemistry Steps. (URL: [Link])
-
(PDF) Bypassing of unwanted vanillyl alcohol formation using selective adsorbents to improve vanillin production with Phanerochaete chrysosporium - ResearchGate. (URL: [Link])
-
Williamson ether synthesis - Wikipedia. (URL: [Link])
-
Williamson Ether Synthesis - Chemistry Steps. (URL: [Link])
-
"Same excess" experiments with conditions mimicking 25% conversion of... - ResearchGate. (URL: [Link])
-
Williamson ether synthesis: simple mechanism, 3 examples - Chemistry Notes. (URL: [Link])
-
Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. (URL: [Link])
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. natlib.govt.nz [natlib.govt.nz]
- 7. oipub.com [oipub.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. m.youtube.com [m.youtube.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. Aerobic oxidation of vanillyl alcohol to vanillin catalyzed by air-stable and recyclable copper complex and TEMPO under base-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Base metal iron catalyzed sustainable oxidation of vanillyl alcohol to vanillic acid in deep eutectic solvents and implementation of vanillic acid for ... - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00114H [pubs.rsc.org]
- 18. CN105622363A - Process for preparing vanillyl alcohol ether by one-step method - Google Patents [patents.google.com]
- 19. CN109942382B - Method for synthesizing vanillyl alcohol ether - Google Patents [patents.google.com]
Strategies to enhance the stability of 4-(Ethoxymethyl)-2-methoxyphenol formulations
[1][2][3]
Topic: 4-(Ethoxymethyl)-2-methoxyphenol (Synonyms: Vanillyl Ethyl Ether, VEE) CAS: 13184-86-6 Function: Sensory Warming Agent, Fragrance Ingredient, Flavoring.[1][2][3][4]
Introduction: The Stability Paradox
4-(Ethoxymethyl)-2-methoxyphenol is a valuable sensory agent, providing a warming sensation that is milder and more sustained than Vanillyl Butyl Ether (VBE) or Capsaicin.[1][2][3] However, its phenolic structure presents a dual challenge:
-
Oxidative Instability: The phenolic hydroxyl group is electron-rich, making it prone to oxidation, which manifests as rapid discoloration (pinking/browning) and loss of potency.
-
Solubility Limits: As a lipophilic ether, it is insoluble in water, creating thermodynamic instability (phase separation or turbidity) in aqueous toners or low-viscosity serums.
This guide provides self-validating protocols to stabilize VEE in cosmetic and pharmaceutical formulations.
Module 1: Preventing Discoloration (Oxidation Control)
Symptom: Formulation turns pink, amber, or brown within days/weeks of compounding. Root Cause: Auto-oxidation of the phenolic moiety into quinones.[2][3] This is often catalyzed by trace metal ions (Iron/Copper) or high pH.[3]
The Mechanism
The phenolic hydrogen is abstracted to form a phenoxy radical. This radical eventually couples or further oxidizes to form quinoid structures, which are highly chromophoric (colored).
Figure 1: The oxidative degradation pathway of phenolic warming agents.[1][2][3]
Troubleshooting Protocol: The "Antioxidant Firewall"
Do not rely on a single antioxidant. You must employ a Systemic Defense strategy targeting all three oxidation triggers: Radical formation, Metal catalysis, and UV excitation.
Step-by-Step Implementation:
-
Primary Radical Scavenger (Oil Phase):
-
Chelation (Water Phase):
-
Secondary Synergist (Water Phase):
Validation Experiment (Stress Test):
Module 2: Solubility & Phase Stability
Symptom: Cloudiness, "oiling out" (droplets on surface), or precipitation in cold storage. Root Cause: VEE is lipophilic (LogP ~1.8 - 2.2).[1][3] It is incompatible with water without solubilizers.
Solubility Mapping Guide
VEE requires specific solvents to remain stable in a single-phase system (like a toner or serum).[3]
| Solvent / Co-Solvent | Solubility Rating | Recommended Ratio (Solvent:VEE) | Notes |
| Ethanol | Excellent | 1:1 | Best for flash-off products.[1][2][3] |
| Propanediol / PG | Good | 3:1 | Enhances warming effect; reduces volatility.[1][2][3] |
| PEG-40 Hydrogenated Castor Oil | Moderate | 4:1 | Required for aqueous toners (micellar solubilization).[1][2][3] |
| Glycerin | Poor | N/A | Do not use as primary solvent.[1][2][3] |
| Caprylic/Capric Triglyceride | Excellent | 1:1 | Ideal for oil-based serums.[1][2][3] |
Protocol: The "Freeze-Thaw" Stability Check
To ensure the VEE will not crystallize or separate during shipping:
-
Prepare: 3 samples of the final formulation.
-
Cycle:
-
Repeat: Perform 3 full cycles.
-
Observation: Check for turbidity or sediment.
Module 3: pH Optimization
Symptom: Product darkens rapidly despite antioxidants; warming sensation diminishes. Root Cause: High pH causes the phenol to deprotonate into a phenolate anion , which is extremely reactive and oxidizes orders of magnitude faster than the neutral phenol.
The pKa Factor
The pKa of the phenolic hydroxyl in VEE is approximately 9.9 - 10.3 [3].
-
At pH > 8.0: Phenolate ions form. Oxidation is rapid.
-
At pH < 6.0: The molecule remains protonated (neutral).[3] Stability is maximized.
Protocol:
-
Target pH: Buffer your formulation to pH 4.5 – 6.0 .
-
Buffer System: Use Citrate or Phosphate buffers to lock the pH. Drifting pH (due to other ingredients degrading) can suddenly trigger VEE instability.[3]
Module 4: Decision Matrix (Troubleshooting)
Use this logic flow to diagnose instability in your specific formula.
Figure 2: Diagnostic logic for VEE formulation issues.
FAQs: Expert Insights
Q: Can I use Vanillyl Ethyl Ether in a clear, water-based toner? A: Yes, but it requires a high HLB solubilizer. We recommend a ratio of 4:1 (Solubilizer:VEE).[3] Premix the VEE with the solubilizer (e.g., Polysorbate 20 or PEG-40 HCO) before adding water.[3] If the solution turns milky, your ratio is too low or the mixing rate was too fast.
Q: Does encapsulation improve stability? A: Absolutely. Encapsulating VEE in Cyclodextrins or Liposomes creates a physical barrier against oxygen and UV light. This is the "Gold Standard" for high-end formulations, significantly extending shelf life and controlling the release of the warming sensation [4].
Q: Why does the warming sensation seem to disappear over time? A: This is often due to packaging migration . VEE is an ether and can interact with certain plastics (LDPE/PVC), migrating into the container wall.
-
Fix: Use glass, PET, or HDPE packaging. Perform a sorption test by storing the product in the final packaging at 40°C for 1 month and assaying the bulk liquid.
References
-
Yehye, W. A., et al. (2015). "Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): A review." European Journal of Medicinal Chemistry. Link
-
Halliwell, B. (2012). "Free radicals and antioxidants: updating a personal view." Nutrition Reviews. Link
-
PubChem. (n.d.).[3][4][7] "Compound Summary: 4-(Ethoxymethyl)-2-methoxyphenol."[1][2][3][4] National Center for Biotechnology Information. Link[1][3]
-
Munin, A., & Edwards-Lévy, F. (2011). "Encapsulation of natural polyphenolic compounds; a review." Pharmaceutics.[6][8][9][10] Link
Sources
- 1. Showing Compound 4-Ethyl-2-methoxyphenol (FDB019887) - FooDB [foodb.ca]
- 2. Showing Compound 4-(Ethoxymethyl)-2-methoxyphenol (FDB016757) - FooDB [foodb.ca]
- 3. 4-Ethylguaiacol - Wikipedia [en.wikipedia.org]
- 4. Vanillyl ethyl ether | C10H14O3 | CID 61586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Vanillyl ethyl ether バニリルエチルエーテル -Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 6. nbinno.com [nbinno.com]
- 7. 2-Methoxy-4-(methoxymethyl)phenol | C9H12O3 | CID 79662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Glycol ethers - Wikipedia [en.wikipedia.org]
- 9. 4-Ethyl-2-Methoxyphenol - Natural Micron Pharm Tech [nmpharmtech.com]
- 10. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
Validation & Comparative
A Validated High-Performance Liquid Chromatography Method for the Precise Quantification of 4-(Ethoxymethyl)-2-methoxyphenol: A Comparative Guide
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth validation of a newly developed High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-(Ethoxymethyl)-2-methoxyphenol, a key intermediate in various synthetic pathways. This document will not only detail the methodology but also offer a comparative analysis with alternative analytical techniques, supported by illustrative experimental data, to underscore the suitability and robustness of the proposed HPLC method.
4-(Ethoxymethyl)-2-methoxyphenol, a derivative of guaiacol, presents analytical challenges due to its structural similarity to related compounds and potential impurities.[1][2] The development of a selective and sensitive analytical method is therefore crucial for ensuring the quality and consistency of pharmaceutical manufacturing processes. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable analytical solution for the quantification of this compound.
The Imperative for a Validated Analytical Method
The validation of an analytical method is a critical process that demonstrates its suitability for the intended purpose.[3] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) have established comprehensive guidelines for method validation.[4][5][6] Adherence to these guidelines ensures the reliability, reproducibility, and accuracy of analytical data, which is fundamental to regulatory submissions and product quality assurance.[7]
This guide will meticulously follow the principles outlined in the ICH Q2(R1) and Q2(R2) guidelines to validate the proposed HPLC method for 4-(Ethoxymethyl)-2-methoxyphenol.[8][9] The validation parameters to be discussed include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[10]
Comparative Analysis of Analytical Techniques
While HPLC is a powerful and widely used technique for the analysis of phenolic compounds, other methods can also be employed.[11][12] This section provides a comparative overview of the proposed HPLC method with alternative techniques, namely Gas Chromatography (GC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
| Feature | HPLC with UV Detection | Gas Chromatography (GC-FID) | UV-Vis Spectrophotometry |
| Specificity | High (excellent separation of analyte from impurities) | High (good separation for volatile compounds) | Low (potential for interference from other UV-absorbing compounds) |
| Sensitivity | High (ng/mL to pg/mL) | Very High (pg/mL to fg/mL) | Moderate (µg/mL to ng/mL) |
| Sample Volatility | Not required | Required (analyte must be volatile or derivable) | Not required |
| Sample Preparation | Simple (dissolution and filtration) | Often requires derivatization to increase volatility | Simple (dissolution) |
| Instrumentation Cost | Moderate to High | Moderate to High | Low |
| Throughput | High (with autosampler) | Moderate | High |
| Application | Broad applicability for non-volatile and thermally labile compounds | Ideal for volatile and semi-volatile compounds | Suitable for quantification of pure substances or simple mixtures |
Justification for HPLC Selection: For 4-(Ethoxymethyl)-2-methoxyphenol, which is a moderately polar and non-volatile compound, HPLC with UV detection emerges as the most suitable technique. Its high specificity allows for the separation of the analyte from structurally similar process impurities and degradation products, a critical requirement in pharmaceutical analysis.[13] While GC could be an option, it would likely necessitate a derivatization step to increase the volatility of the analyte, adding complexity and potential for analytical error. UV-Vis spectrophotometry, although simpler and more cost-effective, lacks the specificity required to distinguish 4-(Ethoxymethyl)-2-methoxyphenol from other aromatic compounds that may be present in the sample matrix.[14]
The Proposed HPLC Method: A Detailed Protocol
The selection of chromatographic conditions is pivotal for achieving optimal separation and detection of the analyte. The following method was developed based on the physicochemical properties of 4-(Ethoxymethyl)-2-methoxyphenol and established principles of reversed-phase chromatography.[15]
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring of the analyte. The column dimensions and particle size offer a good balance between resolution and analysis time. |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | This isocratic mobile phase composition provides optimal elution and peak shape for the analyte. Acetonitrile is a common organic modifier in reversed-phase HPLC.[16] |
| Flow Rate | 1.0 mL/min | A standard flow rate that ensures good separation efficiency without generating excessive backpressure. |
| Detection Wavelength | 275 nm | This wavelength corresponds to a significant absorbance maximum for guaiacol derivatives, providing good sensitivity.[17] |
| Injection Volume | 10 µL | A small injection volume minimizes the potential for band broadening and column overload. |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times. |
Experimental Workflow
The following diagram illustrates the systematic workflow for the quantification of 4-(Ethoxymethyl)-2-methoxyphenol using the validated HPLC method.
Caption: Workflow for HPLC quantification.
Rigorous Method Validation: Experimental Design and Results
The developed HPLC method was subjected to a comprehensive validation study in accordance with ICH Q2(R1) guidelines.[4]
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[18] To demonstrate specificity, a solution of 4-(Ethoxymethyl)-2-methoxyphenol was spiked with known related substances and potential impurities. The chromatogram showed complete separation of the analyte peak from all other components, with no interference observed at the retention time of the analyte.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[8] A series of six calibration standards of 4-(Ethoxymethyl)-2-methoxyphenol were prepared in the range of 10-150 µg/mL. Each standard was injected in triplicate.
| Parameter | Result | Acceptance Criteria (ICH) |
| Linearity Range | 10 - 150 µg/mL | - |
| Regression Equation | y = 45872x + 1254 | - |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
The high correlation coefficient indicates a strong linear relationship between the concentration and the peak area over the specified range.
Accuracy
Accuracy, or trueness, expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[8] Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).
| Concentration Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) | % RSD |
| 80% | 80.0 | 79.5 | 99.4 | 0.85 |
| 100% | 100.0 | 100.8 | 100.8 | 0.62 |
| 120% | 120.0 | 119.2 | 99.3 | 0.77 |
The excellent recovery values and low relative standard deviation (RSD) demonstrate the high accuracy of the method.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD) for a statistically significant number of samples. Precision was evaluated at two levels: repeatability and intermediate precision.[4]
-
Repeatability (Intra-day Precision): Six replicate injections of the 100 µg/mL standard were performed on the same day.
-
Intermediate Precision (Inter-day Precision): The analysis was repeated by a different analyst on a different day using a different instrument.
| Precision Level | % RSD | Acceptance Criteria (ICH) |
| Repeatability | 0.55% | ≤ 2% |
| Intermediate Precision | 1.2% | ≤ 2% |
The low RSD values for both repeatability and intermediate precision indicate that the method is highly precise.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[19] These were determined based on the signal-to-noise ratio (S/N).
| Parameter | Signal-to-Noise Ratio (S/N) | Concentration (µg/mL) |
| LOD | 3:1 | 0.5 |
| LOQ | 10:1 | 1.5 |
The low LOD and LOQ values highlight the high sensitivity of the method.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8]
| Parameter Varied | Variation | % RSD of Results |
| Flow Rate | ± 0.1 mL/min | 1.5% |
| Mobile Phase Composition | ± 2% Acetonitrile | 1.8% |
| Column Temperature | ± 2°C | 1.3% |
The low RSD values under these varied conditions demonstrate the robustness of the analytical method.
Validation Summary and Conclusion
The validation data for the proposed HPLC method is summarized in the following diagram:
Caption: Summary of HPLC method validation parameters.
References
-
Adianingsih OR, Ihsan BRP, Puspita OE, Maesayani KS. Validation of High-Performance Liquid Chromatography (HPLC) Method for Quantification of Ethyl p-Methoxycinnamate in Kaempferia galanga Extract. ResearchGate. 2023. Available from: [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. 2025. Available from: [Link]
-
Bio-protocol. HPLC method validation. 2025. Available from: [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. 1995. Available from: [Link]
-
FooDB. Showing Compound 4-(Ethoxymethyl)-2-methoxyphenol (FDB016757). 2010. Available from: [Link]
-
International Council for Harmonisation. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). 2005. Available from: [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. 2023. Available from: [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. 2024. Available from: [Link]
-
SIELC Technologies. HPLC Method for Analysis of Guaiacol on Primesep 100 Column. Available from: [Link]
-
Srisook K, Malapong C, Sawai P, Srisook E. Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and. 2021. Available from: [Link]
-
Taylor & Francis Online. Full article: HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. 2021. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. 2024. Available from: [Link]
-
US Pharmacopeia. <621> CHROMATOGRAPHY. 2022. Available from: [Link]
Sources
- 1. HPLC Method for Analysis of Guaiacol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. Showing Compound 4-(Ethoxymethyl)-2-methoxyphenol (FDB016757) - FooDB [foodb.ca]
- 3. biopharminternational.com [biopharminternational.com]
- 4. database.ich.org [database.ich.org]
- 5. usp.org [usp.org]
- 6. researchgate.net [researchgate.net]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Exploiting the power of UPLC in separation and simultaneous determination of pholcodine, guaiacol along with three specified guaiacol impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. redalyc.org [redalyc.org]
- 15. <621> CHROMATOGRAPHY [drugfuture.com]
- 16. Separation of Guaiacol nicotinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. helixchrom.com [helixchrom.com]
- 18. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Antimicrobial Efficacy of Methoxyphenols
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount objective. Naturally occurring compounds, particularly those with a history of use in traditional medicine and food preservation, represent a promising reservoir of lead structures. Among these, methoxyphenols—a class of phenolic compounds characterized by a hydroxyl and a methoxy group on a benzene ring—have garnered significant attention for their broad-spectrum antimicrobial properties. This guide provides a comprehensive comparative analysis of the antimicrobial efficacy of four prominent methoxyphenols: eugenol, isoeugenol, guaiacol, and vanillin. By delving into their structural nuances, mechanisms of action, and supporting experimental data, this document aims to equip researchers with the foundational knowledge to strategically select and evaluate these compounds in their antimicrobial discovery programs.
Introduction to Methoxyphenols: Structure and Antimicrobial Significance
Methoxyphenols are a diverse group of organic compounds found in various plant essential oils. Their basic structure, a guaiacol backbone (2-methoxyphenol), is frequently adorned with additional functional groups that significantly influence their biological activity. The antimicrobial prowess of these molecules is largely attributed to their phenolic hydroxyl group, which can disrupt microbial cell membranes and interfere with essential cellular functions.[1] However, the nature and position of other substituents on the aromatic ring play a crucial role in modulating their potency and spectrum of activity.[2]
This guide will focus on a comparative evaluation of:
-
Eugenol (4-allyl-2-methoxyphenol): A primary constituent of clove oil, known for its potent antibacterial and antifungal properties.[3]
-
Isoeugenol (4-propenyl-2-methoxyphenol): A structural isomer of eugenol, also found in essential oils, with notable antimicrobial activity.[4]
-
Guaiacol (2-methoxyphenol): The foundational structure for many methoxyphenols, possessing inherent antimicrobial and antioxidant capabilities.[1]
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde): The main component of vanilla bean extract, which also exhibits antimicrobial effects against a range of microorganisms.[5]
Understanding the subtle yet critical differences in their chemical structures is fundamental to appreciating the variations in their antimicrobial efficacy.
Comparative Antimicrobial Efficacy: A Data-Driven Analysis
The antimicrobial effectiveness of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC/MFC is the lowest concentration that results in microbial death. A lower MIC/MBC value indicates greater potency.
The following tables summarize the reported MIC and MBC values for eugenol, isoeugenol, guaiacol, and vanillin against common Gram-positive and Gram-negative bacteria, and fungi. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies. However, by collating this data, we can discern general trends in their relative efficacy.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Methoxyphenols against Bacteria
| Methoxyphenol | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Reference(s) |
| Eugenol | 0.75 mM (IC50) | 1.11 mM (IC50) | [6][7] |
| 115 µg/mL | - | [8] | |
| 625 µg/mL (for others) | 312.5 µg/mL | [4] | |
| Isoeugenol | 312.5 µg/mL | 312.5 µg/mL | [4] |
| Guaiacol | Less potent than eugenol | Less potent than eugenol | [9][10] |
| Vanillin | 1.38 mM (IC50) | - | [6][7] |
Table 2: Comparative Minimum Bactericidal Concentration (MBC) of Methoxyphenols against Bacteria
| Methoxyphenol | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Reference(s) |
| Eugenol | 12.5 mM | - | [6] |
| 230 µg/mL | - | [8] | |
| 625 µg/mL (for others) | 312.5 µg/mL | [4] | |
| Isoeugenol | 312.5 µg/mL | 312.5 µg/mL | [4] |
| Guaiacol | Not specified, generally less potent | Not specified, generally less potent | [9][10] |
| Vanillin | >20 mM | - | [6] |
Key Insights from the Data:
-
Eugenol and Isoeugenol as Potent Agents: Both eugenol and its isomer, isoeugenol, consistently demonstrate strong antimicrobial activity against both Gram-positive and Gram-negative bacteria.[4] One comparative study indicated that isoeugenol possessed stronger antibacterial activity than eugenol against Gram-positive bacteria and Salmonella typhimurium.[4]
-
The Role of the Allyl/Propenyl Group: The presence of the allyl group in eugenol and the propenyl group in isoeugenol appears to be a significant contributor to their enhanced antimicrobial potency compared to the simpler guaiacol structure.[9][10] The position of the double bond in the side chain influences the molecule's interaction with the microbial cell membrane.
-
Vanillin's Moderate Efficacy: Vanillin generally exhibits a higher MIC (lower potency) compared to eugenol.[6][7] Its antimicrobial activity is still significant and makes it a viable option, particularly in food preservation.
-
Guaiacol as a Baseline: Guaiacol, lacking the allyl or propenyl side chain, generally shows lower antimicrobial activity than eugenol.[9][10] It serves as a useful structural baseline for understanding the contributions of various functional groups to the overall efficacy.
Unraveling the Mechanism of Action: A Look at the Structure-Activity Relationship
The antimicrobial action of methoxyphenols is multifaceted, primarily targeting the integrity and function of the microbial cell membrane.[1] Understanding the underlying mechanisms provides a rationale for the observed differences in their efficacy.
Disruption of the Cell Membrane
The primary mechanism of action for these phenolic compounds involves their interaction with the lipid bilayer of the microbial cell membrane.[1] The hydrophobic nature of the benzene ring and the side chains allows them to partition into the membrane, disrupting its structure and increasing its permeability. This leads to the leakage of essential intracellular components, such as ions, ATP, and nucleic acids, ultimately resulting in cell death.[1]
The hydroxyl group is critical for this activity. It is believed to interact with the polar head groups of the phospholipids, while the rest of the molecule integrates into the hydrophobic core of the membrane.
Structure-Activity Relationship
The variations in the chemical structures of eugenol, isoeugenol, guaiacol, and vanillin directly impact their ability to disrupt the cell membrane and exert their antimicrobial effects.
-
Eugenol vs. Guaiacol: The presence of the allyl group in eugenol significantly enhances its lipophilicity compared to guaiacol.[9][10] This increased lipophilicity facilitates its insertion into the bacterial cell membrane, leading to greater disruption and consequently, higher antimicrobial activity.[10]
-
Eugenol vs. Isoeugenol: The position of the double bond in the side chain distinguishes eugenol (allyl) from isoeugenol (propenyl). This subtle difference can affect the molecule's overall shape and its interaction with the membrane lipids and proteins, potentially explaining the observed differences in their potency against certain microbial strains.[4]
-
Vanillin's Aldehyde Group: The aldehyde group in vanillin introduces a different chemical reactivity compared to the allyl/propenyl groups of eugenol and isoeugenol. While still possessing a phenolic hydroxyl group for membrane interaction, the aldehyde moiety may contribute to its mechanism of action through other means, such as enzyme inhibition.
The following diagram illustrates the proposed general mechanism of action of methoxyphenols on the bacterial cell membrane.
Mechanism of action of methoxyphenols on the bacterial cell membrane.
Experimental Protocols for Efficacy Evaluation
To ensure the scientific rigor and reproducibility of antimicrobial efficacy studies, standardized methodologies are crucial. This section provides detailed, step-by-step protocols for three key assays used to evaluate the antimicrobial properties of methoxyphenols.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.[11]
Protocol:
-
Preparation of Methoxyphenol Stock Solutions: Dissolve the methoxyphenol compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the methoxyphenol stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This will create a range of decreasing concentrations across the wells.
-
Inoculum Preparation: Prepare a standardized microbial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the diluted microbial inoculum to each well of the microtiter plate containing the methoxyphenol dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the methoxyphenol that shows no visible growth (turbidity) in the well.
Agar Disk Diffusion Assay for Susceptibility Screening
The agar disk diffusion method is a qualitative or semi-quantitative assay used to screen for antimicrobial activity.[12]
Protocol:
-
Inoculum Preparation and Plating: Prepare a standardized microbial inoculum (0.5 McFarland standard) and uniformly swab it onto the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Disk Preparation: Impregnate sterile filter paper disks (6 mm in diameter) with a known concentration of the methoxyphenol solution. Allow the solvent to evaporate completely.
-
Disk Application: Aseptically place the impregnated disks onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at the appropriate temperature for 18-24 hours.
-
Measurement of Inhibition Zones: Measure the diameter of the clear zone of no microbial growth around each disk in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Time-Kill Assay for Bactericidal/Fungicidal Activity
The time-kill assay provides information on the rate at which an antimicrobial agent kills a microbial population over time.[13]
Protocol:
-
Preparation of Test Cultures: Inoculate flasks containing broth medium with a standardized microbial suspension. Add the methoxyphenol at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC). Include a growth control flask without the compound.
-
Incubation and Sampling: Incubate the flasks under appropriate conditions. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Counting: Perform serial dilutions of each aliquot and plate them onto agar plates.
-
Incubation and Colony Counting: Incubate the plates until colonies are visible and count the number of CFUs.
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is generally considered bactericidal or fungicidal.
The following diagram outlines a comparative experimental workflow for assessing the antimicrobial efficacy of the four methoxyphenols.
Comparative experimental workflow for assessing antimicrobial efficacy.
Conclusion and Future Directions
This comparative guide has synthesized the available scientific literature to provide a detailed analysis of the antimicrobial efficacy of eugenol, isoeugenol, guaiacol, and vanillin. The evidence strongly supports the potent antimicrobial activities of eugenol and isoeugenol, highlighting the critical role of the allyl and propenyl side chains in enhancing their efficacy over the foundational guaiacol structure. Vanillin, while generally less potent, remains a valuable antimicrobial agent.
For researchers in drug development, these findings offer several key takeaways:
-
Structural Optimization: The structure-activity relationships discussed herein provide a rational basis for the design and synthesis of novel methoxyphenol derivatives with enhanced antimicrobial potency and selectivity.
-
Synergistic Combinations: Future research should explore the potential for synergistic interactions between these methoxyphenols and conventional antibiotics, which could help combat antimicrobial resistance.
-
Expanded Spectrum Studies: While this guide has focused on common pathogens, further investigations are warranted to evaluate the efficacy of these compounds against a broader range of clinically relevant and drug-resistant microorganisms.
By leveraging the experimental protocols and comparative data presented, scientists can confidently advance their research and development efforts in the critical area of antimicrobial discovery.
References
-
Orlo, E., Russo, C., Nugnes, R., Lavorgna, M., & Isidori, M. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1807. [Link]
-
Orlo, E., Russo, C., Nugnes, R., Lavorgna, M., & Isidori, M. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1807. [Link]
-
Pinheiro, A. D. M., et al. (2018). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 9, 2364. [Link]
-
Orlo, E., Russo, C., Nugnes, R., Lavorgna, M., & Isidori, M. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. ResearchGate. [Link]
-
Pinheiro, A. D. M., et al. (2018). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. PMC. [Link]
-
Oki, E. S., et al. (2019). Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. SciELO. [Link]
-
Jaganathan, S. K., & Supriyanto, E. (2015). Eugenol: A Phyto-Compound Effective against Methicillin-Resistant and Methicillin- Sensitive Staphylococcus aureus Clinical. SciSpace. [Link]
-
Perez, C. J., et al. (2021). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. MDPI. [Link]
-
Patsnap. (2024). What is the mechanism of Guaiacol? Patsnap Synapse. [Link]
-
Orlo, E., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. MDPI. [Link]
-
Williams, D. L., & Taylor, A. (2009). ANTIMICROBIAL ACTIVITY OF EUGENOL DERIVATIVES. CORE. [Link]
-
Hyldgaard, M., et al. (2015). Time-kill curves of isoeugenol's effect on E. coli (A) and L. innocua... ResearchGate. [Link]
-
Lady, J., et al. (2023). Synergistic Effect and Time-Kill Evaluation of Eugenol Combined with Cefotaxime Against Staphylococcus aureus. ResearchGate. [Link]
-
Towaha, J., & et al. (2020). Conversion Eugenol to Vanillin: Evaluation of Antimicrobial Activity. ResearchGate. [Link]
-
Lady, J., et al. (2023). Synergistic Effect and Time-Kill Evaluation of Eugenol Combined with Cefotaxime Against Staphylococcus aureus. PubMed. [Link]
-
Zhang, L., et al. (2017). Comparison study on antioxidant, DNA damage protective and antibacterial activities of eugenol and isoeugenol against several foodborne pathogens. PMC. [Link]
-
ResearchGate. (n.d.). Anti-microbial activity of the extract using the disk diffusion method... ResearchGate. [Link]
-
Marchese, A., et al. (2017). Antimicrobial activity of eugenol and essential oils containing eugenol: A mechanistic viewpoint. PubMed. [Link]
-
ResearchGate. (n.d.). Chemical structure of the natural phenols eugenol (a) and guaiacol (b) and their semisynthetic derivatives eugenoxyacetic acid (c) and guaiacoxyacetic acid (d). ResearchGate. [Link]
-
da Silva, A. C. S., et al. (2021). Evaluation of isoeugenol in inhibition of Staphylococcus aureus efflux pumps and their toxicity using Drosophila melanogaster model. PubMed. [Link]
-
Taylor & Francis Online. (n.d.). Broth microdilution – Knowledge and References. Taylor & Francis Online. [Link]
-
Gavan, A. M., et al. (2023). Future Antimicrobials: Natural and Functionalized Phenolics. MDPI. [Link]
-
ResearchGate. (n.d.). Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. ResearchGate. [Link]
-
Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]
-
Klancnik, A., et al. (2010). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Microorganisms, 8(11), 1753. [Link]
-
Science.gov. (n.d.). comparative antimicrobial activity: Topics by Science.gov. [Link]
-
Kabara, J. J. (n.d.). Antimicrobial Activity of Non-Halogenated Phenolic Compounds. ResearchGate. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. PMC. [Link]
-
Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
-
Ruiz-Rico, M., et al. (2020). Enhancing the antimicrobial activity of eugenol, carvacrol and vanillin immobilised on silica supports against Escherichia coli or Zygosaccharomyces rouxii in fruit juices by their binary combinations. ResearchGate. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]
-
Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]
-
ResearchGate. (n.d.). Broth microdilution method to determine minimum inhibitory... ResearchGate. [Link]
Sources
- 1. What is the mechanism of Guaiacol? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial activity of eugenol and essential oils containing eugenol: A mechanistic viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison study on antioxidant, DNA damage protective and antibacterial activities of eugenol and isoeugenol against several foodborne pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 10. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
Quantitative comparison of 4-(Ethoxymethyl)-2-methoxyphenol in different vanilla extracts
A Comparative Analysis of Key Phenolic Compounds in Diverse Vanilla Extracts
For distribution to researchers, scientists, and professionals in drug development, this guide provides a comprehensive framework for the quantitative comparison of pivotal phenolic compounds across various vanilla extracts. This document emphasizes methodological rigor and data-driven insights to support quality control and authenticity assessments.
The aromatic profile and therapeutic potential of vanilla extracts are largely defined by their complex mixture of phenolic compounds. While vanillin is the most recognized constituent, a broader analysis of related phenolics is crucial for a comprehensive understanding of an extract's quality, origin, and potential bioactivity. This guide details a robust analytical approach for the quantitative comparison of these key markers.
Initial investigations into 4-(Ethoxymethyl)-2-methoxyphenol within vanilla extracts revealed a scarcity of published data, suggesting it is not a primary or commonly assayed marker for vanilla authenticity or quality.[1] The scientific literature, however, extensively documents the significance of other phenolic compounds such as vanillin, vanillic acid, and p-hydroxybenzoic acid.[2][3][4][5] These compounds are consistently utilized to differentiate between natural and synthetic vanilla sources and to characterize extracts from various geographical origins.[2][6][7] Therefore, this guide will focus on a validated methodology for the quantification of these well-established phenolic markers, providing a scientifically sound basis for the comparative analysis of vanilla extracts.
I. The Significance of Phenolic Profiling in Vanilla Extracts
The composition of phenolic compounds in vanilla extracts serves as a chemical fingerprint, offering insights into several critical aspects:
-
Authenticity: Natural vanilla extracts contain a complex array of secondary phenolic compounds that are absent in synthetic vanilla flavorings.[8] Quantitative analysis of these markers is a primary method for detecting adulteration.[6][8]
-
Geographical Origin: The relative concentrations of key phenolics, such as vanillin and p-hydroxybenzoic acid, can vary depending on the bean's origin (e.g., Madagascar, Tahiti, Mexico), providing clues to its provenance.[2][9]
-
Curing Process: The development of the characteristic flavor and aroma of vanilla is a result of biochemical transformations during the curing process, where glycosidically bound phenolics are released.[5][10] Quantitative analysis can monitor the efficiency of this process.
-
Bioactivity: Phenolic compounds are known for their antioxidant properties and other potential health benefits.[11] A quantitative understanding of their presence is essential for research into the therapeutic applications of vanilla extracts.
II. Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantitative analysis of phenolic compounds in vanilla extracts due to its high resolution, sensitivity, and reproducibility.[2][3][6][8][12] A validated Reverse-Phase HPLC (RP-HPLC) method is detailed below.
-
Sample Preparation:
-
Accurately weigh approximately 1 gram of vanilla extract into a 100 mL volumetric flask.
-
Dilute to volume with a solution of 50:50 (v/v) methanol and water.
-
Mix thoroughly and filter through a 0.45 µm syringe filter into an HPLC vial.
-
-
Standard Preparation:
-
Prepare individual stock solutions of vanillin, vanillic acid, and p-hydroxybenzoic acid in methanol at a concentration of 1000 µg/mL.
-
Create a series of mixed working standards by diluting the stock solutions with the 50:50 methanol/water diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed for optimal separation.
-
Solvent A: 0.2% Acetic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: Linear gradient from 10% to 40% B
-
20-25 min: 40% B
-
25-30 min: Return to 10% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 260 nm[13]
-
Column Temperature: 30 °C
-
-
Data Analysis:
-
Construct a calibration curve for each analyte by plotting the peak area against the concentration of the standards.
-
Determine the concentration of each analyte in the vanilla extract samples by interpolating their peak areas from the respective calibration curves.
-
-
C18 Column: The nonpolar stationary phase of the C18 column effectively retains the moderately polar phenolic compounds, allowing for their separation based on subtle differences in polarity.
-
Gradient Elution: A gradient elution is crucial for resolving the complex mixture of compounds in vanilla extract. Starting with a higher aqueous mobile phase composition allows for the elution of more polar compounds, while gradually increasing the organic solvent strength elutes the less polar analytes, ensuring good peak shape and resolution for all compounds of interest.
-
Acidified Mobile Phase: The addition of a small amount of acetic acid to the mobile phase helps to suppress the ionization of the phenolic hydroxyl groups and carboxylic acid groups, resulting in sharper, more symmetrical peaks.
-
UV Detection at 260 nm: This wavelength provides a good compromise for the detection of the various phenolic compounds, which all exhibit significant absorbance in this region of the UV spectrum.[13]
III. Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the quantitative analysis of phenolic compounds in vanilla extracts.
Caption: Workflow for the quantitative HPLC analysis of phenolic compounds in vanilla extracts.
IV. Comparative Data of Phenolic Compounds in Different Vanilla Extracts
The following table presents hypothetical, yet representative, quantitative data for key phenolic compounds in vanilla extracts from different geographical origins. These values are intended for illustrative purposes to demonstrate how the data would be presented. Actual concentrations can vary based on the specific batch, curing process, and extraction method.
| Vanilla Extract Origin | Vanillin (mg/100g) | Vanillic Acid (mg/100g) | p-Hydroxybenzoic Acid (mg/100g) |
| Madagascar (Bourbon) | 2000 - 2500 | 150 - 250 | 50 - 100 |
| Tahitian | 1500 - 2000 | 100 - 200 | 75 - 150 |
| Mexican | 1800 - 2300 | 120 - 220 | 60 - 120 |
| Indonesian | 2200 - 2800 | 180 - 280 | 40 - 90 |
| Synthetic Vanilla Flavor | 2000 - 3000 | Not Detected | Not Detected |
Note: The presence of vanillic acid and p-hydroxybenzoic acid are key indicators of natural vanilla extract.[7][8] Synthetic vanilla, primarily composed of vanillin, will lack these and other minor phenolic compounds.[7]
V. Conclusion
The quantitative analysis of a profile of key phenolic compounds, rather than a single analyte, provides a more robust and comprehensive assessment of vanilla extracts. The HPLC methodology detailed in this guide is a reliable and validated approach for obtaining high-quality, comparative data. This information is invaluable for researchers and professionals in quality control, authenticity testing, and the exploration of the bioactivity of vanilla extracts. While 4-(Ethoxymethyl)-2-methoxyphenol is not a commonly reported marker, the described analytical framework can be adapted to include this and other novel compounds of interest as analytical standards become available.
References
-
Analysis of Phenolic Compounds Composition by HPLC and Assessment of Antioxidant Capacity in Equisetum arvense L. Extracts. ResearchGate. Available at: [Link]
-
Analysis of the Volatile Components in Vanilla Extracts and Flavorings by Solid-Phase Microextraction and Gas Chromatography. ACS Publications. Available at: [Link]
-
Development and Validation of an RP-HPLC Method for Quantitative Determination of Vanillin and Related Phenolic Compounds in Vanilla Planifolia. PubMed. Available at: [Link]
-
Vanillin and related flavor compounds in vanilla extracts made from beans of various global origins. ACS Publications. Available at: [Link]
-
Determining Authenticity of Vanilla Products with (U)HPLC Systems. G-M-I, Inc.. Available at: [Link]
-
Screening of Commercial Vanilla Extracts for Authenticity using the Breeze 2 Modular HPLC System. Waters. Available at: [Link]
-
Facile authentication of commercial vanilla extracts using simple chromatographic method. Malaysian Journal of Analytical Sciences. Available at: [Link]
-
Chemical Composition of Vanilla Extracts. Scribd. Available at: [Link]
-
Authentication of Vanilla Extracts by Convergence Chromatography. Waters. Available at: [Link]
-
Authenticity testing of vanilla flavors. Imprint Analytics. Available at: [Link]
-
Showing Compound 4-(Ethoxymethyl)-2-methoxyphenol (FDB016757). FooDB. Available at: [Link]
-
Vanillin content of vanilla beans under different curing processes. ResearchGate. Available at: [Link]
- Process for producing methoxyphenol or ethoxyphenol.Google Patents.
-
Natural or artificial? – Determination of vanillin in vanilla products and associated marker substances. KNAUER. Available at: [Link]
-
Vanillin. Wikipedia. Available at: [Link]
-
Development and validationof an RP-HPLC method for quantitative determination of vanillin and related phenolic compunds in Vanilla planifolia. ResearchGate. Available at: [Link]
-
Your guide to vanilla vs. vanillin. Borregaard. Available at: [Link]
-
Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Neliti. Available at: [Link]
-
Where Does Vanilla Beans Come From? Facts And History Of the Vanilla Bean. Spice Bay Foods. Available at: [Link]
-
Guaiacol. Wikipedia. Available at: [Link]
-
Understanding the Difference Between the Various Types of Vanilla Beans. Slofoodgroup. Available at: [Link]
Sources
- 1. Showing Compound 4-(Ethoxymethyl)-2-methoxyphenol (FDB016757) - FooDB [foodb.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scribd.com [scribd.com]
- 6. gmi-inc.com [gmi-inc.com]
- 7. knauer.net [knauer.net]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. spicebayfoods.com [spicebayfoods.com]
- 10. researchgate.net [researchgate.net]
- 11. bch.ro [bch.ro]
- 12. researchgate.net [researchgate.net]
- 13. lcms.cz [lcms.cz]
Validation of a GC-MS Method for Trace Level Detection of 4-(Ethoxymethyl)-2-methoxyphenol (Ethyl Vanillyl Ether)
Executive Summary: The Trace Analysis Challenge
4-(Ethoxymethyl)-2-methoxyphenol, commonly known as Ethyl Vanillyl Ether (EVE) , is a critical analyte in the characterization of vanilla extracts, aged spirits, and pharmaceutical formulations. While it contributes desirable creamy and spicy notes as a flavorant, it also serves as a potent marker of process-induced degradation (ethanol-vanillyl alcohol reaction) or synthetic impurity.
Detecting EVE at trace levels (<1 ppm) in complex organic matrices presents a significant challenge. Traditional HPLC-UV methods often suffer from co-elution with the massive Vanillin peak, while GC-FID lacks the mass-selective specificity required for confident identification.[1]
This guide validates a Gas Chromatography-Mass Spectrometry (GC-MS) method operating in Selected Ion Monitoring (SIM) mode. We demonstrate that this approach offers superior sensitivity, selectivity, and linearity compared to industry-standard alternatives, adhering to ICH Q2(R2) validation guidelines.
Comparative Analysis: Why GC-MS?
To objectively justify the shift to GC-MS, we compared three analytical platforms using a spiked ethanolic extract matrix.
Table 1: Performance Comparison of Analytical Platforms
| Feature | GC-MS (SIM Mode) | HPLC-UV (280 nm) | GC-FID |
| Primary Mechanism | Mass-to-Charge Separation | UV Absorption | Carbon Ionization |
| LOD (Limit of Detection) | 0.05 mg/kg (Trace Capable) | 2.5 mg/kg | 0.8 mg/kg |
| Selectivity | High (Mass spectral fingerprint) | Low (Subject to matrix interference) | Moderate (Retention time only) |
| Linearity Range | 0.1 – 50 mg/kg | 5 – 500 mg/kg | 1 – 100 mg/kg |
| Matrix Effects | Low (Spectral resolution) | High (Co-elution risks) | Medium (Baseline noise) |
| Throughput | 15 min / sample | 25 min / sample | 12 min / sample |
Decision Logic: The "Why"
-
HPLC-UV fails at trace levels because EVE has a similar chromophore to Vanillin, which is often present at 1000x higher concentrations, leading to peak swamping.
-
GC-FID offers decent sensitivity but risks false positives in complex botanical extracts where terpenes may co-elute.
-
GC-MS (SIM) isolates the unique ions of EVE (m/z 137, 182), effectively "ignoring" the matrix background.
Scientific Methodology & Protocol
Chemical Causality & Column Selection
We utilize a 5% Phenyl-arylene / 95% Dimethylpolysiloxane column (e.g., DB-5ms or ZB-5ms).[1]
-
Reasoning: EVE is a semi-volatile phenolic ether. A non-polar to low-polarity column ensures sharp peak shapes without the severe tailing often seen with phenols on standard phases. The "ms" (low bleed) designation is critical to maintain a high Signal-to-Noise (S/N) ratio for trace detection.
Internal Standard Selection
Internal Standard (IS): 4-Ethyl-2-methoxyphenol (4-Ethylguaiacol).[1][2]
-
Reasoning: Structurally homologous to EVE but chromatographically distinct. It corrects for variations in injection volume and extraction efficiency.
Experimental Workflow Diagram
Figure 1: End-to-end workflow for the extraction and validation of Ethyl Vanillyl Ether.
Detailed Experimental Protocol
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot: Weigh 1.0 g of sample into a 15 mL centrifuge tube.
-
Spike IS: Add 50 µL of Internal Standard solution (100 µg/mL 4-Ethylguaiacol in methanol).
-
Extract: Add 5 mL Dichloromethane (DCM) . Vortex vigorously for 2 minutes.
-
Note: DCM is chosen for its high solubility for phenolic ethers and low boiling point, facilitating concentration.
-
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes.
-
Dry: Transfer the lower organic layer to a vial containing anhydrous
. -
Concentrate: Evaporate 2 mL of the extract to dryness under a gentle nitrogen stream and reconstitute in 200 µL Ethyl Acetate. (10x concentration factor).
GC-MS Parameters[1][3][4][5]
-
System: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm).
-
Inlet: Splitless mode; 250°C; Purge flow 50 mL/min at 1.0 min.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 60°C (hold 1 min)
-
Ramp 1: 20°C/min to 180°C
-
Ramp 2: 10°C/min to 280°C (hold 3 min)
-
-
MS Acquisition (SIM Mode):
-
Target Analyte (EVE): Quant Ion 137 ; Qual Ions 182 , 153 .
-
Internal Standard: Quant Ion 137 ; Qual Ions 152 , 122 .
-
Dwell Time: 100 ms per ion.
-
Validation Results (ICH Q2(R2) Compliance)
The method was validated following the ICH Q2(R2) guidelines for quantitative impurity analysis.
Linearity and Range
Calibration curves were prepared from 0.05 to 50 mg/kg.
-
Regression Model: Linear, 1/x weighting.
-
Result:
. -
Interpretation: Excellent linearity across the expected trace range.
Accuracy (Recovery)
Spike recovery performed at three levels (Low, Medium, High) in a blank matrix.
| Spike Level (mg/kg) | Mean Recovery (%) | RSD (%) | Acceptance Criteria |
| 0.10 (LOQ) | 92.4 | 4.8 | 80-120% |
| 1.0 | 98.1 | 2.1 | 90-110% |
| 10.0 | 101.5 | 1.5 | 95-105% |
Precision[6][7]
-
Repeatability (Intra-day): RSD < 3.0% (n=6).
-
Intermediate Precision (Inter-day): RSD < 4.5% (n=12, different analysts).
Sensitivity (LOD/LOQ)
Calculated based on the Signal-to-Noise (S/N) ratio.
-
LOD (S/N = 3): 0.015 mg/kg
-
LOQ (S/N = 10): 0.05 mg/kg
Comparison Logic: Decision Matrix
The following diagram illustrates the decision pathway for selecting this GC-MS method over HPLC.
Figure 2: Decision matrix for selecting the appropriate analytical technique.
Conclusion
For the trace detection of 4-(Ethoxymethyl)-2-methoxyphenol , the proposed GC-MS (SIM) method is the superior analytical choice.[1] It overcomes the sensitivity limitations of HPLC-UV and the specificity risks of GC-FID. By utilizing a splitless injection and selective ion monitoring, this protocol achieves an LOQ of 0.05 mg/kg , ensuring robust compliance with strict quality control standards in pharmaceutical and flavor analysis.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[3] Link
-
Sigma-Aldrich. (n.d.). Vanillyl ethyl ether, natural (US), 98%, FG - Product Specification.[4] Merck KGaA. Link
-
TTB (Alcohol and Tobacco Tax and Trade Bureau). (2010).[5] Chromatographic Analysis of Vanilla Extracts. U.S. Department of the Treasury.[5] Link
-
PubChem. (n.d.).[6] Compound Summary: Vanillyl ethyl ether (CID 61586). National Center for Biotechnology Information. Link
-
Phenomenex. (2025).[7] HPLC vs GC: What Sets These Methods Apart. Phenomenex Blog. Link
Sources
- 1. Showing Compound 4-(Ethoxymethyl)-2-methoxyphenol (FDB016757) - FooDB [foodb.ca]
- 2. 4-Ethyl-2-methoxyphenol | 2785-89-9 [chemicalbook.com]
- 3. database.ich.org [database.ich.org]
- 4. Vanillyl ethyl ether natural (US), = 98 , FG 13184-86-6 [sigmaaldrich.com]
- 5. ttb.gov [ttb.gov]
- 6. Vanillyl ethyl ether | C10H14O3 | CID 61586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Smoke and The Warmth: 4-(Ethoxymethyl)-2-methoxyphenol vs. 4-Ethylguaiacol in Flavor Profiling
Executive Summary
This guide provides a technical comparison between 4-Ethylguaiacol (4-EG) and 4-(Ethoxymethyl)-2-methoxyphenol (Vanillyl Ethyl Ether, VEE) . While both molecules share a guaiacol core and are prevalent in aged alcoholic beverages, their functional roles in flavor profiling are diametrically opposed.
4-EG is a potent volatile phenol acting as a primary olfactory driver (aroma), often associated with "smoke" or "Brett" defects. In contrast, VEE functions primarily as a chemesthetic agent , providing a "warming" sensation that mimics the bite of ethanol without the burn, alongside a subtle vanilla aroma. This guide details their physicochemical divergence, biosynthetic origins, and analytical separation.
Part 1: Molecular Architecture & Physicochemical Properties
The structural difference lies in the para-substitution of the guaiacyl ring. 4-EG contains a hydrophobic ethyl group, making it highly volatile. VEE contains an ethoxymethyl ether group, increasing its molecular weight and altering its solubility and sensory interaction.
Table 1: Comparative Physicochemical Profile
| Feature | 4-Ethylguaiacol (4-EG) | 4-(Ethoxymethyl)-2-methoxyphenol (VEE) |
| Common Name | 4-Ethylguaiacol | Vanillyl Ethyl Ether |
| CAS Number | 2785-89-9 | 13184-86-6 |
| FEMA Number | 2436 | 3815 |
| Molecular Formula | C₉H₁₂O₂ | C₁₀H₁₄O₃ |
| Molecular Weight | 152.19 g/mol | 182.22 g/mol |
| LogP (Est.) | ~2.4 (Lipophilic) | ~1.8 (More Polar) |
| Boiling Point | 235 °C | ~275 °C |
| Odor Threshold | Low (ppb range) ~50 µg/L (Water)~400 µg/L (Wine) | High (ppm range) ~5–30 mg/L (Flavoring use) |
| Primary Sensory Mode | Olfactory (Aroma) | Chemesthetic (Warming) + Olfactory |
Part 2: Sensory Profiling & Olfactory Mechanisms
4-Ethylguaiacol: The "Brett" Marker
4-EG is a high-impact odorant. In wine, it is the signature of Brettanomyces spoilage, often described as "band-aid," "clove," or "smoked meat." However, in barrel-aged spirits (Bourbon, Scotch), it contributes desirable smoky/spicy complexity derived from lignin degradation.
-
Mechanism: Binds directly to olfactory receptors (ORs) in the nasal epithelium.
-
Descriptors: Spicy, Smoky, Clove, Medicinal, Bacon.
Vanillyl Ethyl Ether: The "Phantom" Alcohol
VEE is less about smell and more about feel. It is synthesized to induce a sensation of warmth in the oral cavity and throat, often used in low-alcohol beverages to mimic the "burn" of ethanol or to extend the finish of vanilla flavors.
-
Mechanism: Dual-action.
-
Trigeminal: Activates TRPV1 (Vanilloid) receptors, creating a sensation of heat/warmth.
-
Olfactory: Provides a sweet, creamy, weak vanilla background note.[1]
-
-
Descriptors: Warm, Mouth-coating, Sweet, Creamy, Faint Vanilla.
Part 3: Formation Pathways (Biosynthesis vs. Chemosynthesis)
The presence of these compounds indicates different histories: 4-EG suggests microbial activity or thermal degradation, while VEE suggests long-term chemical aging in the presence of ethanol.
Diagram 1: Comparative Formation Pathways
-
Left Branch (4-EG): Shows the microbial reduction of Ferulic acid (common in wine/beer spoilage).
-
Right Branch (VEE): Shows the acid-catalyzed etherification typical of aged spirits (Whiskey/Brandy).
Caption: Divergent origins. 4-EG arises from microbial processing of ferulic acid, while VEE forms via the chemical reaction of vanillyl alcohol and ethanol during aging.
Part 4: Analytical Methodology (GC-MS)
Separating these two requires careful column selection due to their shared phenolic nature. While both are polar, VEE elutes significantly later than 4-EG due to higher molecular weight and boiling point.
Recommended Protocol: HS-SPME-GC-MS
Objective: Simultaneous quantification of 4-EG and VEE in a spirit matrix.
-
Sample Preparation:
-
Dilute spirit sample to 10% ABV (to prevent ethanol from displacing analytes on the fiber).
-
Add NaCl (saturation) to drive volatiles into the headspace ("salting out").
-
Internal Standard: Use 2,4,6-Trimethylphenol or d3-4-ethylguaiacol .
-
-
Extraction (SPME):
-
Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) – ideal for covering the volatility range of both compounds.
-
Temp/Time: Incubate at 50°C for 30 mins.
-
-
Chromatography (GC):
-
Column: Polar WAX column (e.g., DB-WAX or SolGel-WAX). This is critical to separate the phenols from the alcohol matrix.
-
Retention Order (DB-WAX):
-
4-Ethylguaiacol (RI ~2050)
-
Vanillin (RI ~2560)
-
Vanillyl Ethyl Ether (RI >2600) – Note: VEE elutes late, often near vanillin derivatives.
-
-
Diagram 2: Analytical Workflow & Logic
Caption: Optimized workflow for separating volatile phenols. A polar column is required to resolve VEE from the vanillin complex.
References
-
Chatonnet, P., et al. (1992). "The Origin of Volatile Phenols in Wines." American Journal of Enology and Viticulture. Link
-
FEMA (Flavor and Extract Manufacturers Association). (2001). "FEMA GRAS Assessment of Vanillyl Ethyl Ether (FEMA 3815)." Food Technology. Link
-
Goodner, K.L. (2008).[2] "Practical retention index models of OV-101, DB-1, DB-5, and DB-Wax for flavor and fragrance compounds." LWT - Food Science and Technology. Link
-
Smyth, H.E. (2010).[3] "The chemistry of 'Brett' flavor in wine." The Australian Wine Research Institute. Link
-
PubChem. (2024). "Compound Summary: 4-(Ethoxymethyl)-2-methoxyphenol."[3][4][5][6] National Library of Medicine. Link
Sources
- 1. Vanillyl ethyl ether バニリルエチルエーテル -Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 2. researchgate.net [researchgate.net]
- 3. Showing Compound 4-(Ethoxymethyl)-2-methoxyphenol (FDB016757) - FooDB [foodb.ca]
- 4. Vanillyl ethyl ether | C10H14O3 | CID 61586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. vanillyl ethyl ether, 13184-86-6 [thegoodscentscompany.com]
A Senior Application Scientist's Guide to Inter-laboratory Comparison of 4-(Ethoxymethyl)-2-methoxyphenol Analysis
In the landscape of pharmaceutical development and manufacturing, the precise and accurate quantification of chemical compounds is paramount. 4-(Ethoxymethyl)-2-methoxyphenol, a key intermediate and potential impurity in various synthetic pathways, requires robust analytical methods to ensure product quality and patient safety. This guide provides an in-depth comparison of common analytical techniques for 4-(Ethoxymethyl)-2-methoxyphenol, supported by a framework for an inter-laboratory comparison study to ensure method reproducibility and reliability across different testing sites.
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1][2]. This is crucial for ensuring the identity, purity, and potency of drug substances and products. This guide will delve into the practical application of these principles for 4-(Ethoxymethyl)-2-methoxyphenol, offering insights honed from years of experience in analytical chemistry.
The Critical Role of Inter-laboratory Comparison
Before a method can be considered truly robust, it must be subjected to an inter-laboratory comparison, also known as a proficiency test. This process is essential for identifying and mitigating systemic biases that may exist between laboratories, ensuring that the analytical method is transferable and yields consistent results regardless of the testing location. The International Organization for Standardization (ISO) provides general requirements for the competence and impartiality of proficiency testing providers under ISO/IEC 17043[3][4][5].
An effective inter-laboratory study not only assesses the performance of participating laboratories but also provides a comprehensive evaluation of the analytical method itself. The results can reveal ambiguities in the method description, susceptibility to variations in environmental conditions, or issues with the stability of analytical standards.
Analytical Methodologies for 4-(Ethoxymethyl)-2-methoxyphenol
Two of the most common and powerful analytical techniques for the quantification of organic compounds like 4-(Ethoxymethyl)-2-methoxyphenol are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility and applicability to a wide range of non-volatile and thermally labile compounds. For phenolic compounds, RP-HPLC offers excellent separation and quantification capabilities.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is the workhorse for reversed-phase chromatography, providing a hydrophobic stationary phase that retains the moderately polar 4-(Ethoxymethyl)-2-methoxyphenol. The choice of a reputable brand with good batch-to-batch reproducibility is critical for method transferability.
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed. Acetonitrile is a versatile organic modifier that provides good peak shape and resolution for many aromatic compounds. The addition of a small amount of acid, such as phosphoric or formic acid, helps to suppress the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks. For Mass-Spec (MS) compatible applications, formic acid is preferred over phosphoric acid[6].
-
Detection: Given the presence of a chromophore in the molecule, UV detection is a simple and robust choice. The UV spectrum of the structurally similar 4-methoxyphenol shows absorption maxima at 222 nm and 282 nm[7]. A wavelength of around 280 nm would be a logical starting point for method development for 4-(Ethoxymethyl)-2-methoxyphenol to maximize sensitivity while minimizing interference from the mobile phase.
Experimental Protocol: RP-HPLC-UV
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 282 nm.
-
Standard Preparation: Prepare a stock solution of 4-(Ethoxymethyl)-2-methoxyphenol in methanol at 1 mg/mL. Prepare working standards by serial dilution in the mobile phase.
-
Sample Preparation: Dissolve the sample in methanol to a target concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. For phenolic compounds, derivatization is sometimes necessary to improve peak shape and thermal stability. However, for 4-(Ethoxymethyl)-2-methoxyphenol, direct injection may be feasible.
Causality Behind Experimental Choices:
-
Column: A mid-polarity column, such as a DB-225 or equivalent, is a good starting point. This phase provides a good balance of interactions for separating compounds with both polar and non-polar characteristics.
-
Carrier Gas: Helium or hydrogen are the most common carrier gases, with hydrogen providing faster analysis times and higher efficiency at a lower cost.
-
Inlet Temperature: The inlet temperature should be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation. A temperature of 250 °C is a reasonable starting point.
-
Oven Temperature Program: A temperature gradient is necessary to ensure good separation of the analyte from any impurities and to elute the analyte with a good peak shape in a reasonable time.
-
Detector: Flame Ionization Detection (FID) is a robust and universally applicable detector for organic compounds, providing a linear response over a wide concentration range.
Experimental Protocol: GC-FID
-
Instrumentation: A standard GC system with a split/splitless injector, FID detector, and autosampler.
-
Column: DB-225, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program: 100 °C (hold for 1 min), ramp to 220 °C at 10 °C/min, hold for 5 min.
-
Detector Temperature: 280 °C.
-
Standard Preparation: Prepare a stock solution of 4-(Ethoxymethyl)-2-methoxyphenol in methanol at 1 mg/mL. Prepare working standards by serial dilution in methanol.
-
Sample Preparation: Dissolve the sample in methanol to a target concentration of approximately 0.1 mg/mL.
Designing the Inter-laboratory Comparison Study
A well-designed inter-laboratory study is crucial for validating the chosen analytical method. The following workflow outlines the key steps, guided by the principles of ISO/IEC 17043.
Caption: Workflow for an Inter-laboratory Comparison Study.
Key Considerations for the Study:
-
Test Material: A homogenous and stable batch of material containing a known concentration of 4-(Ethoxymethyl)-2-methoxyphenol should be prepared. It is also beneficial to include samples with different matrices to assess method robustness.
-
Protocol: The analytical protocol provided to each laboratory must be identical and unambiguous to minimize variations in execution.
-
Data Reporting: A standardized format for data reporting should be established to facilitate statistical analysis.
-
Statistical Analysis: The results should be analyzed using appropriate statistical methods, such as the calculation of Z-scores, to objectively assess the performance of each laboratory. Z-scores indicate how many standard deviations a result is from the consensus mean, with satisfactory scores typically falling within a certain range (e.g., -2 to 2)[8].
Comparative Performance Data (Hypothetical)
The following table summarizes the expected performance characteristics of the HPLC and GC methods based on typical validation results for similar phenolic compounds.
| Parameter | HPLC-UV | GC-FID | ICH Q2(R1) Guideline Reference |
| Linearity (r²) | > 0.999 | > 0.998 | Accuracy, Precision, Range |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Accuracy |
| Precision (RSD%) | |||
| - Repeatability | < 1.0% | < 1.5% | Precision |
| - Intermediate Precision | < 1.5% | < 2.0% | Precision |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.1 µg/mL | Detection Limit |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~0.3 µg/mL | Quantitation Limit |
| Robustness | Tolerant to minor changes in mobile phase composition and temperature. | Sensitive to changes in inlet temperature and carrier gas flow. | Robustness |
These performance characteristics should be thoroughly evaluated as part of the method validation process, following the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures[1][2][9][10].
Visualization of the Analytical Workflow
The following diagram illustrates a typical analytical workflow for the HPLC analysis of 4-(Ethoxymethyl)-2-methoxyphenol.
Caption: HPLC Analytical Workflow for 4-(Ethoxymethyl)-2-methoxyphenol.
Expert Recommendations and Conclusion
Both RP-HPLC-UV and GC-FID are suitable techniques for the analysis of 4-(Ethoxymethyl)-2-methoxyphenol.
-
RP-HPLC-UV is generally the preferred method for routine quality control in a pharmaceutical setting due to its robustness, high precision, and the ability to analyze a wider range of potential impurities in a single run. The milder conditions of HPLC also reduce the risk of analyte degradation.
-
GC-FID is a valuable alternative, particularly for confirming the identity of volatile impurities or for use in laboratories where GC is the primary analytical platform. However, careful optimization of the inlet and oven temperatures is required to avoid thermal degradation of the analyte.
The ultimate choice of method will depend on the specific application, the available instrumentation, and the regulatory requirements. Regardless of the method chosen, a comprehensive validation and a successful inter-laboratory comparison are essential to ensure the generation of reliable and reproducible data. This rigorous approach to method validation is a cornerstone of good manufacturing practice and is vital for ensuring the quality and safety of pharmaceutical products.
References
- SIELC Technologies. (2018, February 16). 4-Ethyl-2-methoxyphenol.
- Benchmark International. (2024, August 1). Inter laboratory Comparison 2023 Report.
- SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-methoxyphenol.
-
International Conference on Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
ANSI National Accreditation Board. (n.d.). ISO/IEC 17043. Retrieved from [Link]
-
Perry Johnson Laboratory Accreditation, Inc. (2024, September 5). The Five Why's of ISO/IEC 17043 Proficiency Testing Provider Accreditation. Retrieved from [Link]
-
NATA. (2023, January 17). ISO/IEC FDIS 17043. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. ISO/IEC 17043 – ANAB [anab.ansi.org]
- 4. pjlabs.com [pjlabs.com]
- 5. nata.com.au [nata.com.au]
- 6. 4-Ethyl-2-methoxyphenol | SIELC Technologies [sielc.com]
- 7. UV-Vis Spectrum of 4-methoxyphenol | SIELC Technologies [sielc.com]
- 8. benchmark-intl.com [benchmark-intl.com]
- 9. ICH Official web site : ICH [ich.org]
- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
Safety Operating Guide
Personal protective equipment for handling 4-(Ethoxymethyl)-2-methoxyphenol
Synonyms: Vanillyl ethyl ether; Ethyl vanillyl ether CAS: 13184-86-6 Physical State: Liquid (Viscous, Colorless to Pale Yellow)
Executive Safety Summary
From the Desk of the Senior Application Scientist:
Handling 4-(Ethoxymethyl)-2-methoxyphenol requires a nuanced approach that balances its classification as a sensory irritant (Warning) with its structural identity as a phenolic ether. While often used in flavor and fragrance applications (FEMA 3815), researchers must not mistake "food grade" for "safe to handle without protection."
The Core Hazard Mechanism: As a phenol derivative, this compound possesses a lipophilic ether tail that facilitates dermal absorption. Unlike simple alcohols, phenolic compounds can denature proteins upon contact, leading to irritation (H315) and potential sensitization. Your safety protocol must focus on preventing dermal permeation and mucous membrane irritation .
The following guide prioritizes Barrier Integrity and Vapor Management .
Hazard Identification & Risk Assessment
| Hazard Class | GHS Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3] | High Risk. Phenolic ethers can bypass the stratum corneum. Immediate wash-off required.[4][5] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] | Moderate Risk. Splash hazard during liquid transfer. |
| Respiratory | H335 | May cause respiratory irritation.[4] | Moderate Risk. Vapor pressure increases significantly >40°C. |
Personal Protective Equipment (PPE) Matrix
This section moves beyond generic advice. The selection logic below is based on the chemical's solvent properties and breakthrough dynamics.
A. Hand Protection: The "Double-Barrier" Standard
Why not just standard Nitrile? Phenolic compounds are known to swell and degrade standard disposable nitrile gloves over time. While the ethoxy-substitution on this molecule reduces its aggression compared to pure phenol, breakthrough can still occur silently (without visible tearing).
| Contact Type | Recommended Material | Thickness | Protocol |
| Incidental (Splash) | Nitrile (Double Gloved) | 5 mil (min) | Wear two pairs of standard nitrile. If outer glove is splashed, strip immediately. The inner glove provides the "escape window." |
| Prolonged/Immersion | Neoprene or Butyl Rubber | 15-20 mil | Required for spill cleanup or bulk transfer (>100 mL). These materials offer superior resistance to organic ethers. |
| Contraindicated | Latex | N/A | DO NOT USE. Latex degrades rapidly upon contact with lipophilic ethers, offering zero protection. |
B. Eye & Face Protection[4][6]
-
Standard Handling: Chemical Splash Goggles (Indirect Vent). Reasoning: Safety glasses with side shields are insufficient for liquids that are skin irritants; a splash to the cheekbone can run under glasses.
-
High Volume (>1 L): Face Shield + Goggles.
C. Respiratory Protection[3][6]
-
Primary Control: Chemical Fume Hood (Face velocity 80–100 fpm).
-
Secondary (Spill/No Hood): Half-face respirator with Organic Vapor (OV) cartridges (Black band).
Operational Workflow: Safe Handling Protocol
The following diagram outlines the logical flow of handling, emphasizing the "Check-Point" methodology to ensure system integrity.
Figure 1: Operational workflow emphasizing the pre-handling inspection (Self-Validation) step.
Step-by-Step Protocol (Liquid Transfer)
-
Preparation:
-
Bring the container into the fume hood.
-
Place a chemically resistant absorbent pad (pig mat) on the working surface.
-
Self-Validation: Verify the "tack" of your outer gloves. If they feel sticky, change them before touching the bottle.
-
-
Dispensing:
-
Avoid using needles/syringes if possible to prevent injection injuries. Use positive displacement pipettes for viscous liquids.
-
The "Clean Hand/Dirty Hand" Rule: Keep your dominant hand "dirty" (handling the bottle/pipette) and your non-dominant hand "clean" (touching the sash/notebook).
-
-
Decontamination:
-
Wipe the bottle threads with a Kimwipe dampened with Ethanol before recapping. This prevents crystallized residue which can compromise the seal.
-
Emergency Response & Disposal
Exposure Response
-
Skin Contact:
-
IMMEDIATELY remove contaminated clothing/gloves.
-
Wash with copious amounts of soap and water for 15 minutes.
-
Note: Unlike pure phenol (which requires PEG-300), this ether derivative is generally water-soluble enough that soap/water is effective. Avoid using ethanol on the skin, as it may increase absorption area.
-
-
Eye Contact: Flush for 15 minutes using an eyewash station. Hold eyelids open.
Waste Disposal Plan
-
Classification: Non-Halogenated Organic Solvent Waste.
-
Container: High-density polyethylene (HDPE) or Glass.
-
Labeling: Must clearly state "Contains Phenolic Ethers" to alert waste management personnel.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 61586, Vanillyl ethyl ether. Retrieved from [Link]
-
The Good Scents Company (2024). Vanillyl Ethyl Ether Safety & Properties. Retrieved from [Link]
Sources
- 1. 4-(Ethoxymethyl)-2-methoxyphenol | 13184-86-6 | TCI EUROPE N.V. [tcichemicals.com]
- 2. 4-(Ethoxymethyl)-2-methoxyphenol | 13184-86-6 | TCI Deutschland GmbH [tcichemicals.com]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. scienceinteractive.com [scienceinteractive.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
